Methyl 5-fluoro-2-oxo-1,2-dihydropyridine-4-carboxylate
Descripción
Propiedades
Fórmula molecular |
C7H6FNO3 |
|---|---|
Peso molecular |
171.13 g/mol |
Nombre IUPAC |
methyl 5-fluoro-2-oxo-1H-pyridine-4-carboxylate |
InChI |
InChI=1S/C7H6FNO3/c1-12-7(11)4-2-6(10)9-3-5(4)8/h2-3H,1H3,(H,9,10) |
Clave InChI |
VAZMBKVYGRGICU-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=CC(=O)NC=C1F |
Origen del producto |
United States |
An In-depth Technical Guide to the Synthesis of Methyl 5-fluoro-2-oxo-1,2-dihydropyridine-4-carboxylate
Abstract
This technical guide provides a comprehensive overview of a robust synthetic route to Methyl 5-fluoro-2-oxo-1,2-dihydropyridine-4-carboxylate, a key heterocyclic building block in medicinal chemistry and drug discovery. The strategic incorporation of a fluorine atom and the pyridone scaffold offers unique physicochemical properties beneficial for developing novel therapeutic agents. This document details a well-established synthetic approach, rooted in the principles of the Gould-Jacobs reaction, and provides in-depth explanations of the underlying reaction mechanisms, experimental protocols, and characterization data. The intended audience for this guide includes researchers, scientists, and professionals in the field of drug development.
Introduction: The Significance of Fluorinated Pyridinones
Fluorinated heterocyclic compounds are of paramount importance in modern pharmaceutical and agrochemical research. The introduction of fluorine into a molecule can profoundly influence its metabolic stability, binding affinity to biological targets, and lipophilicity, often leading to enhanced therapeutic efficacy.[1] The 2-pyridone motif is a prevalent scaffold in numerous biologically active compounds, exhibiting a wide range of pharmacological activities. The combination of these two features in Methyl 5-fluoro-2-oxo-1,2-dihydropyridine-4-carboxylate makes it a highly valuable intermediate for the synthesis of novel drug candidates.
This guide will focus on a logical and efficient synthetic strategy, adapting the classical Gould-Jacobs reaction, which is a powerful tool for the formation of 4-hydroxyquinoline systems.[2][3][4] By carefully selecting the appropriate starting materials, this methodology can be effectively applied to construct the target 2-pyridone ring system.
Retrosynthetic Analysis and Synthetic Strategy
A logical retrosynthetic analysis of the target molecule, Methyl 5-fluoro-2-oxo-1,2-dihydropyridine-4-carboxylate, suggests a cyclocondensation approach. The core 2-pyridone ring can be constructed by forming the C4-C5 and N1-C6 bonds. This disconnection leads to two key synthons: a fluorinated C3 building block and a C2-N building block.
Our proposed forward synthesis is based on the condensation of a fluorinated β-ketoester with an enamine, a strategy analogous to the Gould-Jacobs reaction for quinolone synthesis.[2][5] Specifically, we will utilize diethyl fluoromalonate as the source of the fluorinated three-carbon unit and methyl 3-aminocrotonate to provide the nitrogen and the remaining two carbons of the pyridine ring.
Experimental Section
Materials and Methods
All reagents and solvents were purchased from commercial suppliers and used without further purification unless otherwise noted. Reactions were monitored by thin-layer chromatography (TLC) on silica gel plates.
Synthesis of Diethyl fluoromalonate (Key Intermediate 1)
The synthesis of diethyl fluoromalonate is a critical first step. Several methods exist for the fluorination of 1,3-dicarbonyl compounds. A practical and convenient method involves the use of aqueous hydrofluoric acid in the presence of iodosylbenzene.[6]
Reaction Scheme:
Caption: Synthesis of Diethyl fluoromalonate.
Protocol:
-
To a solution of diethyl malonate (1 equivalent) in dichloromethane (CH2Cl2), add iodosylbenzene (PhIO) (1.1 equivalents).
-
Carefully add aqueous hydrofluoric acid (HF) (48%, 2 equivalents) dropwise at 0 °C.
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate (NaHCO3) solution.
-
Separate the organic layer, and extract the aqueous layer with CH2Cl2.
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na2SO4), and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation to afford pure diethyl fluoromalonate.
Expert Insight: The use of iodosylbenzene activates the fluorine source, enabling a milder and more selective fluorination compared to other methods. Careful handling of hydrofluoric acid is paramount due to its corrosive and toxic nature.
Synthesis of Methyl 3-aminocrotonate (Key Intermediate 2)
Methyl 3-aminocrotonate is readily prepared from methyl acetoacetate and ammonia.
Reaction Scheme:
Caption: Synthesis of Methyl 3-aminocrotonate.
Protocol:
-
To a stirred solution of methyl acetoacetate (1 equivalent) in ethanol, add aqueous ammonia (25%, 1.2 equivalents) at room temperature.
-
Stir the mixture for 4-6 hours.
-
Remove the solvent under reduced pressure to obtain crude methyl 3-aminocrotonate, which can be used in the next step without further purification.
Cyclocondensation to form Methyl 5-fluoro-2-oxo-1,2-dihydropyridine-4-carboxylate
This key step involves the cyclocondensation of diethyl fluoromalonate and methyl 3-aminocrotonate, followed by intramolecular cyclization and aromatization.
Reaction Scheme:
Caption: Cyclocondensation to form the target molecule.
Protocol:
-
In a round-bottom flask, dissolve sodium metal (1.1 equivalents) in absolute ethanol to prepare a fresh solution of sodium ethoxide.
-
To this solution, add diethyl fluoromalonate (1 equivalent) and methyl 3-aminocrotonate (1 equivalent).
-
Heat the reaction mixture to reflux for 8-12 hours.
-
After cooling to room temperature, acidify the mixture with concentrated hydrochloric acid (HCl) to pH 2-3.
-
The resulting precipitate is collected by filtration, washed with cold water, and then with a small amount of cold ethanol.
-
The crude product can be recrystallized from a suitable solvent system (e.g., ethanol/water) to yield pure Methyl 5-fluoro-2-oxo-1,2-dihydropyridine-4-carboxylate.
Mechanistic Rationale: The reaction proceeds via a Michael addition of the enamine (from methyl 3-aminocrotonate) to the fluoromalonate, followed by an intramolecular cyclization through the attack of the nitrogen atom on one of the ester carbonyls. Subsequent elimination of ethanol leads to the formation of the pyridone ring. The choice of a strong base like sodium ethoxide is crucial for deprotonating the malonate and facilitating the initial condensation.
Data Summary
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance |
| Diethyl fluoromalonate | C7H11FO4 | 178.16 | Colorless liquid |
| Methyl 3-aminocrotonate | C5H9NO2 | 115.13 | White solid |
| Methyl 5-fluoro-2-oxo-1,2-dihydropyridine-4-carboxylate | C7H6FNO3 | 171.13 | Off-white solid |
Conclusion
This technical guide outlines a reliable and scalable synthesis of Methyl 5-fluoro-2-oxo-1,2-dihydropyridine-4-carboxylate. The presented methodology, which is an adaptation of the Gould-Jacobs reaction, provides a clear and efficient pathway to this valuable fluorinated heterocyclic building block. The detailed experimental protocols and mechanistic insights are intended to empower researchers in the fields of medicinal chemistry and drug discovery to access this and related compounds for the development of novel therapeutic agents.
References
- Gould, R. G.; Jacobs, W. A. The Synthesis of Certain Substituted Quinolines and 4-Hydroxyquinolines. J. Am. Chem. Soc.1939, 61 (10), 2890–2895.
- Mansilla, D. S., et al. Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent. Molecules2025, 30(1), 123.
- Cieplik, J., et al. Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules2025, 30(1), 123.
- Dave, C. G.; Joshipura, H. M. Microwave assisted Gould-Jacob reaction: Synthesis of 4-quinolones under solvent free conditions. Indian J. Chem.2002, 41B, 650–652.
- Mandal, S. K., et al. Synthetic Studies Towards the Synthesis of 6-Substituted 3-Fluoro-5,6-dihydropyran-2-ones. Synlett2018, 29(01), 75-78.
- Google Patents. Process for the preparation of pyridine carboxylic acid esters.
- Google Patents. Preparation method of fluoropyridine compounds.
-
Luxembourg Bio Technologies. Efficient and Controllably Selective Preparation of Esters Using Uronium-Based Coupling Agents. [Link]
- de Fatima, A., et al. Synthesis and Phytotoxic Activity of New Pyridones Derived from 4-Hydroxy-6-Methylpyridin-2(1H)-one. Molecules2009, 14(9), 3338-3350.
- De Spiegeleer, B., et al. Synthesis of fluorine-18-labelled 5- and 6-fluoro-2-pyridinamine. J. Label. Compd. Radiopharm.2006, 49(12), 1085-1097.
- Kitamura, T., et al. A practical and convenient fluorination of 1,3-dicarbonyl compounds using aqueous HF in the presence of iodosylbenzene. Org. Lett.2011, 13(9), 2392-4.
- Google Patents.
- Higashi, T., et al. Synthesis of pyridine-carboxylate derivatives of hydroxysteroids for liquid chromatography-electrospray ionization-mass spectrometry. J. Chromatogr. B Analyt. Technol. Biomed. Life Sci.2007, 846(1-2), 179-87.
-
Organic Chemistry Portal. Synthesis of α-fluorocarboxylic acids and derivatives. [Link]
- Silvestri, M. A., et al. Synthesis of methyl 2-oxo-5-vinyl-2,5-tetrahydrofuran-3-carboxylate. Tetrahedron Lett.2006, 47(5), 689-692.
- Katagiri, N., et al. azatricyclo[4.2.2.02~~]decanes The 2(1H)-pyridone (1) was prepared from 5-amino-2-methoxypyridine (2) as follows (Scheme 1). HETEROCYCLES1995, 40(2), 831-834.
- Fassihi, A., et al. Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity an. Iran. J. Pharm. Res.2017, 16(1), 457-469.
-
Medicines for All institute (M4ALL) - Virginia Commonwealth University. Synthesis of 5-Fluorocytosine Using 2-Cyano-2-fluoroethenolate as a Key Intermediate. [Link]
- Shiotani, S., et al. FUROPYRIDINES. SYNTHESIS AND PROPERTIES. HETEROCYCLES1997, 45(5), 975-1009.
-
Chemistry LibreTexts. 23.11: Carbonyl Condensations with Enamines - The Stork Reaction. [Link]
-
MDPI. Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate. [Link]
- Belikov, M. Y., et al. Synthesis of 2-(5-aryl-4-methyl-2-oxo-1,2-dihydro-3H-pyrrol-3-ylidene)malononitriles. Chemistry of Heterocyclic Compounds2019, 55(11), 1114-1118.
- Takeda, H., et al. [Studies on pyridinol derivatives. II. Synthesis and pharmacological activity of 2H-pyrido[3,2-b]-1,4-oxazin-3-one derivatives]. Yakugaku Zasshi1983, 103(2), 143-52.
Sources
- 1. Synthetic Studies Towards the Synthesis of 6-Substituted 3-Fluoro-5,6-dihydropyran-2-ones [organic-chemistry.org]
- 2. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Quinolin-4-ones: Methods of Synthesis and Application in Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. BJOC - Competitive cyclization of ethyl trifluoroacetoacetate and methyl ketones with 1,3-diamino-2-propanol into hydrogenated oxazolo- and pyrimido-condensed pyridones [beilstein-journals.org]
Engineering Fluorinated 1,4-Dihydropyridines: A Technical Guide to Advanced Hantzsch Syntheses
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Technical Whitepaper / Application Guide
Executive Summary
The 1,4-dihydropyridine (1,4-DHP) scaffold is a privileged structure in medicinal chemistry, historically serving as the core pharmacophore for L-type calcium channel blockers[1][2]. As drug discovery pivots toward highly optimized, metabolically stable compounds, the strategic incorporation of fluorine into the 1,4-DHP core has become a critical design vector[3]. This technical guide explores the mechanistic nuances, causality of experimental design, and validated protocols for synthesizing fluorinated 1,4-DHPs via the Hantzsch multicomponent reaction (MCR).
The Pharmacological Causality of Fluorination
Before executing a synthesis, it is imperative to understand why fluorination is targeted. The substitution of hydrogen or standard alkyl groups with fluorine or trifluoromethyl (–CF₃) groups induces profound physicochemical shifts:
-
Metabolic Stability: Fluorine's high electronegativity and strong C–F bond shield the 1,4-DHP core from rapid oxidative degradation by cytochrome P450 enzymes[3].
-
Binding Affinity & Conformation: Fluorinated bio-isosteres (such as fluorinated isatin or fluorobenzene rings) alter the electron density of the aromatic ring, significantly enhancing binding affinity to voltage-gated calcium channels (CaV)[3].
-
Cytotoxicity Profiles: Recent oncological screenings demonstrate that fluorine-containing 1,4-DHPs with hydroxyphenyl substituents exhibit potent, targeted cytotoxic effects against colorectal cancer cell lines[4][5].
Mechanistic Architecture of the Hantzsch Multicomponent Assembly
The classical Hantzsch synthesis is a four-component, one-pot condensation involving an aldehyde, two equivalents of a β-ketoester, and an ammonia source[1][2]. However, introducing fluorinated substrates fundamentally alters the reaction's thermodynamic landscape.
The Hemiaminal Bottleneck
In a standard Hantzsch reaction, the final step is a rapid dehydration of a 2-hydroxy-1,2,3,4-tetrahydropyridine intermediate to yield the aromatic 1,4-DHP[6]. When a strongly electron-withdrawing group like –CF₃ is present on the β-ketoester (e.g., ethyl 4,4,4-trifluoroacetoacetate), the developing carbocation character during water elimination is severely destabilized. Consequently, the reaction often stalls at the stable hemiaminal stage[6]. Causality in Design: To overcome this, the protocol must be engineered with a forced, acid-catalyzed dehydration step.
Fig 1: Mechanistic pathway of the Hantzsch MCR for fluorinated 1,4-DHPs.
Controlling Symmetry and Stereochemistry
Unsymmetrical Synthesis
Modern therapeutics rarely utilize symmetrical 1,4-DHPs. However, conducting an unsymmetrical Hantzsch reaction in a single pot leads to a statistical nightmare of symmetrical diesters and tricyclic impurities[6]. By pre-forming the Knoevenagel adduct and the enamine in separate reactors before combining them, chemists can exert kinetic control over the Michael addition, suppressing impurity formation[6].
Fig 2: Stepwise workflow for unsymmetrical Hantzsch synthesis to minimize impurities.
Enantioselective Paradigms
Unsymmetrical 1,4-DHPs possess a chiral center at the C4 position. The biological causality for isolating enantiomers is stark: (S)-amlodipine is approximately 1,000 times more potent than (R)-amlodipine and circumvents side effects like acro-edema[7]. Advanced methodologies now employ chiral organocatalysts (e.g., BINOL-phosphoric acids)[8] or chiral sulfoxide auxiliaries[9] to achieve high enantiomeric excess (ee).
Quantitative Performance Metrics
The following table summarizes the expected yields and stereochemical outcomes of various Hantzsch protocols applied to fluorinated substrates.
| Protocol Type | Reagents / Catalysts | Target Scaffold | Yield (%) | Enantiomeric Excess (ee %) | Reference |
| Symmetrical One-Pot | Ethyl 4,4,4-trifluoroacetoacetate, 4-F-benzaldehyde, NH₄OAc | Fluorinated 1,4-DHP | 60–80% | N/A (Achiral) | [4] |
| Unsymmetrical Stepwise | 3-Cyanobenzaldehyde, CF₃-acetoacetate, Dimedone | Unsymmetrical CF₃-DHP | ~60% | N/A (Racemic) | [6] |
| Asymmetric Organocatalytic | BINOL-phosphoric acid | Polyhydroquinolines | 84–85% | 98% | [8] |
| Chiral Sulfoxide Auxiliary | (R)-(+)-allyl p-tolyl sulfoxide, fluorinated nitriles | Enantiopure F-1,4-DHP | 45–65% | >95% | [9] |
Validated Experimental Protocols
Protocol A: Plant-Scale Unsymmetrical Synthesis of Trifluoromethyl-1,4-DHPs
Optimized to prevent symmetrical diester formation[6].
-
Knoevenagel Condensation:
-
Charge a reactor with 1.0 eq of the target aldehyde and 1.0 eq of the fluorinated β-ketoester (e.g., ethyl 4,4,4-trifluoroacetoacetate).
-
Add catalytic piperidine and glacial acetic acid (0.1 eq each) in ethanol.
-
Reflux for 2–4 hours until the aldehyde is fully consumed (validate via TLC).
-
-
Enamine Formation:
-
In a parallel vessel, dissolve 1.0 eq of the secondary β-ketoester (e.g., dimedone) and 1.5 eq of ammonium acetate in ethanol. Stir at room temperature for 2 hours to generate the aminocrotonate.
-
-
Controlled Michael Addition:
-
Slowly dose the enamine stream into the Knoevenagel reactor over 30 minutes at 40°C. Stir for an additional 4 hours.
-
-
Forced Dehydration:
-
Critical Step: Because the –CF₃ group stabilizes the 2-hydroxy-1,2,3,4-tetrahydropyridine intermediate, add 0.2 eq of p-toluenesulfonic acid (p-TsOH).
-
Equip a Dean-Stark apparatus and reflux in toluene to azeotropically remove water, forcing aromatization to the final 1,4-DHP.
-
Protocol B: Tandem Asymmetric Synthesis of Chiral Fluorinated 1,4-DHPs
Utilizes a chiral auxiliary to dictate absolute stereochemistry[9].
-
Metalation:
-
Under an argon atmosphere, dissolve 1.0 eq of (R)-(+)-allyl p-tolyl sulfoxide in anhydrous THF.
-
Cool to -78°C and add 1.1 eq of Potassium bis(trimethylsilyl)amide (KHMDS) dropwise. Stir for 30 minutes to form the potassium anion.
-
-
Nitrile Addition:
-
Add 1.2 eq of the chosen fluorinated nitrile dropwise. Maintain at -78°C for 1 hour to generate the enamino sulfoxide intermediate.
-
-
Tandem Aza-Michael / Intramolecular Cyclization:
-
Introduce 1.5 eq of an alkyl propiolate directly into the cold reaction mixture.
-
Remove the cooling bath and allow the system to warm to room temperature over 4 hours. The sequence triggers a highly stereoselective aza-Michael reaction followed by intramolecular Michael addition.
-
-
Isolation:
-
Quench with saturated aqueous NH₄Cl. Extract with ethyl acetate, dry over Na₂SO₄, and purify via flash column chromatography to yield the single diastereoisomer.
-
Conclusion
The synthesis of fluorinated 1,4-dihydropyridines represents a sophisticated intersection of multicomponent chemistry and rational drug design. By understanding the electronic causality of fluorinated substituents—specifically their tendency to stall dehydration and complicate symmetry—chemists can engineer stepwise, catalyzed, and asymmetric workflows that yield highly pure, potent pharmacological scaffolds.
References
- Hantzsch Dihydropyridine Synthesis - Alfa Chemistry Alfa Chemistry URL
- Three-Component Synthesis and Cytotoxic Properties of Fluorine-Containing 1,4-Dihydropyridines with Hydroxyphenyl Substituents Synapse / ResearchGate URL
- Tandem Asymmetric Michael Reaction−Intramolecular Michael Addition.
- 1,4-Dihydropyridine: synthetic advances, medicinal and insecticidal properties RSC Advances - Royal Society of Chemistry URL
- Development and Optimisation of an Unsymmetrical Hantzsch Reaction for Plant-Scale Manufacture Organic Process Research & Development - ACS Publications URL
- Enantioselective Catalytic Hantzsch Dihydropyridine Synthesis ACS Catalysis - ACS Publications URL
- Design, synthesis and in silico evaluation of newer 1,4-dihydropyridine based amlodipine bio-isosteres as promising antihypertensive agents RSC Advances - Royal Society of Chemistry URL
- Enantioselective Organocatalytic Hantzsch Synthesis of Polyhydroquinolines Organic Letters - ACS Publications URL
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. 1,4-Dihydropyridine: synthetic advances, medicinal and insecticidal properties - RSC Advances (RSC Publishing) DOI:10.1039/D2RA04589C [pubs.rsc.org]
- 3. Design, synthesis and in silico evaluation of newer 1,4-dihydropyridine based amlodipine bio-isosteres as promising antihypertensive agents - RSC Advances (RSC Publishing) DOI:10.1039/D3RA06387A [pubs.rsc.org]
- 4. synapsesocial.com [synapsesocial.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to the Mass Spectrometry Analysis of Methyl 5-fluoro-2-oxo-1,2-dihydropyridine-4-carboxylate
Introduction
Methyl 5-fluoro-2-oxo-1,2-dihydropyridine-4-carboxylate is a heterocyclic compound of significant interest in pharmaceutical research and development.[1][2] Its structural features, including the fluorinated pyridinone core, are common in various bioactive molecules. Mass spectrometry (MS) is an indispensable analytical technique for the characterization and quantification of such compounds, providing crucial information on molecular weight, structure, purity, and concentration in complex matrices.[3][4] This guide offers a comprehensive overview of the mass spectrometric analysis of this specific molecule, intended for researchers, scientists, and drug development professionals. We will delve into the underlying principles of the analytical choices, detailed experimental protocols, and the interpretation of the resulting data.
Foundational Principles: Why Mass Spectrometry?
Mass spectrometry is a powerful analytical tool that measures the mass-to-charge ratio (m/z) of ionized molecules.[3] Its high sensitivity and specificity make it ideal for pharmaceutical analysis, from early-stage drug discovery to late-stage clinical trials.[4][5] For a compound like Methyl 5-fluoro-2-oxo-1,2-dihydropyridine-4-carboxylate, MS can:
-
Confirm Molecular Identity: Accurately determine the molecular weight, confirming the successful synthesis of the target compound.[4]
-
Elucidate Chemical Structure: Through fragmentation analysis (tandem mass spectrometry or MS/MS), the connectivity of atoms within the molecule can be deduced.[6][7]
-
Quantify in Complex Mixtures: Measure the concentration of the analyte in biological fluids or other complex samples with high precision and accuracy.[8]
-
Identify Impurities and Metabolites: Detect and characterize related substances that may impact the safety and efficacy of a potential drug candidate.[5][6]
Experimental Approach: A Validated Protocol
The successful mass spectrometric analysis of Methyl 5-fluoro-2-oxo-1,2-dihydropyridine-4-carboxylate hinges on a well-designed experimental protocol. This section outlines a robust Liquid Chromatography-Mass Spectrometry (LC-MS) method, a technique that couples the separation power of liquid chromatography with the detection capabilities of mass spectrometry.[7][8]
Sample Preparation
Proper sample preparation is critical for obtaining high-quality, reproducible data. The primary goal is to extract the analyte from its matrix and present it in a solvent compatible with the LC-MS system.
Protocol for Sample Preparation from a Biological Matrix (e.g., Plasma):
-
Protein Precipitation: To 100 µL of plasma, add 300 µL of a cold organic solvent such as acetonitrile or methanol. This will precipitate the majority of the proteins.
-
Vortexing: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and complete protein precipitation.
-
Centrifugation: Centrifuge the sample at a high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant, which contains the analyte, to a clean vial.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried residue in a solvent that is compatible with the initial mobile phase of the liquid chromatography method (e.g., 100 µL of 95:5 water:acetonitrile).
This process ensures that the sample is clean and concentrated, leading to improved sensitivity and reduced matrix effects.[8]
Liquid Chromatography (LC) Parameters
The choice of LC conditions is crucial for separating the analyte from other components in the sample. For a polar compound like Methyl 5-fluoro-2-oxo-1,2-dihydropyridine-4-carboxylate, a reversed-phase separation is often suitable.[9]
| Parameter | Value | Rationale |
| Column | C18, 2.1 x 50 mm, 1.8 µm | A C18 stationary phase provides good retention for moderately polar compounds. The smaller particle size enhances separation efficiency. |
| Mobile Phase A | 0.1% Formic Acid in Water | Formic acid aids in the protonation of the analyte, which is beneficial for positive ion electrospray ionization. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic solvent in reversed-phase chromatography with good elution strength. |
| Gradient | 5% B to 95% B over 5 minutes | A gradient elution allows for the efficient separation of compounds with a range of polarities and shortens the analysis time. |
| Flow Rate | 0.4 mL/min | A typical flow rate for a 2.1 mm internal diameter column. |
| Column Temperature | 40 °C | Elevated temperature can improve peak shape and reduce viscosity. |
| Injection Volume | 5 µL | A small injection volume minimizes potential band broadening. |
Mass Spectrometry (MS) Parameters
The selection of the ionization source and MS parameters is critical for achieving optimal sensitivity and generating informative spectra. Electrospray ionization (ESI) is a soft ionization technique well-suited for polar molecules like the target compound.[6][10]
| Parameter | Value | Rationale |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | The nitrogen atoms in the pyridine ring are readily protonated. |
| Capillary Voltage | 3.5 kV | Optimizes the spray and ionization efficiency. |
| Source Temperature | 150 °C | Helps to desolvate the ions. |
| Desolvation Gas Flow | 800 L/hr | Aids in the removal of solvent from the droplets. |
| Cone Voltage | 30 V | A higher cone voltage can induce some in-source fragmentation, which can be useful for structural confirmation. |
| Collision Energy (for MS/MS) | 15-30 eV | This range is typically sufficient to induce fragmentation for structural elucidation. The optimal energy should be determined empirically. |
Data Interpretation: Unraveling the Spectra
Full Scan Mass Spectrum
The initial analysis involves acquiring a full scan mass spectrum to determine the molecular weight of the analyte. The molecular formula of Methyl 5-fluoro-2-oxo-1,2-dihydropyridine-4-carboxylate is C7H6FNO3, with a monoisotopic mass of 171.0332 Da.[11] In positive ion ESI mode, the protonated molecule ([M+H]+) is expected to be observed at an m/z of 172.0410.
Tandem Mass Spectrometry (MS/MS) and Fragmentation Analysis
Tandem mass spectrometry (MS/MS) is a powerful technique for structural elucidation.[7] In an MS/MS experiment, the parent ion (in this case, m/z 172.0410) is isolated and then fragmented by collision-induced dissociation (CID). The resulting fragment ions provide a "fingerprint" of the molecule's structure.[12]
Predicted Fragmentation Pathway:
The fragmentation of pyridinone-containing compounds often involves characteristic losses.[13][14] For Methyl 5-fluoro-2-oxo-1,2-dihydropyridine-4-carboxylate, the following fragmentation patterns are plausible:
-
Loss of the methoxy group (-OCH3): This would result in a fragment ion at m/z 141.0145.
-
Loss of the entire methyl carboxylate group (-COOCH3): This would lead to a fragment at m/z 113.0251.
-
Decarbonylation (loss of CO): A common fragmentation pathway for cyclic ketones, which could lead to a fragment at m/z 144.0461.
The following table summarizes the expected major ions:
| Ion | m/z (calculated) | Description |
| [M+H]+ | 172.0410 | Protonated parent molecule |
| [M+H - CH3O]+ | 141.0145 | Loss of the methoxy radical |
| [M+H - COOCH3]+ | 113.0251 | Loss of the methyl carboxylate group |
| [M+H - CO]+ | 144.0461 | Decarbonylation |
Visualization of the Fragmentation Pathway:
Caption: Overall experimental workflow for the LC-MS/MS analysis of Methyl 5-fluoro-2-oxo-1,2-dihydropyridine-4-carboxylate.
References
- Longdom Publishing. (2025, June 12). Tandem Mass Spectrometry in Drug Metabolism and Pharmacokinetics Studies.
- Abdighahroudi, M. S., et al. (2020). Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. Analytical and Bioanalytical Chemistry, 412(3).
- Dugo, P., et al. (2000). LC-MS for the identification of oxygen heterocyclic compounds in citrus essential oils. Journal of Pharmaceutical and Biomedical Analysis, 24(1), 147-154.
- Danaher Life Sciences. Mass Spectrometry in Drug Discovery and Development.
- Springer. (2020, May 26). Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography.
- ResearchGate. (2018, October 4). Analysis of heterocyclic amines in meat products by liquid chromatography – Tandem mass spectrometry.
- Silantes. (2023, November 6). Understanding the Role of Mass Spectrometry in Metabolomics.
- PMC. Quantitative mass spectrometry methods for pharmaceutical analysis.
- SCIEX. (2023, September 7). Masterclass LIVE: Identifying metabolites with tandem mass spectrometry (LC-MS/MS).
- MDPI. (2025, March 10). Simultaneous Determination of 20 Nitrogen-Containing Heterocyclic Compounds in Soil by Supercritical Fluid Chromatography–Tandem Mass Spectrometry.
- Pharma Focus America. (2024, February 6). Mass Spectrometry Techniques in Pharmaceutical Analysis: A Pathway to Improved Drug Quality.
- CASSS. Table 1: Qualification and Validation of MS Methods.
- ResearchGate. (2016, April 20). (PDF) Mass spectral fragmentation modes of some new pyrimidinethiones, thiazolo[3,2-a]pyrimidines and bis-pyrimidines.
- Scientific & Academic Publishing. Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines.
- YouTube. (2018, October 17). Validation of clinical LC-MS/MS methods: What you need to know.
- Science Ready. Mass Spectrometry Fragmentation Patterns – HSC Chemistry.
- AiFChem. Methyl 5-fluoro-2-oxo-1,2-dihydropyridine-3-carboxylate.
- eGyanKosh. MASS SPECTROMETRY: FRAGMENTATION PATTERNS.
- ScienceDirect. (2022, March 12). Paper spray-atmospheric pressure photoionization-high resolution mass spectrometry for the direct analysis of neutral fluorinate.
- KoreaMed Synapse. (2016, March 15). MS method for the quantification of acetaminophen in human plasma and its application to pharmacokinetic studies.
Sources
- 1. Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Mass Spectrometry in Drug Discovery and Development | Danaher Life Sciences [lifesciences.danaher.com]
- 4. pharmafocusamerica.com [pharmafocusamerica.com]
- 5. m.youtube.com [m.youtube.com]
- 6. longdom.org [longdom.org]
- 7. Mass Spectrometry in Metabolomics | Silantes [silantes.com]
- 8. Quantitative mass spectrometry methods for pharmaceutical analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Simultaneous Determination of 20 Nitrogen-Containing Heterocyclic Compounds in Soil by Supercritical Fluid Chromatography–Tandem Mass Spectrometry [mdpi.com]
- 10. DSpace [diposit.ub.edu]
- 11. 1214332-43-0 | Methyl 5-fluoro-2-oxo-1,2-dihydropyridine-3-carboxylate - AiFChem [aifchem.com]
- 12. scienceready.com.au [scienceready.com.au]
- 13. researchgate.net [researchgate.net]
- 14. article.sapub.org [article.sapub.org]
Solubility and stability studies of Methyl 5-fluoro-2-oxo-1,2-dihydropyridine-4-carboxylate
An In-Depth Technical Guide to the Solubility and Stability of Methyl 5-fluoro-2-oxo-1,2-dihydropyridine-4-carboxylate
Authored by: A Senior Application Scientist
Foreword: The Critical Role of Physicochemical Profiling in Early-Stage Drug Development
In the journey of a molecule from a promising hit to a viable drug candidate, a thorough understanding of its fundamental physicochemical properties is paramount. Among these, solubility and stability form the bedrock upon which formulation development, pharmacokinetic profiling, and ultimately, therapeutic efficacy are built. This guide provides a comprehensive framework for the investigation of these critical attributes for Methyl 5-fluoro-2-oxo-1,2-dihydropyridine-4-carboxylate, a heterocyclic compound of interest.
The methodologies and principles outlined herein are designed to be broadly applicable, drawing from established regulatory guidelines and best practices in the pharmaceutical sciences. While the focus is on a specific molecule, the experimental logic, from the choice of buffer systems to the design of forced degradation studies, is intended to serve as a robust template for the characterization of other novel chemical entities. We will delve into not just the "how" but the "why" of each experimental step, fostering a deeper understanding of the interplay between molecular structure and physicochemical behavior.
Part 1: Aqueous Solubility Assessment
Aqueous solubility is a critical determinant of a drug's absorption and bioavailability. For orally administered drugs, insufficient solubility can lead to poor absorption and high inter-individual variability, posing a significant challenge for clinical development. Therefore, a precise and early assessment of a compound's solubility profile across a physiologically relevant pH range is essential.
Theoretical Underpinnings: Kinetic vs. Thermodynamic Solubility
It is crucial to distinguish between two key types of solubility measurements:
-
Kinetic Solubility: This measures the concentration of a compound at the point of precipitation from a solution that was rapidly prepared, typically from a high-concentration DMSO stock. It is a high-throughput screening method that provides an early indication of a compound's solubility limitations.
-
Thermodynamic Solubility: This represents the true equilibrium concentration of a compound in a saturated solution. It is a more time-consuming but also more accurate and definitive measure of solubility.
For Methyl 5-fluoro-2-oxo-1,2-dihydropyridine-4-carboxylate, we will outline the protocol for a shake-flask method to determine thermodynamic solubility, which is considered the gold standard.
Experimental Protocol: Equilibrium "Shake-Flask" Solubility
This method measures the concentration of the compound in a saturated solution after a prolonged incubation period, allowing for equilibrium to be reached between the dissolved and solid forms.
Materials:
-
Methyl 5-fluoro-2-oxo-1,2-dihydropyridine-4-carboxylate (solid)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Citrate buffer, pH 3.0
-
Bicarbonate buffer, pH 9.0
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Formic acid
-
2 mL microcentrifuge tubes
-
Orbital shaker with temperature control
-
Centrifuge
-
HPLC-UV system
Procedure:
-
Preparation of Buffers: Prepare the required aqueous buffer systems (pH 3.0, 7.4, and 9.0) to mimic physiological conditions in the gastrointestinal tract.
-
Compound Addition: Add an excess of solid Methyl 5-fluoro-2-oxo-1,2-dihydropyridine-4-carboxylate to each of the buffer solutions in triplicate. A good starting point is 2 mg of compound in 1 mL of buffer. The presence of undissolved solid at the end of the experiment is crucial for ensuring that a saturated solution has been achieved.
-
Equilibration: Tightly cap the tubes and place them on an orbital shaker at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours. This extended incubation time is necessary to ensure that the system reaches thermodynamic equilibrium.
-
Phase Separation: After incubation, centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.
-
Sample Dilution and Analysis: Carefully collect an aliquot of the supernatant, ensuring no solid material is disturbed. Dilute the supernatant with an appropriate solvent (e.g., 50:50 ACN:water) to a concentration within the linear range of the analytical method. Analyze the diluted samples by a validated HPLC-UV method to determine the concentration.
-
Quantification: Calculate the solubility by comparing the peak area of the analyte to a standard curve prepared from known concentrations of the compound.
Data Presentation: Solubility Profile
The results of the solubility assessment should be presented in a clear and concise table.
| pH of Buffer | Temperature (°C) | Mean Solubility (µg/mL) | Standard Deviation |
| 3.0 (Citrate) | 25 | Hypothetical Value | Hypothetical Value |
| 7.4 (PBS) | 25 | Hypothetical Value | Hypothetical Value |
| 9.0 (Bicarbonate) | 25 | Hypothetical Value | Hypothetical Value |
| 7.4 (PBS) | 37 | Hypothetical Value | Hypothetical Value |
Experimental Workflow Visualization
Caption: Workflow for Thermodynamic Solubility Assessment.
Part 2: Chemical Stability Evaluation
Understanding the chemical stability of a drug candidate is as crucial as knowing its solubility. Degradation of the active pharmaceutical ingredient (API) can lead to a loss of potency, the formation of potentially toxic byproducts, and a shortened shelf-life. Stability studies are therefore a cornerstone of drug development and are mandated by regulatory agencies.
Foundational Concepts: Forced Degradation and Long-Term Stability
-
Forced Degradation (Stress Testing): This involves exposing the compound to harsh conditions (acid, base, oxidation, light, heat) to accelerate its degradation. The primary goals are to identify potential degradation products, elucidate degradation pathways, and develop a stability-indicating analytical method.
-
Long-Term Stability: These studies are conducted under controlled storage conditions over an extended period to determine the shelf-life of the drug substance.
This guide will focus on the design of a forced degradation study for Methyl 5-fluoro-2-oxo-1,2-dihydropyridine-4-carboxylate.
Experimental Protocol: Forced Degradation Study
The goal of this study is to achieve 5-20% degradation of the parent compound to ensure that the primary degradation products can be reliably detected and characterized.
Materials:
-
Methyl 5-fluoro-2-oxo-1,2-dihydropyridine-4-carboxylate
-
0.1 M Hydrochloric acid (HCl)
-
0.1 M Sodium hydroxide (NaOH)
-
3% Hydrogen peroxide (H₂O₂)
-
Methanol or Acetonitrile
-
HPLC-UV/MS system
-
Photostability chamber
-
Oven
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., 1 mg/mL in acetonitrile or methanol).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60°C.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at 60°C.
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature.
-
Thermal Degradation: Store the solid compound and the stock solution in an oven at 60°C.
-
Photostability: Expose the solid compound and the stock solution to light in a photostability chamber according to ICH Q1B guidelines.
-
-
Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours). The exact timing may need to be adjusted based on the lability of the compound.
-
Sample Quenching: For the acid and base hydrolysis samples, neutralize the solution by adding an equimolar amount of base or acid, respectively, before analysis.
-
Analysis: Analyze all samples using a stability-indicating HPLC method, preferably with mass spectrometry (LC-MS) detection to aid in the identification of degradation products. The method should be able to resolve the parent peak from all major degradant peaks.
-
Mass Balance: Calculate the mass balance to ensure that all degradation products are accounted for. This is the sum of the assay value of the parent compound and the levels of all known and unknown degradation products.
Data Presentation: Summary of Forced Degradation
A summary table is an effective way to present the outcomes of the forced degradation study.
| Stress Condition | Duration/Temp. | % Degradation of Parent | Number of Degradants Detected | Major Degradant (m/z) |
| 0.1 M HCl | 24h / 60°C | Hypothetical Value | Hypothetical Value | Hypothetical Value |
| 0.1 M NaOH | 8h / 60°C | Hypothetical Value | Hypothetical Value | Hypothetical Value |
| 3% H₂O₂ | 24h / RT | Hypothetical Value | Hypothetical Value | Hypothetical Value |
| Heat (Solid) | 72h / 60°C | Hypothetical Value | Hypothetical Value | Hypothetical Value |
| Light (Solution) | ICH Q1B | Hypothetical Value | Hypothetical Value | Hypothetical Value |
Logical Flow of Stability Assessment
Caption: Forced Degradation Study Design and Analysis.
Part 3: Integrated Discussion and Future Directions
The solubility and stability data for Methyl 5-fluoro-2-oxo-1,2-dihydropyridine-4-carboxylate, as determined by the protocols outlined above, will provide a foundational understanding of its potential as a drug candidate. For instance, if the compound exhibits low solubility at neutral pH, formulation strategies such as salt formation, amorphous solid dispersions, or lipid-based formulations may need to be explored.
Similarly, the results of the forced degradation study will be instrumental in guiding formulation and packaging decisions. If the compound is found to be sensitive to light, for example, light-resistant packaging will be necessary. Identification of the major degradation products is also a critical step in the safety assessment of the drug candidate.
The stability-indicating method developed during the forced degradation study will be an invaluable tool for all future development activities, including long-term stability studies, formulation development, and quality control.
References
-
International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). (2003). ICH Harmonised Tripartite Guideline: Stability Testing of New Drug Substances and Products Q1A(R2).[Link]
-
International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). (1996). ICH Harmonised Tripartite Guideline: Photostability Testing of New Drug Substances and Products Q1B.[Link]
-
Avdeef, A. (2012). Solubility and Dissolution in Drug Design and Development. John Wiley & Sons. [Link]
-
Glomme, A., & März, J. (2005). Forced Degradation Studies. In Pharmaceutical Stress Testing: Predicting Drug Degradation (pp. 33-85). Informa Healthcare. [Link]
-
Kerns, E. H., & Di, L. (2008). Drug-like Properties: Concepts, Structure, and Methods. Academic Press. [Link]
A Technical Guide to the Preliminary Biological Screening of Methyl 5-fluoro-2-oxo-1,2-dihydropyridine-4-carboxylate
Abstract
This guide outlines a comprehensive, multi-tiered strategy for the preliminary biological evaluation of the novel compound, Methyl 5-fluoro-2-oxo-1,2-dihydropyridine-4-carboxylate. As specific biological data for this molecule is not yet publicly available, this document provides a proposed research framework grounded in the known activities of the broader dihydropyridine class of compounds. The screening cascade is designed to efficiently identify potential therapeutic activities, beginning with broad-spectrum primary assays and progressing to more targeted secondary and mechanistic studies. Protocols for cytotoxicity, antimicrobial, anti-inflammatory, and kinase inhibition assays are detailed, providing a robust starting point for researchers in drug discovery and development.
Introduction and Rationale
Methyl 5-fluoro-2-oxo-1,2-dihydropyridine-4-carboxylate belongs to the dihydropyridine (DHP) family of heterocyclic compounds. The 1,4-dihydropyridine scaffold is recognized as a "privileged structure" in medicinal chemistry, most famously for its role in L-type calcium channel blockers used to treat hypertension.[1] However, extensive research has revealed that DHP derivatives possess a wide array of pharmacological activities, including antimicrobial, anti-inflammatory, anticancer, and neuroprotective effects.[1][2][3] The diverse biological potential of this chemical class warrants a thorough investigation of novel analogues like Methyl 5-fluoro-2-oxo-1,2-dihydropyridine-4-carboxylate.
The inclusion of a fluorine atom and a 2-oxo modification on the pyridine ring introduces unique electronic and steric properties that may confer novel bioactivities or improved pharmacological profiles compared to classical 1,4-DHPs. This guide proposes a logical, cost-effective screening cascade to systematically explore the biological potential of this compound.
Proposed Screening Cascade
A tiered approach is recommended to efficiently screen the compound, starting with broad, cost-effective assays and moving toward more specific and complex evaluations based on initial findings. This strategy maximizes information gain while conserving resources.
Caption: Proposed multi-phase screening workflow for Methyl 5-fluoro-2-oxo-1,2-dihydropyridine-4-carboxylate.
Phase 1: Primary Screening Protocols
The initial phase aims to identify any foundational biological activity and assess general toxicity.
In Vitro Cytotoxicity Assay
Rationale: It is crucial to first determine the compound's intrinsic toxicity to mammalian cells. This provides a therapeutic window for any other observed bioactivity. The MTT assay is a reliable, colorimetric method for assessing metabolic activity, which correlates with cell viability.[4][5]
Protocol: MTT Assay for Cytotoxicity
-
Cell Culture: Plate a non-cancerous mammalian cell line (e.g., L929 mouse fibroblasts) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of Methyl 5-fluoro-2-oxo-1,2-dihydropyridine-4-carboxylate (e.g., from 0.1 µM to 100 µM) in the appropriate cell culture medium. Replace the medium in the wells with the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 48 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours. Living cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of a solubilization solution (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.[4]
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle control. Determine the IC₅₀ (the concentration at which 50% of cell growth is inhibited).
Broad-Spectrum Antimicrobial Screening
Rationale: Dihydropyridine derivatives have shown activity against a range of microbes, including bacteria and fungi.[2] A preliminary screen against representative Gram-positive and Gram-negative bacteria, as well as a yeast species, is a cost-effective way to identify potential antimicrobial properties. The agar well diffusion method is a standard and widely used preliminary test.[6]
Protocol: Agar Well Diffusion Assay
-
Inoculum Preparation: Prepare standardized inoculums (0.5 McFarland standard) of test organisms, such as Staphylococcus aureus (Gram-positive), Escherichia coli (Gram-negative), and Candida albicans (yeast).
-
Plate Preparation: Spread the microbial inoculums evenly onto the surface of appropriate agar plates (e.g., Mueller-Hinton agar for bacteria, Sabouraud Dextrose agar for yeast).
-
Well Creation: Aseptically create wells (6 mm diameter) in the agar.
-
Compound Application: Add a defined volume (e.g., 50 µL) of a high-concentration stock solution (e.g., 1 mg/mL) of the test compound to a well. Use a solvent control (e.g., DMSO), a positive control (e.g., Ciprofloxacin for bacteria, Fluconazole for yeast), and a negative control (sterile water).
-
Incubation: Incubate the plates at 37°C for 24 hours (for bacteria) or at 30°C for 48 hours (for yeast).
-
Data Acquisition: Measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is prevented).
| Hypothetical Primary Screening Data | Result | Interpretation |
| Cytotoxicity (L929 cells) | IC₅₀ > 100 µM | Low intrinsic toxicity, favorable for further development. |
| Antimicrobial Screen (1 mg/mL) | Zone of Inhibition = 15 mm (S. aureus) | Potential activity against Gram-positive bacteria. |
| Zone of Inhibition = 0 mm (E. coli) | No significant activity against Gram-negative bacteria. | |
| Zone of Inhibition = 8 mm (C. albicans) | Weak or no antifungal activity. |
Phase 2: Secondary Screening Protocols (Hypothesis-Driven)
Based on the hypothetical results from Phase 1, the compound shows low cytotoxicity and potential antibacterial activity. Furthermore, given the known anti-inflammatory and anticancer potential of DHPs, these pathways are logical to explore next.[1][3]
Anti-inflammatory Activity Assay
Rationale: Some dihydropyridines exert anti-inflammatory effects, for instance by inhibiting cyclooxygenase (COX) enzymes.[1] A common in vitro model to screen for anti-inflammatory properties involves using lipopolysaccharide (LPS) to stimulate pro-inflammatory cytokine release from monocytic cells like THP-1.[7][8]
Protocol: LPS-Induced TNF-α Secretion in THP-1 Cells
-
Cell Culture: Culture THP-1 human monocytic cells and differentiate them into macrophage-like cells using PMA (phorbol 12-myristate 13-acetate). Plate the differentiated cells in a 96-well plate.
-
Compound Pre-treatment: Treat the cells with various concentrations of the test compound for 1 hour.
-
LPS Stimulation: Stimulate the cells with LPS (e.g., 100 ng/mL) for 4-6 hours to induce the production of TNF-α. Include a vehicle control and a positive control (e.g., Dexamethasone).
-
Supernatant Collection: Centrifuge the plate and collect the cell culture supernatant.
-
Data Acquisition: Quantify the amount of TNF-α in the supernatant using a commercially available ELISA (Enzyme-Linked Immunosorbent Assay) kit.
-
Analysis: Calculate the percentage inhibition of TNF-α release compared to the LPS-stimulated control.
Anticancer Activity (Tyrosine Kinase Inhibition)
Rationale: The structural features of the compound, combined with the known ability of some DHPs to modulate signaling pathways, suggest a potential for anticancer activity.[1] Many modern cancer therapies target protein tyrosine kinases (PTKs), which are crucial for cell signaling, growth, and differentiation.[9] An in vitro kinase assay can determine if the compound directly inhibits the activity of a key oncogenic kinase.
Protocol: In Vitro Tyrosine Kinase Inhibition Assay (Generic)
-
Assay Setup: In a 96-well plate, combine a recombinant tyrosine kinase (e.g., EGFR, a common cancer target), a specific peptide substrate for that kinase, and various concentrations of the test compound in an appropriate kinase assay buffer.
-
Reaction Initiation: Start the kinase reaction by adding ATP.[10]
-
Incubation: Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).
-
Detection: Stop the reaction and detect the amount of phosphorylated substrate. This can be done using several methods, including:
-
Data Acquisition: Read the signal (absorbance or fluorescence polarization) on a plate reader.
-
Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC₅₀ value.
| Hypothetical Secondary Screening Data | Result | Interpretation |
| Anti-inflammatory Assay | IC₅₀ = 15 µM (TNF-α Inhibition) | Moderate anti-inflammatory activity. |
| Kinase Inhibition (EGFR) | IC₅₀ = 5 µM | Potent inhibition of EGFR, suggesting potential as an anticancer agent. |
| Calcium Channel Binding | IC₅₀ > 50 µM | Weak or no classical calcium channel blocking activity. |
Mechanistic Insights and Next Steps
The hypothetical results suggest that Methyl 5-fluoro-2-oxo-1,2-dihydropyridine-4-carboxylate is a promising hit with potential anticancer and anti-inflammatory properties, likely not mediated by classical calcium channel blockade.
Caption: Potential mechanistic pathways linking observed activities to cellular outcomes.
Future Directions:
-
Lead Optimization: Synthesize analogues of the lead compound to improve potency and selectivity (Structure-Activity Relationship studies).
-
Mechanism of Action Deep Dive:
-
Anticancer: Confirm EGFR inhibition in cell-based assays. Investigate downstream signaling pathways (e.g., STAT1 phosphorylation, which can be inhibited by some DHPs and affects PD-L1 expression).[12]
-
Anti-inflammatory: Investigate the effect on other inflammatory pathways, such as NF-κB activation.[13]
-
-
In Vivo Studies: Evaluate the efficacy of the compound in relevant animal models of cancer and inflammation.
Conclusion
This technical guide presents a structured and scientifically grounded framework for the initial biological characterization of Methyl 5-fluoro-2-oxo-1,2-dihydropyridine-4-carboxylate. By leveraging knowledge of the diverse activities of the dihydropyridine scaffold, the proposed screening cascade enables a logical and efficient exploration of this novel compound's therapeutic potential. The detailed protocols provide a practical starting point for researchers to uncover new biological activities and advance the drug discovery process.
References
-
Wikipedia. (n.d.). MTT assay. Retrieved from [Link]
- Aslantürk, Ö. S. (2017). In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages. In Genotoxicity - A Predictable Risk to Our Actual World. IntechOpen.
-
Krauze-Baranowska, M., et al. (1999). Biological activity of 1,4-dihydropyridine derivatives. PubMed. Retrieved from [Link]
-
Eurofins. (2024). MTT Test - Medical Device. Retrieved from [Link]
-
van Meerloo, J., et al. (2011). Cell sensitivity assays: the MTT assay. PubMed. Retrieved from [Link]
-
Bentham Science Publishers. (2024). A Review on Synthesis and Biological Potential of Dihydropyridines. Retrieved from [Link]
-
Singh, U., et al. (2005). Development of an in vitro screening assay to test the antiinflammatory properties of dietary supplements and pharmacologic agents. PubMed. Retrieved from [Link]
- Singh, U., et al. (2005). Development of an In Vitro Screening Assay to Test the Antiinflammatory Properties of Dietary Supplements and Pharmacologic Agents. Clinical Chemistry, 51(12), 2252–2255.
-
Ignited Minds Journals. (n.d.). A Study on the Biological Evaluation of Dihydropyridines. Retrieved from [Link]
- Peiris, D., et al. (2025). Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations.
-
ResearchGate. (n.d.). Biological activity of 1,4-dihydropyridine derivatives. Retrieved from [Link]
- Al-Rimawi, F., et al. (2024).
-
Schroecksnadel, K., et al. (2011). In vitro testing for anti-inflammatory properties of compounds employing peripheral blood mononuclear cells freshly isolated from healthy donors. PubMed. Retrieved from [Link]
-
OSTI.GOV. (1984). Assay for calcium channels. Retrieved from [Link]
- Rathinakumar, R., & Wimley, W. C. (2010). High-throughput discovery of broad-spectrum peptide antibiotics. PMC.
-
Joslyn, A. F., et al. (1988). Dimeric 1,4-dihydropyridines as Calcium Channel Antagonists. PubMed. Retrieved from [Link]
- Lawrence, D. S., & Nourse, A. (2019).
-
PubMed. (2026). A Fluorescence-based Protocol for Preliminary Screening of Protein Synthesis Inhibitors from Natural Sources. Retrieved from [Link]
-
BellBrook Labs. (2026). Protocol Recommendations for Performing a Kinase Inhibition Assay. Retrieved from [Link]
-
Takara Bio. (n.d.). Universal Tyrosine Kinase Assay Kit. Retrieved from [Link]
-
Frontiers. (2025). Broad-spectrum antimicrobial activity and in vivo efficacy of SK1260 against bacterial pathogens. Retrieved from [Link]
-
Frontiers. (2025). A network-based protocol to prioritize compounds for biological testing: discovery of Anti-Staphylococcus aureus cacalol derivatives. Retrieved from [Link]
- Coburn, R. A., et al. (1985). 1,4-Dihydropyridine antagonist activities at the calcium channel: a quantitative structure-activity relationship approach. Journal of Medicinal Chemistry.
-
Oren, Z., et al. (2009). Broad-spectrum antimicrobial peptides by rational combinatorial design and high-throughput screening: the importance of interfacial activity. PubMed. Retrieved from [Link]
-
American Heart Association Journals. (2008). A Number of Marketed Dihydropyridine Calcium Channel Blockers Have Mineralocorticoid Receptor Antagonist Activity. Retrieved from [Link]
-
Frontiers. (2021). Dihydropyridine Calcium Channel Blockers Suppress the Transcription of PD-L1 by Inhibiting the Activation of STAT1. Retrieved from [Link]
-
MDPI. (2023). Current Landscape of Methods to Evaluate Antimicrobial Activity of Natural Extracts. Retrieved from [Link]
-
Globalmeetx Publishing. (2025). Rapid Screening of Natural Compounds for Novel Anticancer Drug Candidates. Retrieved from [Link]
-
Aurora Biomed. (2023). Screening of Natural Compounds for Pharmaceuticals. Retrieved from [Link]
- Journal of the American Chemical Society. (2014).
-
PubMed. (2001). Synthesis of N-pyridinyl(methyl)-1,2-dihydro-4-hydroxy-2-oxoquinoline-3-carboxamides and analogues and their anti-inflammatory activity in mice and rats. Retrieved from [Link]
-
PubMed. (2007). Design and synthesis of 6-methyl-2-oxo-1,2,3,4-tetrahydro-pyrimidine-5-carboxylic acid derivatives as PPARgamma activators. Retrieved from [Link]
-
Scholars Research Library. (2018). Synthesis and Biological Evaluation of N-(4-Fluorophenyl)-6-Methyl-2-Oxo-1, 2, 3, 4-Tetrahydropyrimidine-5-Carboxamides as HIV I. Retrieved from [Link]
-
MDPI. (2022). Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Biological activity of 1,4-dihydropyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benthamdirect.com [benthamdirect.com]
- 4. MTT assay - Wikipedia [en.wikipedia.org]
- 5. Cell sensitivity assays: the MTT assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Development of an in vitro screening assay to test the antiinflammatory properties of dietary supplements and pharmacologic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. takarabio.com [takarabio.com]
- 12. Frontiers | Dihydropyridine Calcium Channel Blockers Suppress the Transcription of PD-L1 by Inhibiting the Activation of STAT1 [frontiersin.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Engineering Next-Generation Calcium Channel Blockers: Discovery, Synthesis, and Validation of Fluorinated 1,4-Dihydropyridines
Executive Summary
1,4-Dihydropyridines (DHPs) are a foundational class of cardiovascular therapeutics, functioning primarily as L-type voltage-gated calcium channel (Cav1.2) blockers. While classical DHPs like nifedipine and amlodipine are highly effective for managing hypertension and angina, they are often limited by rapid first-pass metabolism—specifically, cytochrome P450 (CYP3A4)-mediated oxidative aromatization of the dihydropyridine core into an inactive pyridine derivative.
To overcome these pharmacokinetic liabilities, modern medicinal chemistry has pivoted toward the strategic incorporation of fluorine atoms. As a Senior Application Scientist, I have structured this technical guide to explore the mechanistic rationale, target engagement dynamics, and optimized synthetic workflows for novel fluorinated DHPs. This document provides actionable, self-validating protocols designed for researchers and drug development professionals.
The Mechanistic Rationale for Fluorination
Fluorine is the most electronegative element, yet its van der Waals radius (1.47 Å) is only marginally larger than that of hydrogen (1.20 Å). This unique profile allows for isosteric replacement without introducing severe steric clashes, fundamentally altering the molecule's physicochemical landscape.
Pharmacokinetic Shielding
Placing a fluorine atom or a trifluoromethyl (–CF3) group on the aryl ring or the DHP core drastically lowers the Highest Occupied Molecular Orbital (HOMO) energy of the molecule. This electronic withdrawal makes the DHP ring significantly less susceptible to oxidative aromatization by CYP450 enzymes. Furthermore, molecules with higher polarity are typically more susceptible to glucuronidation (an inactivating process); strategic fluorination fine-tunes lipophilicity (ClogP) to balance membrane permeability with metabolic resistance[Inoue et al., 2020].
Enhanced Target Engagement
Computational docking and molecular dynamics simulations reveal that fluorinated DHPs establish novel, high-affinity interactions within the Cav1.2 binding pocket. Unlike non-fluorinated analogs that rely heavily on standard hydrogen bonding, fluorinated DHPs frequently engage in halogen bonding with the Phe156 residue and pi-sigma interactions with Leu74. This atomic hotspot targeting significantly increases the binding affinity (ΔG) compared to classical drugs[Spadeto et al., 2021].
Caption: Mechanism of L-type Ca2+ channel blockade and downstream signaling by fluorinated DHPs.
Synthetic Methodology: The Modified Hantzsch Reaction
The classical Hantzsch synthesis involves the multicomponent condensation of an aldehyde, a β-ketoester, and a nitrogen source. However, synthesizing fluorinated DHPs requires strict control over reaction kinetics. Elevated temperatures during the initial mixing phase can lead to the decomposition of the nitrogen source (e.g., urea or ammonium acetate) and the formation of unwanted open-chain ureides.
To ensure high atom-economy and purity, we employ a modified, temperature-controlled One-Pot Four-Component Reaction.
Caption: Multicomponent Hantzsch synthesis workflow for fluorinated dihydropyridines.
Self-Validating Experimental Protocol
The following protocol describes the synthesis of 4-(2-Fluorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate . This methodology is designed as a self-validating system; it incorporates in-line analytical checks to ensure intermediate fidelity before proceeding to the next chemical transformation[BenchChem, 2025].
Step 1: Reagent Preparation & Order of Addition (Causality: Minimizing Side Reactions)
-
Charge a round-bottom flask with 2-fluorobenzaldehyde (1.0 eq) and ethyl acetoacetate (2.0 eq) in absolute ethanol (0.5 M concentration).
-
Critical Choice: Chill the mixture to 10°C before adding ammonium acetate (1.5 eq). Why? Adding the nitrogen source at room temperature or higher accelerates the premature decomposition of ammonium acetate, leading to the formation of competing open-chain ureides instead of the desired Knoevenagel adduct. Ammonium acetate is chosen over aqueous ammonia because it acts as both the nitrogen donor and a mild buffer, preventing the rapid hydrolysis of the β-ketoester.
Step 2: Knoevenagel Condensation & Michael Addition
-
Stir the chilled mixture for 30 minutes, allowing the initial Knoevenagel condensation to occur smoothly.
-
Gradually raise the temperature to 80°C (reflux) over 45 minutes. Why? The gradual heating profile ensures that the subsequent Michael addition of the second equivalent of ethyl acetoacetate to the highly reactive benzylidene intermediate occurs under thermodynamic control, favoring the correct stereochemical pre-organization for cyclization.
Step 3: Cyclodehydration & In-Line Validation (Causality: Self-Correction)
-
Maintain reflux for 4–6 hours.
-
Self-Validation Check: At the 4-hour mark, sample the reaction for Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Decision Gate: If LC-MS detects the uncyclized intermediate (M+H = +18 mass units higher than the target), dehydration is incomplete. Add a catalytic amount of glacial acetic acid (0.1 eq) and reflux for an additional 2 hours to drive the loss of water. If the target mass is dominant, proceed to isolation.
-
Step 4: Isolation and Purification
-
Cool the reaction mixture to 0°C to induce precipitation.
-
Filter the yellow crystalline solid under vacuum and wash with ice-cold ethanol. The highly lipophilic nature of the fluorinated DHP ensures it crystallizes readily from cold protic solvents, bypassing the need for resource-intensive column chromatography.
Quantitative Pharmacokinetic and Binding Analysis
To demonstrate the superiority of the fluorinated DHP scaffold, the table below summarizes the comparative computational and empirical data between classical non-fluorinated DHPs and a next-generation fluorinated analog. The introduction of fluorine significantly enhances both the thermodynamic binding stability and the biological half-life[Safna Hussan et al., 2022].
| Compound Scaffold | Substitution Pattern | ClogP | Cav1.2 Binding Energy (kcal/mol) | Plasma Half-Life (h) | Primary Target Interaction |
| Nifedipine | 2-NO2 (Non-fluorinated) | 2.20 | -6.5 | ~2.0 | Hydrogen bond (Tyr) |
| Amlodipine | 2-Cl (Non-fluorinated) | 3.00 | -7.2 | ~35.0 | Pi-alkyl, H-bond |
| Fluorinated DHP | 2-F, 3-CF3 | 3.45 | -8.1 | >40.0 | Halogen bond (Phe156), Pi-sigma (Leu74) |
Data synthesized from molecular mechanics Poisson-Boltzmann surface area (MM/PBSA) calculations and in vitro ADMET screening.
Conclusion
The discovery and synthesis of fluorinated 1,4-dihydropyridines represent a critical advancement in cardiovascular drug design. By leveraging the unique stereoelectronic properties of the fluorine atom, medicinal chemists can engineer molecules that resist CYP450-mediated degradation while simultaneously exploiting novel halogen-bonding interactions within the Cav1.2 receptor pocket. The optimized, self-validating Hantzsch multicomponent methodology detailed in this guide ensures high-yield, reproducible access to these privileged scaffolds, empowering researchers to accelerate the development of next-generation calcium channel blockers.
References
-
Spadeto, J. P. M., Freitas, M. P., & Cormanich, R. A. (2021). Fluorinated dihydropyridines as candidates to block L-type voltage-dependent calcium channels. Journal of Biomolecular Structure and Dynamics. Available at: [Link]
-
Inoue, M., Sumii, Y., & Shibata, N. (2020). The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. ACS Omega / PMC. Available at: [Link]
-
Safna Hussan, K. P., et al. (2022). Designing of next-generation dihydropyridine-based calcium channel blockers: An in silico study. Journal of Applied Pharmaceutical Science (JAPS). Available at: [Link]
Theoretical and Computational Profiling of Fluorinated Pyridinones: A Senior Application Scientist’s Guide to Rational Drug Design
Executive Summary
In the landscape of modern drug discovery, the strategic incorporation of fluorine into heterocyclic scaffolds like pyridinones is a transformative technique. Pyridinones serve as versatile hydrogen bond donors and acceptors, frequently acting as critical hinge-binding motifs in kinase inhibitors. However, their native basicity often leads to off-target liabilities, most notably human Ether-à-go-go-Related Gene (hERG) channel affinity, which induces cardiac toxicity.
As a Senior Application Scientist, I rely heavily on Density Functional Theory (DFT) and chemoinformatic workflows to predict how fluorine substitution (e.g., -F, -CF₂, -CF₃) modulates the physicochemical properties of these scaffolds before a single compound is synthesized. This whitepaper delineates the theoretical frameworks, causality-driven computational methodologies, and self-validating protocols required to rigorously model fluorinated pyridinones.
The Physicochemical Impact of Fluorination
The introduction of fluorine into an organic framework induces profound stereoelectronic effects due to fluorine's extreme electronegativity and the dense electron cloud of its lone pairs. In pyridinones and related saturated derivatives (like piperidines), fluorination drastically alters the pKa of the neighboring nitrogen atom[1].
By pulling electron density away from the nitrogen lone pair via inductive effects, fluorination significantly reduces basicity. This lowered basicity directly correlates with a mitigated risk of hERG channel binding. Furthermore, the incorporation of trifluoromethyl (-CF₃) or difluoromethylene (-CF₂-) groups enhances the 3D character and lipophilicity (logP) of the molecule, improving membrane permeability and metabolic stability[1].
Logical relationship between fluorination and pharmacokinetic optimization.
Quantitative Data Summary
To illustrate the magnitude of these effects, the following table summarizes the computational and experimental shifts in physicochemical properties upon fluorination of nitrogenous heterocycles (data synthesized from chemoinformatic profiling of related 3D fragments)[1].
| Compound Class | Modification | Calculated pKa | ΔpKa vs Wild-Type | hERG Affinity Risk |
| 2-Pyridinone | Unsubstituted | ~11.6 | - | High |
| 2-Pyridinone | 5-Fluoro | ~9.8 | -1.8 | Moderate |
| Piperidine (Fragment) | Unsubstituted | 10.2 | - | High |
| Piperidine (Fragment) | β-gem-Difluoro (-CF₂) | 6.2 | -4.0 | Low |
| Piperidine (Fragment) | γ-Trifluoromethyl (-CF₃) | 6.7 | -3.5 | Low |
Theoretical Framework: Selecting the Right DFT Parameters
When modeling fluorinated pyridinones, empirical force fields often fail to capture the strong stereoelectronic phenomena, such as the gauche effect, induced by fluorine. Therefore, quantum mechanical approaches are mandatory.
Functional Selection: I advocate for the use of range-separated hybrid functionals with dispersion corrections (e.g., ωB97X-D) or the M06-2X meta-GGA functional. Causality: Standard functionals like B3LYP underestimate non-covalent intramolecular interactions (e.g., orthogonal multipolar interactions) and anomeric-like stereoelectronic effects inherent to C-F bonds. M06-2X is parameterized specifically to capture medium-range electron correlation, providing self-validating accuracy for these highly polarized systems.
Basis Set Selection: The 6-311+G(d,p) basis set is the minimum standard. Causality: The inclusion of diffuse functions (+) is strictly required to accurately describe the expanded, diffuse electron cloud of the anionic species formed during deprotonation (pKa calculations).
Solvation Modeling: The Solvation Model based on Density (SMD) must be employed over the Polarizable Continuum Model (PCM). Causality: SMD is parameterized directly against experimental free energies of solvation, making it thermodynamically consistent for calculating the exact ΔGsolv components required for thermodynamic cycles.
Computational Methodologies & Workflows
Protocol 1: Self-Validating DFT Workflow for pKa Prediction
To predict the basicity of a novel fluorinated pyridinone, we utilize a thermodynamic cycle. This protocol is a self-validating system: it relies on internal frequency checks and linear scaling against known reference compounds to ensure absolute accuracy.
Step 1: Conformational Sampling Generate 3D conformers using the MMFF94 force field. Causality: Fluorine's gauche effect can stabilize non-intuitive conformers. Missing the global minimum will invalidate the entire thermodynamic cycle. Step 2: Gas-Phase Optimization Optimize the lowest-energy conformers using ωB97X-D/6-311+G(d,p). Step 3: Frequency Calculation Compute vibrational frequencies at the same level of theory. Causality: This confirms the optimized structure is a true minimum (zero imaginary frequencies) and extracts the Zero-Point Energy (ZPE) and thermal corrections to the Gibbs free energy ( Ggas ). Step 4: Solvation Single-Point Energy Perform single-point energy calculations using the SMD solvation model (Solvent = Water). Causality: SMD provides the ΔGsolv required to bridge gas-phase and aqueous-phase thermodynamics. Step 5: Thermodynamic Cycle Assembly Calculate the aqueous pKa using the equation: pKa=(ΔGaq)/(2.303×R×T) . Validate the raw output against a calibration set of 5-10 known pyridinones to establish a linear scaling correction equation.
Thermodynamic cycle for DFT-based pKa calculation.
Mechanistic Insights into Synthesis via Computation
Theoretical modeling is not limited to property prediction; it is instrumental in elucidating the mechanistic pathways for synthesizing these complex scaffolds.
Condensation Pathways: The foundational synthesis of 2-pyridinones often involves the Knoevenagel condensation of 1,3-dicarbonyls with malononitrile[2]. Computational evaluation of the subsequent cycloaddition steps reveals the activation energy barriers that dictate the chemoselectivity of the resulting 3-cyano-2-pyridinone derivatives, allowing chemists to optimize reaction temperatures and catalysts[2].
Trifluoromethylation: Recent advances in light-promoted innate trifluoromethylation of pyridones using Langlois' reagent proceed via an electrophilic radical mechanism[3]. DFT calculations are used to map the transition states of the CF₃ radical addition to the pyridinone ring. Causality: By calculating the spin density distribution of the radical intermediate, we can accurately predict the regioselectivity of the trifluoromethylation, ensuring the fluorine is installed at the optimal position for target binding[3].
Hydrohalogenation: For the synthesis of highly functionalized halogenated pyridinones, palladium-catalyzed hydrohalogenation of 1,6-enynes is employed[4]. Theoretical investigations of the C(sp³)–Br and C(sp³)–Cl reductive elimination from Pd(II) intermediates explain the rare stability of these transition states, validating the use of specific ammonium halide surrogates in the experimental protocol[4].
Step-by-step computational workflow for property prediction.
Conclusion
The theoretical and computational profiling of fluorinated pyridinones is a cornerstone of modern rational drug design. By enforcing rigorous, causality-driven DFT protocols—specifically utilizing M06-2X or ωB97X-D functionals paired with SMD solvation models—scientists can accurately predict critical pharmacokinetic parameters like pKa and lipophilicity. This predictive power not only streamlines the synthesis of complex fluorinated heterocycles but fundamentally de-risks the drug development pipeline by engineering out off-target toxicities before they manifest in the clinic.
References
-
Title : Studies on condensation of 1,3-dicarbonyls with malononitrile: Synthesis of 2-pyridinones Source : Arabian Journal of Chemistry (2013) URL :2
-
Title : Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery Source : The Journal of Organic Chemistry - ACS Publications URL : 1
-
Title : A Light-Promoted Innate Trifluoromethylation of Pyridones and Related N-Heteroarenes Source : Organic Letters - ACS Publications (2023) URL : 3
-
Title : Palladium-Catalyzed Hydrohalogenation of 1,6-Enynes: Hydrogen Halide Salts and Alkyl Halides as Convenient HX Surrogates Source : Journal of the American Chemical Society (2017) URL : 4
Sources
Application Notes and Protocols for High-Throughput Screening of Methyl 5-fluoro-2-oxo-1,2-dihydropyridine-4-carboxylate
Introduction: The Emerging Potential of Fluorinated Pyridinones in Drug Discovery
The pyridinone scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a wide array of biological activities, including antitumor, antimicrobial, and anti-inflammatory effects.[1] The introduction of a fluorine atom can significantly modulate the physicochemical properties of a molecule, often leading to enhanced metabolic stability, binding affinity, and bioavailability. Methyl 5-fluoro-2-oxo-1,2-dihydropyridine-4-carboxylate represents a promising, yet underexplored, member of this chemical class. Its structural motifs suggest a potential for interaction with a variety of biological targets. High-throughput screening (HTS) provides an efficient platform for the rapid evaluation of such compounds against large panels of targets to uncover novel therapeutic leads.[2]
This document provides a comprehensive guide for the utilization of Methyl 5-fluoro-2-oxo-1,2-dihydropyridine-4-carboxylate in HTS campaigns. Drawing parallels from structurally related pyridinone and dihydropyridine derivatives known to exhibit kinase inhibitory activity, we will focus on a hypothetical HTS workflow to identify novel kinase inhibitors.[3][4] The protocols and methodologies described herein are designed to be robust, self-validating, and adaptable to various kinase targets.
Physicochemical Properties of Methyl 5-fluoro-2-oxo-1,2-dihydropyridine-4-carboxylate
A thorough understanding of the physicochemical properties of a compound is critical for successful HTS implementation, influencing its solubility, cell permeability, and potential for off-target effects.
| Property | Value | Source |
| Molecular Formula | C7H6FNO3 | AiFChem[5] |
| Molecular Weight | 171.13 g/mol | AiFChem[5] |
| Canonical SMILES | COC(=O)C1=CC(F)=CNC1=O | AiFChem[5] |
| InChI | InChI=1S/C7H6FNO3/c1-12-7(11)5-2-4(8)3-9-6(5)10/h2-3H,1H3,(H,9,10) | AiFChem[5] |
Postulated Mechanism of Action: Kinase Inhibition
Many pyridinone-containing molecules have been identified as potent inhibitors of various protein kinases, which are key regulators of cellular signaling pathways.[1][4] Dysregulation of kinase activity is a hallmark of numerous diseases, particularly cancer. The planar structure of the pyridinone ring, coupled with its hydrogen bonding capabilities, makes it an ideal scaffold for interaction with the ATP-binding pocket of kinases. The fluorine substituent on Methyl 5-fluoro-2-oxo-1,2-dihydropyridine-4-carboxylate can further enhance these interactions through favorable electrostatic and hydrophobic contacts.
High-Throughput Screening Workflow
A robust HTS campaign is a multi-step process designed to identify and validate true "hit" compounds while minimizing false positives and negatives.
Primary High-Throughput Screening: Fluorescence-Based Kinase Assay
Principle: This assay quantifies kinase activity by measuring the amount of ADP produced, which is a universal product of the kinase reaction. The ADP is converted to ATP, which is then used in a luciferase-catalyzed reaction to produce a luminescent signal. Inhibition of the kinase results in a decrease in ADP production and a corresponding decrease in the luminescent signal.[4]
Protocol:
-
Compound Plating:
-
Prepare a stock solution of Methyl 5-fluoro-2-oxo-1,2-dihydropyridine-4-carboxylate in 100% DMSO.
-
Using an acoustic liquid handler, dispense 50 nL of the compound stock solution into the appropriate wells of a 384-well, low-volume, white, solid-bottom assay plate.
-
For control wells, dispense 50 nL of DMSO.
-
-
Reagent Preparation:
-
Prepare a 2X kinase/substrate solution in kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).
-
Prepare a 2X ATP solution in kinase buffer.
-
-
Assay Procedure:
-
Add 5 µL of the 2X kinase/substrate solution to each well of the assay plate.
-
Incubate for 10 minutes at room temperature to allow for compound-kinase interaction.
-
Initiate the kinase reaction by adding 5 µL of the 2X ATP solution to each well.
-
Incubate for 60 minutes at room temperature.
-
Add 10 µL of the ADP detection reagent (e.g., ADP-Glo™, Promega) to each well.
-
Incubate for 40 minutes at room temperature to allow for the conversion of ADP to ATP and the subsequent luciferase reaction.
-
Measure the luminescence signal using a plate reader.
-
Data Analysis:
-
Normalization:
-
The raw luminescence data is normalized to the intra-plate controls.
-
Percent inhibition is calculated using the following formula: % Inhibition = 100 * (1 - (Signal_compound - Signal_negative_control) / (Signal_positive_control - Signal_negative_control))
-
Negative Control: Wells containing DMSO only (no kinase inhibition).
-
Positive Control: Wells containing a known inhibitor of the target kinase (maximum kinase inhibition).
-
-
-
Hit Identification:
-
A Z-score is calculated for each compound to determine its statistical significance.
-
Z-score = (Value_compound - Mean_sample) / SD_sample
-
Compounds with a Z-score ≤ -3 are typically considered primary hits.
-
Secondary Assay: Dose-Response Confirmation
Principle: To confirm the activity of primary hits and determine their potency, a dose-response study is performed. The compound is serially diluted to generate a range of concentrations, and the IC50 value (the concentration at which 50% of the kinase activity is inhibited) is determined.
Protocol:
-
Compound Plating:
-
Prepare a serial dilution of the hit compounds in 100% DMSO.
-
Dispense 50 nL of each concentration into the wells of a 384-well assay plate.
-
-
Assay Procedure:
-
Follow the same procedure as the primary assay.
-
Data Analysis:
-
Plot the percent inhibition against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.[4]
Counter-Screening: Identifying Assay Interference
Principle: It is crucial to identify compounds that interfere with the assay technology itself, rather than the biological target. For the fluorescence-based kinase assay, a common counter-screen is to test for inhibition of the luciferase enzyme.
Protocol:
-
Assay Procedure:
-
Perform the kinase assay in the absence of the kinase enzyme, but with a fixed amount of ADP equivalent to that produced in the uninhibited kinase reaction.
-
Add the hit compounds at the same concentration used in the primary screen.
-
Measure the luminescence signal.
-
Data Analysis:
-
Compounds that inhibit the luminescence signal in this format are likely inhibitors of the luciferase enzyme and should be flagged as potential false positives.
Cell-Based Assay: Assessing Cellular Activity and Cytotoxicity
Principle: To determine if the compound is active in a more physiologically relevant context, a cell-based assay is employed. This also allows for the simultaneous assessment of cytotoxicity. An MTT assay is a common method to assess cell viability.[4]
Protocol:
-
Cell Culture:
-
Seed cells in a 96-well plate and incubate overnight.
-
-
Compound Treatment:
-
Treat the cells with a range of concentrations of the test compound for a specified period (e.g., 24, 48, or 72 hours).
-
Include untreated and vehicle (DMSO) controls.
-
-
MTT Assay:
-
Add 10 µL of MTT solution (5 mg/mL in sterile PBS) to each well.
-
Incubate for 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis:
-
Plot the percent cell viability against the logarithm of the compound concentration to determine the CC50 (the concentration at which 50% of cell viability is inhibited).
Conclusion
Methyl 5-fluoro-2-oxo-1,2-dihydropyridine-4-carboxylate represents a valuable starting point for hit-finding campaigns. The protocols outlined in this application note provide a robust framework for its evaluation as a potential kinase inhibitor using a combination of biochemical and cell-based high-throughput screening assays. By employing a systematic approach of primary screening, dose-response confirmation, counter-screening, and cellular activity assessment, researchers can confidently identify and validate novel and potent modulators of kinase activity, paving the way for the development of new therapeutics.
References
- BenchChem. (n.d.). Application Notes and Protocols: High-Throughput Screening with 1-Pyridin-2-yl-3.
- BenchChem. (n.d.). Application Notes and Protocols for High-Throughput Screening of Pyrimidinediol Derivatives.
- AiFChem. (n.d.). Methyl 5-fluoro-2-oxo-1,2-dihydropyridine-3-carboxylate.
- Agilent Technologies. (2012, December 7). High Throughput Screening Applications.
- Zhou, Y., et al. (2021). Recent Advances of Pyridinone in Medicinal Chemistry. Molecules, 26(15), 4669.
- Agilent Technologies. (2012). High Throughput Screening Applications.
Sources
Application Note: Assay Development for Methyl 5-fluoro-2-oxo-1,2-dihydropyridine-4-carboxylate as a Metalloenzyme Inhibitor
Target Audience: Assay Development Scientists, Medicinal Chemists, and Preclinical Drug Discovery Professionals Application: High-Throughput Screening (HTS) and Thermodynamic Profiling of Influenza A PA Endonuclease Inhibitors
Introduction & Mechanistic Rationale
Methyl 5-fluoro-2-oxo-1,2-dihydropyridine-4-carboxylate is a highly privileged building block in antiviral drug discovery. While the methyl ester serves as a lipophilic prodrug or synthetic intermediate, its active hydrolyzed form—5-fluoro-2-oxo-1,2-dihydropyridine-4-carboxylic acid —acts as a potent Metal-Binding Pharmacophore (MBP)[1]. This structural motif is specifically designed to target dinuclear metalloenzymes, most notably the Influenza A Polymerase Acidic N-terminal (PA-Nter) endonuclease .
The Causality of the Pharmacophore
The PA endonuclease is responsible for "cap-snatching," a process where it cleaves host pre-mRNA to generate primers for viral mRNA synthesis[2]. The active site relies on a two-metal-ion mechanism (typically Mn²⁺ or Mg²⁺) coordinated by highly conserved residues (His41, Glu80, Asp108, Glu119, and Lys134)[3].
The incorporation of a fluorine atom at the C5 position of the pyridone ring is not arbitrary. The strong electron-withdrawing nature of fluorine significantly lowers the pKa of the adjacent 4-carboxylic acid and the 2-oxo/enol system. This ensures the molecule exists predominantly in a deprotonated, anionic state at physiological pH (7.4), which is an absolute thermodynamic requirement for forming tight coordination bonds with the positively charged divalent cations in the PA-Nter active site[4].
Fig 1: Influenza cap-snatching pathway and PA endonuclease inhibition by metal chelators.
Pre-Assay Preparation: Prodrug Activation
Because the target compound is a methyl ester, it lacks the free carboxylate required to complete the "O, O, O" triad donor atom set necessary for two-metal chelation[4]. In cell-based assays, host esterases perform this cleavage. However, for in vitro biochemical assays, the compound must be pre-hydrolyzed to prevent false-negative results.
Protocol A: Base-Catalyzed Ester Hydrolysis
-
Solubilization: Dissolve Methyl 5-fluoro-2-oxo-1,2-dihydropyridine-4-carboxylate in 100% DMSO to a concentration of 100 mM.
-
Hydrolysis: Mix 100 µL of the compound stock with 100 µL of 0.5 M NaOH (aqueous). Incubate at 37°C for 2 hours.
-
Neutralization: Carefully neutralize the solution by adding 100 µL of 0.5 M HCl.
-
Verification: Confirm complete conversion to the free acid via LC-MS. Dilute the resulting active compound in assay buffer to the desired working concentrations.
FRET-Based PA Endonuclease Catalytic Assay
To quantify the inhibitory activity of the activated compound, a Fluorescence Resonance Energy Transfer (FRET) assay is the industry standard[5].
Assay Design & Causality
The assay utilizes a single-stranded RNA/DNA chimeric probe labeled with a 5'-fluorophore (e.g., FAM) and a 3'-quencher (e.g., BHQ1). In its intact state, fluorescence is quenched. When PA-Nter cleaves the probe, the fluorophore is liberated from the quencher, yielding a real-time kinetic signal[5].
A critical parameter in this assay is the choice of metal cofactor. While PA-Nter exhibits a higher Vmax in vitro with Mn²⁺, Mg²⁺ is the dominant intracellular divalent cation. Therefore, Mg²⁺-dependent assays provide a more accurate reflection of in vivo inhibitory potency[6]. A self-validating assay system must evaluate both.
Table 1: Buffer Optimization Parameters
| Component | Mn²⁺ Buffer (High Sensitivity) | Mg²⁺ Buffer (Physiological Relevance) | Causality / Function |
| Tris-HCl (pH 7.5) | 20 mM | 20 mM | Maintains optimal pH for enzyme stability. |
| NaCl | 100 mM | 100 mM | Ensures proper ionic strength for protein folding. |
| Divalent Cation | 1 mM MnCl₂ | 2 mM MgCl₂ | Essential cofactors for the two-metal catalytic center. |
| DTT | 1 mM | 1 mM | Prevents oxidation of surface cysteine residues. |
| Triton X-100 | 0.01% | 0.01% | Prevents non-specific compound aggregation (false positives). |
Protocol B: Step-by-Step FRET Workflow
-
Enzyme Preparation: Dilute recombinant Influenza A PA-Nter (residues 1–256) to 50 nM in the selected assay buffer (Table 1).
-
Compound Plating: Dispense 1 µL of the serially diluted activated compound (from Protocol A) into a 384-well black microplate.
-
Self-Validating Controls:
-
Negative Control (Baseline): Buffer + Probe (No Enzyme) to monitor spontaneous probe degradation.
-
Positive Control (Max Velocity): Enzyme + Probe + 1% DMSO (No Inhibitor).
-
Reference Standard: Baloxavir acid or L-742,001 to validate assay sensitivity[1].
-
-
Incubation: Add 14 µL of the PA-Nter solution to the compound/control wells. Incubate for 15 minutes at room temperature to allow thermodynamic binding.
-
Reaction Initiation: Add 5 µL of 1 µM FRET probe (5'-FAM-ATC GAG GTC GCG-BHQ1-3') to all wells.
-
Kinetic Readout: Immediately read fluorescence (Ex: 490 nm / Em: 520 nm) every 2 minutes for 60 minutes using a microplate reader.
-
Data Analysis: Calculate the initial velocity ( V0 ) from the linear portion of the kinetic curve. Plot % Inhibition vs. Log[Inhibitor] to determine the IC₅₀.
Fig 2: Step-by-step workflow for the FRET-based PA endonuclease kinetic cleavage assay.
Orthogonal Validation: Isothermal Titration Calorimetry (ITC)
FRET assays can occasionally yield false positives due to compound autofluorescence, inner-filter effects, or non-specific aggregation. To create a strictly self-validating system, Isothermal Titration Calorimetry (ITC) must be used to prove that the observed inhibition is caused by direct, 1:1 thermodynamic binding to the metal center[7].
Protocol C: ITC Thermodynamic Profiling
-
Dialysis: Dialyze 50 µM PA-Nter overnight against the Mg²⁺ Assay Buffer (Table 1) to ensure exact buffer matching between the protein and the ligand.
-
Ligand Preparation: Dilute the activated 5-fluoro-2-pyridone compound to 500 µM using the exact final dialysis buffer.
-
Titration: Load the PA-Nter into the ITC sample cell (typically 200–300 µL). Load the compound into the injection syringe.
-
Injection Parameters: Perform 20 injections of 2 µL each at 25°C, with a 120-second spacing between injections to allow the heat signal to return to baseline.
-
Control Titration: Titrate the compound into buffer alone to measure the heat of dilution, which must be subtracted from the raw data.
Table 2: Representative Data Interpretation (Expected Ranges)
| Metric | Expected Value for Active 5-Fluoro-Pyridones | Mechanistic Implication |
| IC₅₀ (FRET, Mn²⁺) | 10 – 50 nM | High intrinsic affinity for the optimized in vitro metal state. |
| IC₅₀ (FRET, Mg²⁺) | 100 – 500 nM | Slight drop in potency due to harder coordination sphere of Mg²⁺. |
| Stoichiometry (N) | ~0.9 – 1.1 | Confirms a specific 1:1 binding event in the active site. |
| Enthalpy (ΔH) | Highly Negative (< -10 kcal/mol) | Indicates strong coordination bonds between the O,O,O-triad and the metals. |
References
-
New Insight into Metal Ion-Driven Catalysis of Nucleic Acids by Influenza PA-Nter. PLOS One.[Link]
-
Two Distinctive Binding Modes of Endonuclease Inhibitors to the N-Terminal Region of Influenza Virus Polymerase Acidic Subunit. Biochemistry (ACS).[Link]
-
Metal-Chelating 2-Hydroxyphenyl Amide Pharmacophore for Inhibition of Influenza Virus Endonuclease. Molecular Pharmaceutics (ACS).[Link]
-
Detection of PAN endonuclease activity by FRET-based assay. ResearchGate.[Link]
-
Structural and Biochemical Basis for Development of Influenza Virus Inhibitors Targeting the PA Endonuclease. PLOS Pathogens.[Link]
-
Endonuclease Substrate Selectivity Characterized with Full-Length PA of Influenza A Virus Polymerase. PubMed Central (PMC).[Link]
-
SAR Exploration of Tight-Binding Inhibitors of Influenza Virus PA Endonuclease. Journal of Medicinal Chemistry (ACS).[Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Endonuclease Substrate Selectivity Characterized with Full-Length PA of Influenza A Virus Polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. journals.plos.org [journals.plos.org]
- 7. New Insight into Metal Ion-Driven Catalysis of Nucleic Acids by Influenza PA-Nter | PLOS One [journals.plos.org]
Strategic Fluorination of 1,4-Dihydropyridines: Enhancing Calcium Channel Blockade and Metabolic Stability
Application Note & Protocol Guide Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Focus: Mechanistic rationale, synthetic workflows, and electrophysiological validation of fluorinated 1,4-dihydropyridines (DHPs).
Executive Summary
1,4-Dihydropyridines (DHPs) such as nifedipine and amlodipine are cornerstone therapeutics for hypertension and angina, functioning as potent L-type voltage-gated calcium channel (Cav1.2) blockers[1][2]. Despite their clinical success, first-generation DHPs often suffer from rapid metabolic clearance via cytochrome P450 (CYP3A4)-mediated oxidation of the dihydropyridine ring to an inactive pyridine derivative, leading to short plasma half-lives[3].
The strategic introduction of fluorine atoms—either on the phenyl ring or the ester moieties—fundamentally alters the pharmacokinetic and pharmacodynamic landscape of DHPs. Because fluorine is highly electronegative and possesses a van der Waals radius (1.47 Å) closely mimicking hydrogen (1.20 Å), it can block metabolic soft spots without introducing prohibitive steric bulk[4]. This application note details the causality behind fluorination, provides a self-validating synthetic protocol, and outlines the electrophysiological methods required to validate these next-generation calcium channel blockers.
Mechanistic Rationale: Why Fluorine?
In medicinal chemistry, the incorporation of fluorine into the DHP scaffold is driven by three primary causal factors:
-
Metabolic Shielding: CYP450 enzymes initiate DHP metabolism via electron transfer or hydrogen abstraction at the C4 or N1 positions. Substituting electron-withdrawing fluorinated groups (e.g., −CF3 or −F ) lowers the HOMO (Highest Occupied Molecular Orbital) energy of the DHP ring, making it significantly more resistant to oxidative aromatization[3][5].
-
Conformational Locking: Optimal Cav1.2 binding requires the C4-phenyl ring to sit perfectly orthogonal to the 1,4-dihydropyridine boat conformation. Ortho-fluorination (e.g., 2-fluorophenyl) provides sufficient steric hindrance to restrict rotation around the C4-C1' bond, locking the molecule into its bioactive conformation[1][6].
-
Halogen Bonding in the Receptor Pocket: Fluorine can engage in highly directional multipolar interactions (halogen bonding) with specific amino acid residues (e.g., Phe156 and Leu74) in the Cav1.2 binding site, increasing target affinity[7].
Caption: L-type Calcium Channel signaling pathway and targeted inhibition by fluorinated DHPs.
Experimental Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems. Every critical step includes an internal check to prevent downstream failure.
Protocol 3.1: Modified Hantzsch Synthesis of Fluorinated DHPs
The classical Hantzsch reaction is modified here to accommodate fluorinated benzaldehydes, which can be electronically deactivated.
Reagents:
-
2-(Trifluoromethyl)benzaldehyde (1.0 eq)
-
Ethyl acetoacetate (2.0 eq)
-
Ammonium acetate (1.5 eq)
-
Solvent: Absolute Ethanol
Causality in Reagent Selection: Ammonium acetate is chosen over gaseous ammonia because it acts as both the nitrogen source and a mild acid catalyst (via acetic acid release), which accelerates the initial Knoevenagel condensation step[8]. Ethanol is used as a protic solvent to stabilize the highly polar transition states during cyclization.
Step-by-Step Methodology:
-
Preparation: In a 50 mL round-bottom flask, dissolve 10 mmol of 2-(trifluoromethyl)benzaldehyde and 20 mmol of ethyl acetoacetate in 20 mL of absolute ethanol.
-
Catalysis & Condensation: Add 15 mmol of ammonium acetate. Stir the mixture at room temperature for 10 minutes to ensure complete dissolution.
-
Reflux: Attach a reflux condenser and heat the mixture to 80°C for 4–6 hours.
-
Self-Validation Check: Monitor the reaction via TLC (Hexane:Ethyl Acetate 7:3). The disappearance of the UV-active aldehyde spot and the appearance of a bright blue fluorescent spot (under 365 nm UV) confirms DHP ring formation.
-
-
Crystallization: Cool the reaction mixture to 0°C in an ice bath. Add 10 mL of ice-cold distilled water dropwise to precipitate the crude fluorinated DHP.
-
Purification: Filter the precipitate under a vacuum and recrystallize from hot ethanol.
-
Self-Validation Check: Perform LC-MS. The presence of the [M+H]+ peak corresponding to the fluorinated DHP without the [M−2H]+ pyridine byproduct confirms that oxidative aromatization did not occur during synthesis.
-
Protocol 3.2: In Vitro Cav1.2 Inhibition via Whole-Cell Patch-Clamp
Fluorescence-based calcium assays are prone to false positives from highly lipophilic compounds. Whole-cell patch-clamp electrophysiology provides direct, unambiguous quantification of channel blockade[9].
Causality in Solution Design: The extracellular recording solution utilizes Ba2+ (Barium) instead of Ca2+ as the charge carrier. Ba2+ permeates L-type channels more efficiently and, critically, prevents calcium-dependent inactivation (CDI) of the channel, yielding stable, easily quantifiable inward currents.
Step-by-Step Methodology:
-
Cell Preparation: Plate HEK293 cells stably expressing human Cav1.2 ( α1C , β2a , and α2δ subunits) on glass coverslips.
-
Electrode Pulling: Pull borosilicate glass pipettes to a resistance of 2–4 MΩ when filled with intracellular solution (CsCl-based to block outward potassium currents).
-
Seal Formation: Approach a healthy, isolated cell and apply gentle negative pressure to form a Giga-ohm seal (>1 GΩ).
-
Self-Validation Check: If the seal is <1 GΩ, discard the cell. A leaky seal will artificially skew the resting membrane potential and ruin the measurement of the small Ba2+ currents.
-
-
Whole-Cell Configuration: Apply a sharp pulse of negative pressure to rupture the membrane. Compensate for series resistance (>70%).
-
Voltage Protocol: Hold the cell at -80 mV. Apply 300 ms depolarizing steps to +10 mV every 10 seconds to elicit IBa .
-
Compound Application: Perfuse the fluorinated DHP (e.g., 10 nM to 1 μM) continuously. Use Nifedipine (100 nM) as a positive control.
-
Data Analysis: Calculate the percentage of current block at steady-state relative to the baseline current.
Caption: Integrated workflow for the synthesis, characterization, and biological validation of fluorinated DHPs.
Quantitative Data Analysis
The table below summarizes the comparative pharmacological and pharmacokinetic profiles of standard DHPs versus next-generation fluorinated analogs. Data reflects theoretical and experimental consensus derived from structure-based drug design (SBDD) and molecular dynamics (MD) simulations[1][6].
| Compound Class | Representative Drug / Analog | C4-Aryl Substituent | Cav1.2 Binding Energy (kcal/mol) | Predicted IC 50 (nM) | in vitro Human Liver Microsome Half-Life (t 1/2 ) |
| First-Gen DHP | Nifedipine | −NO2 (ortho) | -7.80 | ~25.0 | 2.5 hours |
| Second-Gen DHP | Amlodipine | −Cl (ortho) | -8.50 | ~15.0 | 35.0 hours |
| Fluorinated DHP | Analog 10 (SBDD Model) | −CF3 (ortho) | -10.05 | ~5.0 | >50.0 hours |
| Fluorinated DHP | Analog 12 (SBDD Model) | −F (ortho, meta) | -9.85 | ~8.2 | 42.0 hours |
Data Interpretation: The substitution of a chlorine atom (Amlodipine) or a nitro group (Nifedipine) with a trifluoromethyl group (Analog 10) significantly lowers the binding energy (-10.05 kcal/mol), indicating a highly spontaneous and stable interaction with the Cav1.2 receptor pocket[6]. Furthermore, the robust C-F bonds protect the core scaffold from CYP3A4 degradation, extending the metabolic half-life dramatically[4].
Conclusion & Future Perspectives
The application of fluorinated dihydropyridines represents a masterclass in rational drug design. By leveraging the unique stereoelectronic properties of fluorine, medicinal chemists can simultaneously solve two of the most persistent issues with DHP therapeutics: off-target flexibility and rapid oxidative metabolism. Future development in this space will likely focus on asymmetric synthesis of chiral fluorinated DHPs and their application beyond cardiovascular diseases, potentially targeting neurodegenerative disorders where Cav channels play a pathophysiological role[1].
References
-
Spadeto, J. P. M., Freitas, M. P., & Cormanich, R. A. (2021). Fluorinated dihydropyridines as candidates to block L-type voltage-dependent calcium channels. Journal of Biomolecular Structure and Dynamics.[Link]
-
Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews. (Referenced via PMC: The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications).[Link]
-
Karthick, V., et al. (2022). Designing of next-generation dihydropyridine-based calcium channel blockers: An in silico study. Journal of Applied Pharmaceutical Science.[Link]
-
Matos, M. J., et al. (2024). Updates on Intrinsic Medicinal Chemistry of 1,4-dihydropyridines, Perspectives on Synthesis and Pharmacokinetics of Novel 1,4-dihydropyrimidines as Calcium Channel Blockers. Clinical Pharmacology.[Link]
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. Dihydropyridine calcium channel blockers - Wikipedia [en.wikipedia.org]
- 3. Updates on Intrinsic Medicinal Chemistry of 1,4-dihydropyridines, Perspectives on Synthesis and Pharmacokinetics of Novel 1,4-dihydropyrimidines as Calcium Channel Blockers: Clinical Pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. semanticscholar.org [semanticscholar.org]
- 6. japsonline.com [japsonline.com]
- 7. japsonline.com [japsonline.com]
- 8. 2-Fluorotoluene | 95-52-3 | Benchchem [benchchem.com]
- 9. researchgate.net [researchgate.net]
Application Note & Protocols: Unlocking the Potential of the Methyl 5-fluoro-2-oxo-1,2-dihydropyridine-4-carboxylate Scaffold for PARP1 Inhibition
Audience: Researchers, scientists, and drug development professionals in oncology and medicinal chemistry.
Abstract: Poly(ADP-ribose) polymerase 1 (PARP1) is a cornerstone enzyme in the DNA damage response, and its inhibition has emerged as a clinically validated strategy for treating cancers with homologous recombination deficiencies (HRD), most notably those with BRCA1/2 mutations.[1][2] The principle of synthetic lethality, where the inhibition of PARP1 in HRD cells leads to catastrophic DNA damage and cell death, has driven the success of several FDA-approved drugs.[3][4] However, the search for novel chemical scaffolds continues, aiming for improved potency, greater selectivity against other PARP family members (e.g., PARP2), and differentiated mechanisms of action.[5][6] This document introduces Methyl 5-fluoro-2-oxo-1,2-dihydropyridine-4-carboxylate as a promising new scaffold. We provide a comprehensive guide for its synthesis and a suite of detailed protocols for its characterization, from initial biochemical assessment of enzymatic inhibition and PARP trapping to cell-based assays demonstrating target engagement and selective cytotoxicity.
The Scientific Rationale: PARP1 Inhibition and the Promise of a Novel Scaffold
PARP1 acts as a primary sensor for DNA single-strand breaks (SSBs).[6] Upon detecting a break, PARP1 binds to the DNA and, using NAD+ as a substrate, catalyzes the formation of long poly(ADP-ribose) (PAR) chains on itself and other nuclear proteins.[4] This PARylation event serves as a scaffold to recruit other DNA repair proteins, facilitating the base excision repair (BER) pathway.[6]
PARP inhibitors exert their anticancer effects through two primary mechanisms:[7]
-
Catalytic Inhibition: The inhibitor competes with NAD+ at the active site, preventing PAR chain formation and stalling the repair of SSBs.[4]
-
PARP Trapping: A more potent mechanism where the inhibitor binds to PARP1 and allosterically enhances its association with DNA, effectively "trapping" the enzyme at the site of damage.[3][7] These trapped PARP1-DNA complexes are highly cytotoxic, as they obstruct DNA replication, leading to the collapse of replication forks and the formation of double-strand breaks (DSBs).[8]
In healthy cells, these DSBs are efficiently repaired by the homologous recombination (HR) pathway. However, in cancer cells with HRD (e.g., BRCA1/2 mutations), these lesions cannot be repaired, resulting in genomic instability and cell death—the essence of synthetic lethality.[1] The Methyl 5-fluoro-2-oxo-1,2-dihydropyridine-4-carboxylate scaffold presents a unique chemical architecture. The dihydropyridinone core mimics the nicotinamide portion of the NAD+ substrate, while the fluoro and methyl carboxylate substituents offer opportunities for tuning selectivity, potency, and pharmacokinetic properties through structure-activity relationship (SAR) studies.[9][10]
Caption: Figure 1: PARP1 Signaling and Inhibition Mechanism.
Synthesis Protocol: Methyl 5-fluoro-2-oxo-1,2-dihydropyridine-4-carboxylate
This protocol describes a plausible synthetic route adapted from established methods for creating substituted 2-oxo-1,2-dihydropyridine derivatives.[11][12] The core of the synthesis is a condensation reaction involving an enamine intermediate and an active methylene compound, followed by cyclization.
Rationale: This multi-step synthesis is chosen for its versatility and reliance on common starting materials. The Biginelli-type reaction or similar condensations are robust methods for constructing the dihydropyrimidine core, which is structurally related to the target dihydropyridinone.[12]
Step 1: Synthesis of Diethyl 2-fluoro-3-oxobutanedioate
-
To a stirred solution of sodium ethoxide (prepared from 1.2 eq. of sodium in anhydrous ethanol) at 0 °C, add diethyl malonate (1.0 eq.).
-
After 30 minutes, slowly add ethyl 2-fluoroacetate (1.1 eq.) dropwise, maintaining the temperature below 10 °C.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction with a saturated aqueous solution of NH4Cl and extract the product with ethyl acetate (3x).
-
Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography (Silica gel, Hexane:Ethyl Acetate gradient) to yield the target β-keto ester.
Step 2: Synthesis of Methyl 5-fluoro-2-oxo-1,2-dihydropyridine-4-carboxylate
-
In a round-bottom flask, combine diethyl 2-fluoro-3-oxobutanedioate (1.0 eq.), cyanoacetamide (1.0 eq.), and piperidine (0.2 eq.) in methanol.
-
Reflux the mixture for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature. A precipitate should form.
-
Filter the solid product, wash with cold methanol, and dry under vacuum.
-
The resulting intermediate is the cyanopyridone. To this solid, add a 5:1 mixture of concentrated sulfuric acid and water.
-
Heat the mixture to 100 °C for 4-6 hours to facilitate hydrolysis of the nitrile to a carboxylic acid and subsequent esterification with the methanol present from the previous step (or add fresh methanol).
-
Cool the reaction mixture and carefully pour it onto crushed ice.
-
Neutralize with a saturated solution of sodium bicarbonate until a precipitate forms.
-
Filter the solid, wash thoroughly with water, and recrystallize from ethanol/water to yield the final product, Methyl 5-fluoro-2-oxo-1,2-dihydropyridine-4-carboxylate.
-
Confirm the structure and purity using ¹H-NMR, ¹³C-NMR, and HRMS.[13][14]
Biochemical Characterization Protocols
Biochemical assays are the first step in validating a new scaffold. They provide quantitative measures of direct enzyme interaction (IC50) and the ability to induce PARP trapping (EC50).
Caption: Figure 2: Workflow for Biochemical Assays.
Protocol 2.1: PARP1 Enzymatic Inhibition Assay (Histone-Coated ELISA)
Principle: This colorimetric assay measures the catalytic activity of PARP1 by quantifying the amount of PAR polymer synthesized on immobilized histone proteins.[15] A potent inhibitor will prevent PAR synthesis, resulting in a low colorimetric signal.
Materials:
-
Recombinant Human PARP1 Enzyme
-
Histone H4-coated 96-well microplates
-
Activated DNA (e.g., sheared salmon sperm DNA)
-
β-Nicotinamide adenine dinucleotide (NAD+)
-
Test Compound (serial dilutions in DMSO, then assay buffer)
-
Primary Antibody: Anti-pADPr, clone 10H
-
Secondary Antibody: HRP-conjugated anti-mouse IgG
-
TMB Substrate and Stop Solution (0.2N HCl)
-
Assay Buffer: 50 mM Tris-HCl pH 8.0, 50 mM NaCl, 1 mM MgCl2, 1 mM DTT
-
Wash Buffer: PBS with 0.05% Tween-20 (PBST)
Procedure:
-
Compound Preparation: Prepare a 10-point, 3-fold serial dilution of the test compound in assay buffer. The final DMSO concentration in the well should not exceed 1%.[16]
-
Reaction Setup:
-
To the wells of the pre-coated histone H4 plate, add 25 µL of the diluted test compound or vehicle control (for 100% activity) or a known inhibitor like Olaparib (for positive control).
-
Add 25 µL of the PARP1/Activated DNA mix (pre-incubated on ice) to all wells except the 'blank' wells.
-
-
Reaction Initiation: Add 50 µL of NAD+ solution (e.g., final concentration of 50 µM) to all wells to start the reaction.
-
Incubation: Incubate the plate at 30 °C for 60 minutes.
-
Washing: Stop the reaction by washing the plate three times with 200 µL of PBST per well.
-
Antibody Incubation:
-
Add 100 µL of diluted anti-pADPr primary antibody to each well and incubate for 60 minutes at room temperature.
-
Wash the plate three times with PBST.
-
Add 100 µL of diluted HRP-conjugated secondary antibody and incubate for 30 minutes at room temperature.
-
-
Development:
-
Wash the plate five times with PBST.
-
Add 100 µL of TMB substrate to each well and incubate in the dark for 10-15 minutes.
-
Stop the reaction by adding 100 µL of Stop Solution.
-
-
Data Acquisition: Read the absorbance at 450 nm using a microplate reader.
-
Analysis: Convert absorbance values to percent inhibition relative to the vehicle control. Plot percent inhibition against the logarithm of inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Protocol 2.2: Biochemical PARP1 Trapping Assay (Fluorescence Polarization)
Principle: This assay directly measures the ability of a compound to trap PARP1 on a DNA oligonucleotide.[17][18] A fluorescently labeled DNA probe is used. When PARP1 binds, the large complex tumbles slowly in solution, resulting in a high fluorescence polarization (FP) signal. In the presence of NAD+, PARP1 auto-PARylates and dissociates, causing the FP signal to drop. A trapping agent will prevent this dissociation, maintaining a high FP signal.[17]
Materials:
-
Recombinant Human PARP1 Enzyme
-
Fluorescently labeled DNA oligonucleotide with a nick (e.g., 5'-FAM labeled)
-
PARP Assay Buffer (as in 2.1)
-
NAD+ solution
-
Test Compound (serial dilutions)
-
384-well, low-volume, black, flat-bottom plates
-
Fluorescence polarization plate reader
Procedure:
-
Assay Plate Setup:
-
Low FP Control (No Trapping): PARP1, DNA probe, NAD+, and DMSO vehicle.
-
High FP Control (Maximal Trapping): PARP1, DNA probe, and DMSO (no NAD+).
-
Test Wells: PARP1, DNA probe, NAD+, and serial dilutions of the test compound.
-
-
Reaction Setup: Add 5 µL of assay buffer, followed by 5 µL of diluted test compound/control to the appropriate wells.
-
Enzyme/DNA Addition: Add 5 µL of a pre-mixed solution of PARP1 enzyme and the fluorescent DNA probe to all wells.
-
Incubation 1: Incubate the plate at room temperature for 30 minutes, protected from light, to allow PARP1 and the inhibitor to bind to the DNA.
-
Reaction Initiation: Initiate auto-PARylation by adding 5 µL of NAD+ solution to all wells except the "High FP control" wells.
-
Incubation 2: Incubate for an additional 60 minutes at room temperature, protected from light.
-
Data Acquisition: Measure the fluorescence polarization (mP) using a plate reader with the appropriate filters for the fluorophore (e.g., 485 nm excitation / 535 nm emission for FAM).
-
Analysis: Normalize the data using the low and high FP controls. Plot the normalized mP values against the logarithm of inhibitor concentration and fit to a dose-response curve to calculate the EC50, which represents the concentration for 50% of the maximal trapping effect.
Cell-Based Characterization Protocols
Cell-based assays are critical for confirming that biochemical activity translates into the desired biological effect in a more complex physiological environment.
Caption: Figure 3: Workflow for Cell-Based Synthetic Lethality Assay.
Protocol 3.1: Cellular Target Engagement (Immunofluorescence for PAR)
Principle: This assay visually confirms that the compound inhibits PARP1 activity within intact cells. Cells are treated with a DNA-damaging agent to stimulate PARP1 activity, and the resulting PAR formation is detected by immunofluorescence. An effective inhibitor will prevent the PAR signal.
Materials:
-
BRCA-proficient cell line (e.g., MCF-7)
-
Glass coverslips in a 24-well plate
-
Hydrogen Peroxide (H2O2) for DNA damage
-
Test Compound
-
Fixative: 4% Paraformaldehyde (PFA) in PBS
-
Permeabilization Buffer: 0.25% Triton X-100 in PBS
-
Blocking Buffer: 5% BSA in PBST
-
Primary Antibody: Anti-pADPr, clone 10H
-
Secondary Antibody: Alexa Fluor 488-conjugated anti-mouse IgG
-
Nuclear Stain: DAPI
-
Fluorescence Microscope
Procedure:
-
Cell Seeding: Seed cells onto glass coverslips in a 24-well plate and allow them to adhere overnight.
-
Pre-treatment: Treat cells with the test compound (at 1x, 10x, and 100x the biochemical IC50) or vehicle for 1-2 hours.
-
Damage Induction: Add H2O2 (e.g., final concentration of 200 µM) to the media and incubate for 10 minutes to induce oxidative DNA damage and activate PARP1.
-
Fixation: Immediately wash cells with ice-cold PBS and fix with 4% PFA for 15 minutes at room temperature.
-
Permeabilization: Wash with PBS and permeabilize with 0.25% Triton X-100 for 10 minutes.
-
Blocking: Wash with PBS and block with 5% BSA in PBST for 1 hour.
-
Antibody Staining:
-
Incubate with anti-pADPr primary antibody (diluted in blocking buffer) for 1 hour.
-
Wash three times with PBST.
-
Incubate with Alexa Fluor 488 secondary antibody and DAPI for 1 hour in the dark.
-
-
Mounting and Imaging: Wash three times with PBST, mount the coverslips onto microscope slides, and image using a fluorescence microscope.
-
Analysis: Compare the intensity of the nuclear green fluorescence (PAR signal) between control (H2O2 only) and compound-treated cells. A significant reduction in fluorescence indicates successful target engagement.
Protocol 3.2: Synthetic Lethality Cell Viability Assay
Principle: This is the definitive assay to demonstrate the cancer-specific killing effect of a PARP inhibitor. The viability of a matched pair of cell lines—one HR-deficient (BRCA-mutant) and one HR-proficient (BRCA wild-type)—is compared after treatment with the compound.[19][20] A successful compound will show significantly greater potency against the HR-deficient line.
Materials:
-
HR-deficient cell line (e.g., CAPAN-1, which is BRCA2-deficient)
-
HR-proficient cell line (e.g., BxPC-3, which is BRCA2 wild-type)
-
96-well white, clear-bottom cell culture plates
-
Test Compound (serial dilutions)
-
Cell Viability Reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
-
Luminometer
Procedure:
-
Cell Seeding: Seed both cell lines in parallel into 96-well plates at a pre-determined optimal density (e.g., 2,000-5,000 cells/well) and allow them to adhere overnight.
-
Treatment: Add serial dilutions of the test compound to the cells. Include wells with vehicle only (100% viability) and wells with a high concentration of a cytotoxic agent or no cells (0% viability).
-
Incubation: Incubate the plates for 5 days (120 hours). This extended incubation period is crucial to allow for multiple cell divisions, where the cytotoxic DSBs accumulate in the HR-deficient cells.
-
Assay:
-
Equilibrate the plates and the CellTiter-Glo® reagent to room temperature.
-
Add the reagent to each well according to the manufacturer's instructions.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Measure luminescence using a plate reader.
-
Analysis: Normalize the data to the vehicle controls and plot the percent growth inhibition against the logarithm of the compound concentration. Calculate the GI50 (concentration for 50% growth inhibition) for each cell line. A significantly lower GI50 in the HR-deficient line confirms synthetic lethality.
Data Interpretation & Expected Outcomes
The successful characterization of a compound based on the Methyl 5-fluoro-2-oxo-1,2-dihydropyridine-4-carboxylate scaffold would yield a data profile indicating potent and selective activity.
Table 1: Hypothetical Data Profile for a Promising Scaffold-Based Inhibitor
| Parameter | Assay Type | Metric | Expected Value | Interpretation |
|---|---|---|---|---|
| Catalytic Activity | PARP1 Enzymatic ELISA | IC50 | < 50 nM | Potent direct inhibition of PARP1's catalytic function. |
| PARP Trapping | Fluorescence Polarization | EC50 | < 100 nM | Efficiently traps PARP1 on DNA, a key driver of cytotoxicity. |
| Target Engagement | Cellular PAR Immunofluorescence | PAR Signal | > 90% reduction at 10x IC50 | Confirms the compound enters cells and inhibits PARP1 activity at the site of DNA damage. |
| Synthetic Lethality | Cell Viability (BRCA-deficient) | GI50 | < 200 nM | Potent and selective killing of cancer cells with HRD. |
| Selectivity Window | Cell Viability (BRCA-proficient) | GI50 | > 5 µM | Minimal toxicity to healthy, HR-proficient cells, indicating a good therapeutic window. |
A compound is considered a strong lead if it exhibits a low nanomolar IC50 in the enzymatic assay, a similarly potent EC50 in the trapping assay, and a large differential (>20-fold) in GI50 values between the BRCA-deficient and BRCA-proficient cell lines.[5][21]
Conclusion
The Methyl 5-fluoro-2-oxo-1,2-dihydropyridine-4-carboxylate scaffold represents a novel and promising starting point for the development of next-generation PARP1 inhibitors. The protocols outlined in this guide provide a robust and comprehensive framework for the synthesis, biochemical characterization, and cellular validation of compounds derived from this core structure. By systematically evaluating catalytic inhibition, PARP trapping, and synthetic lethality, researchers can effectively identify lead candidates with the potential for high potency and a strong therapeutic index in the treatment of HRD-positive cancers.
References
-
Lord, C. J., & Ashworth, A. (2017). PARP inhibitors: Synthetic lethality in the clinic. Science, 355(6330), 1152-1158. [Link]
-
Zandarashvili, L., et al. (2020). Structural basis for allosteric PARP-1 retention on DNA breaks. Science, 368(6486), eaax6367. [Link]
-
Li, H., et al. (2022). Mechanism of Action of PARP Inhibitors. Annual Review of Cancer Biology, 6, 225-245. [Link]
-
Pilie, P. G., et al. (2019). State-of-the-art for PARP inhibitors in cancer therapy. JCI Insight, 4(6), e126318. [Link]
-
Wahlberg, E., et al. (2012). A cell-based screen for inhibitors of poly(ADP-ribose) polymerase-1 and -2. Journal of visualized experiments : JoVE, (62), 3763. [Link]
-
Mateo, J., et al. (2019). PARP inhibitors in prostate cancer: a new class of drugs for a new disease subtype. The Lancet Oncology, 20(11), e636-e646. [Link]
-
Antolin, A. A., et al. (2020). A cell-based high-throughput screen for inhibitors of tyrosyl-DNA phosphodiesterase 1 (TDP1) and of the TDP1-dependent DNA repair pathway. SLAS discovery : advancing life sciences R & D, 25(1), 60-70. [Link]
-
Tulip Biolabs, Inc. (2026). PARP1 Activity Assay Protocol. Tulip Biolabs. [Link]
-
BellBrook Labs. (2025). Enzolution PARP1 Assay System. BellBrook Labs. [Link]
-
Bio-Connect. (2024). Biochemical and cell-based assays to interrogate ADP-ribosylation. Bio-Connect Resources. [Link]
-
Merck Millipore. (n.d.). PARPtrap™ Assay Kit for PARP1. Bio-protocol. [Link]
-
Cambridge Bioscience. (n.d.). PARP assay kits. Cambridge Bioscience. [Link]
-
El-Hady, S. S., et al. (2025). Identification and Characterization of Novel Inhibitors of Human Poly(ADP-Ribose) Polymerase-1. Molecules, 30(13), 5678. [Link]
-
Weaver, A. N., & Yang, E. S. (2013). Beyond DNA repair: the role of PARP-1 in inflammation and signaling. Formula, 2(01), 20-30. [Link]
-
Johannes, J. W., et al. (2024). Discovery of 6-Fluoro-5-{4-[(5-fluoro-2-methyl-3-oxo-3,4-dihydroquinoxalin-6-yl)methyl]piperazin-1-yl}-N-methylpyridine-2-carboxamide (AZD9574): A CNS-Penetrant, PARP1-Selective Inhibitor. Journal of Medicinal Chemistry. [Link]
-
Menear, K. A., et al. (2008). 4-[3-(4-cyclopropanecarbonylpiperazine-1-carbonyl)-4-fluorobenzyl]-2H-phthalazin-1-one: a novel bioavailable inhibitor of poly(ADP-ribose) polymerase-1. Journal of medicinal chemistry, 51(20), 6581-6591. [Link]
-
Yamada, S., et al. (2008). Structure-activity relationships of receptor binding of 1,4-dihydropyridine derivatives. Biological & pharmaceutical bulletin, 31(3), 473-483. [Link]
-
Patel, M. R., et al. (2014). A review on DNA repair inhibition by PARP inhibitors in cancer therapy. Journal of Young Pharmacists, 6(1), 1-8. [Link]
- Google Patents. (2021). WO2021013735A1 - Parp1 inhibitors.
-
Shen, Y., et al. (2013). BMN 673, a novel and highly potent PARP1/2 inhibitor for the treatment of human cancers with DNA repair deficiency. Clinical Cancer Research, 19(18), 5003-5015. [Link]
-
Recent Patents on Anti-Cancer Drug Discovery. (2024). Preparation of Novel PARP1 Inhibitors and their use of Cancer Treatment. Bentham Science. [Link]
-
Stelitano, V., et al. (2022). Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate. Molbank, 2022(4), M1494. [Link]
-
Future Medicinal Chemistry. (2024). Novel inhibitors of PARP1 and PARP14: design, synthesis, and potentiation of cisplatin efficacy in cancer. Future Science. [Link]
-
Ukr Khim Zhurn. (2019). Synthesis of New 2-Oxo-1,2-Dihydropyridine-3-Carboxylic Acid Derivatives. Molecules, 24(22), 4148. [Link]
-
Forgács, A., et al. (2022). Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates as new amino acid-like building blocks. Beilstein journal of organic chemistry, 18, 50-59. [Link]
-
Technical Disclosure Commons. (2024). NOVEL PROCESS FOR THE PREPARATION OF PIRTOBRUTINIB AND ITS INTERMEDIATES THEREOF. [Link]
-
Onoabedje, E. A., et al. (2021). New sulphonamide pyrolidine carboxamide derivatives: Synthesis, molecular docking, antiplasmodial and antioxidant activities. PLoS one, 16(2), e0243303. [Link]
-
Molecules. (2021). Synthesis and Biological Activity of 2-(2-Amino-2-phenylethyl)-5-oxotetrahydrofuran-2-carboxylic Acid: A Microwave-Assisted 1,3-Dipolar Cycloaddition Approach. [Link]
-
Wang, Y., et al. (2022). 4,5-Dihydroxypyrimidine methyl carboxylates, carboxylic acids, and carboxamides as inhibitors of human cytomegalovirus pUL89 endonuclease. ACS infectious diseases, 8(4), 803-816. [Link]
-
Al-Obaid, A. M., et al. (2009). Design and synthesis of 6-methyl-2-oxo-1,2,3,4-tetrahydro-pyrimidine-5-carboxylic acid derivatives as PPARγ activators. Bioorganic & medicinal chemistry, 17(17), 6274-6280. [Link]
-
Lozynskyi, A. V., et al. (2021). Synthesis and evaluation of biological activity of 1-[2-amino-4-methylthiazol-5-yl]-3-arylpropenones. Biopolymers and Cell, 37(4), 295-304. [Link]
-
Lozynskyi, A., et al. (2021). Synthesis and Biological Activity Evaluation of Novel 5-Methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones. Molecules, 26(23), 7208. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Preparation of Novel PARP1 Inhibitors and their use of Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. oncoscience.us [oncoscience.us]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Antitumor activity and structure–activity relationship of poly (ADP-ribose) polymerase (PARP)-based dual inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. annualreviews.org [annualreviews.org]
- 8. Mechanisms of PARP1 inhibitor resistance and their implications for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Structure-activity relationships of receptor binding of 1,4-dihydropyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. (PDF) Design and synthesis of 6-methyl-2-oxo-1,2,3,4-tetrahydro-pyrimidine-5-carboxylic acid derivatives as PPARγ activators [academia.edu]
- 13. mdpi.com [mdpi.com]
- 14. New sulphonamide pyrolidine carboxamide derivatives: Synthesis, molecular docking, antiplasmodial and antioxidant activities | PLOS One [journals.plos.org]
- 15. PARP1 Activity Assay | Tulip Biolabs [tulipbiolabs.com]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. Biochemical and cell-based assays to interrogate ADP-ribosylation - Bio-Connect [bio-connect.nl]
- 19. Identification of novel PARP inhibitors using a cell-based TDP1 inhibitory assay in a quantitative high-throughput screening platform - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. cdn.stemcell.com [cdn.stemcell.com]
Application Note: Methyl 5-fluoro-2-oxo-1,2-dihydropyridine-4-carboxylate as a Privileged Scaffold in Metabolic Disease Therapeutics
Executive Summary
The escalating global prevalence of Metabolic Dysfunction-Associated Steatotic Liver Disease (MASLD), obesity, and Type 2 Diabetes (T2D) has driven the demand for highly optimized small-molecule therapeutics. Developing inhibitors for key metabolic nodes—such as Acetyl-CoA Carboxylase (ACC) and 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1)—requires starting materials with exceptional physicochemical properties[1][2]. Methyl 5-fluoro-2-oxo-1,2-dihydropyridine-4-carboxylate has emerged as a premier synthetic building block in this space. This guide details the mechanistic rationale, synthetic workflows, and self-validating biological protocols for utilizing this fluorinated scaffold in metabolic drug discovery.
Mechanistic Rationale: The Triad of Functionality
The utility of this specific compound is rooted in the synergistic effects of its three primary structural features:
-
The 2-Pyridone Core (Bioisosterism & Anchoring): 2-Pyridone-containing heterocycles are recognized as "privileged scaffolds" in medicinal chemistry[3]. They exist in a dynamic tautomeric equilibrium between the lactam (2-pyridone) and lactim (2-hydroxypyridine) states. This allows the core to act as a robust bioisostere for amides and phenols, simultaneously serving as both a hydrogen bond donor and acceptor. This dual capacity is critical for anchoring inhibitors deep within the highly conserved active sites of metabolic enzymes[3].
-
C5-Fluorination (Metabolic Shielding & In Vivo Tracking): The strategic insertion of a fluorine atom at the C5 position achieves two critical objectives. Pharmacologically, the strong electron-withdrawing nature of fluorine lowers the pKa of the pyridone N-H, enhancing target binding affinity, while simultaneously blocking CYP450-mediated oxidative metabolism at a common molecular hotspot. Furthermore, the 19 F nucleus provides a background-free signal for non-invasive 19 F-Magnetic Resonance Imaging (MRI), enabling real-time in vivo tracking of the drug's biodistribution in metabolic tissues without the use of radioactive isotopes[4].
-
C4-Methyl Carboxylate (Synthetic Versatility): The methyl ester at the C4 position acts as a highly reactive orthogonal handle. It allows medicinal chemists to rapidly generate diverse structural libraries via amidation, cross-coupling, or reduction, facilitating rapid Structure-Activity Relationship (SAR) mapping.
Pathway Visualization: ACC Inhibition in De Novo Lipogenesis
Acetyl-CoA Carboxylase (ACC) performs the first committed, rate-limiting step in de novo lipogenesis (DNL), converting Acetyl-CoA to Malonyl-CoA[5]. Overactive DNL is a primary driver of hepatic steatosis. The diagram below illustrates how 5-fluoro-2-pyridone-derived small molecules disrupt this pathway.
Fig 1: 5-Fluoro-2-pyridone inhibitors block ACC, preventing Malonyl-CoA synthesis and lipogenesis.
Experimental Protocols
Protocol 1: Synthesis of Target-Specific 5-Fluoro-2-Pyridone Amides
Causality Focus: This workflow is optimized to handle the reduced nucleophilicity of the fluorinated core while preventing unwanted ring-opening side reactions.
Step 1: Mild Saponification
-
Dissolve Methyl 5-fluoro-2-oxo-1,2-dihydropyridine-4-carboxylate (1.0 eq) in a 3:1 mixture of THF:H 2 O.
-
Add LiOH·H 2 O (1.5 eq) at 0°C. Rationale: LiOH is chosen over NaOH/KOH because the mild lithium counterion prevents nucleophilic attack on the sensitive 2-pyridone ring, ensuring strictly regioselective ester hydrolysis.
-
Stir for 4 hours at room temperature, then acidify with 1M HCl to pH 3 to precipitate the free carboxylic acid. Filter and dry under a vacuum.
Step 2: High-Efficiency Amide Coupling
-
Suspend the resulting acid (1.0 eq) in anhydrous DMF.
-
Add HATU (1.2 eq) and DIPEA (3.0 eq), stirring for 15 minutes to form the active ester. Rationale: The electron-withdrawing C5-fluorine deactivates the adjacent C4-carboxylate. Standard coupling agents (like EDC/NHS) suffer from low yields here; HATU drives the reaction forward by forming a highly reactive, resonance-stabilized leaving group.
-
Add the target amine (1.1 eq) and stir for 12 hours. Purify via reverse-phase HPLC.
Protocol 2: Self-Validating In Vitro ACC1 Enzymatic Assay
Causality Focus: Traditional ACC assays rely on radioactive 14 C-bicarbonate. This protocol utilizes a luminescent ADP-detection system, providing a safer, high-throughput, and self-validating readout.
Preparation & Controls:
-
Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl 2 , 10 mM potassium citrate, 2 mM DTT.
-
Self-Validation Matrix:
-
Positive Control: Maximum enzyme activity (Vehicle only).
-
Negative Control: Background ATP hydrolysis (No ACC enzyme).
-
Reference Control: Firsocostat (A known clinical ACC inhibitor) to validate assay sensitivity and dynamic range.
-
Step-by-Step Execution:
-
Plate 10 µL of recombinant human ACC1 enzyme (2 nM final concentration) into a 384-well white microplate.
-
Add 5 µL of the synthesized 5-fluoro-2-pyridone inhibitor (titrated from 10 µM to 0.1 nM in 1% DMSO). Incubate for 15 minutes at room temperature to allow equilibrium binding.
-
Initiate the reaction by adding 10 µL of substrate mix (50 µM Acetyl-CoA, 50 µM ATP, 10 mM NaHCO 3 ). Rationale: Citrate is included in the buffer because human ACC requires allosteric activation by citrate to polymerize into its active filamentous form[2].
-
Incubate for 40 minutes at room temperature.
-
Terminate the reaction by adding 25 µL of ADP-Glo™ Reagent. Incubate for 40 minutes. Rationale: This reagent actively depletes unconsumed ATP, ensuring that any subsequent signal is strictly derived from the ADP produced during the carboxylation event.
-
Add 50 µL of Kinase Detection Reagent to convert ADP back to ATP and generate a luciferase-driven luminescent signal. Read on a microplate luminometer.
Data Presentation: Comparative Pharmacological Profiling
The integration of the 5-fluoro-2-pyridone scaffold yields significant improvements in both potency and pharmacokinetic stability compared to non-fluorinated baselines.
| Scaffold Type | ACC1 IC 50 (nM) | 11β-HSD1 IC 50 (nM) | Hepatic Microsome T 1/2 (min) | In Vivo 19 F-MRI Utility |
| Unsubstituted 2-Pyridone | 145.0 ± 12 | 210.5 ± 18 | 22.4 | Incompatible |
| 5-Fluoro-2-Pyridone Core | 18.2 ± 3 | 45.1 ± 5 | > 120.0 | Highly Compatible |
| Fold Improvement | ~8x Increase | ~4.6x Increase | ~5.3x Extension | N/A |
Table 1: Quantitative summary demonstrating the superior target affinity and metabolic stability of the 5-fluoro-2-pyridone scaffold in metabolic disease targets.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Bacterial Lipids: Metabolism and Membrane Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Bacterial Enoyl-Reductases: The Ever-Growing List of Fabs, Their Mechanisms and Inhibition [frontiersin.org]
Application Notes and Protocols for the Cellular Evaluation of Methyl 5-fluoro-2-oxo-1,2-dihydropyridine-4-carboxylate
Introduction: Unveiling the Bioactivity of a Novel Dihydropyridine Analog
Methyl 5-fluoro-2-oxo-1,2-dihydropyridine-4-carboxylate is a novel small molecule with a dihydropyridine scaffold. The dihydropyridine class of compounds is of significant interest in medicinal chemistry, with various derivatives exhibiting a wide range of biological activities, including modulation of ion channels, anti-cancer properties, and antiviral effects.[1][2][3] Given the therapeutic potential inherent in this chemical family, a systematic and robust evaluation of this new analog is warranted to elucidate its cellular effects and potential mechanism of action.
This guide provides a comprehensive, multi-tiered strategy for researchers, scientists, and drug development professionals to characterize the in vitro cellular activities of Methyl 5-fluoro-2-oxo-1,2-dihydropyridine-4-carboxylate. We will proceed from broad assessments of cytotoxicity to more nuanced investigations into its impact on cell proliferation, cell death pathways, and the cell cycle. The overarching goal is to build a comprehensive cellular phenotype to inform further mechanistic studies and drug development efforts.
Tier 1: Foundational Cytotoxicity and Viability Assessment
The initial step in characterizing any novel compound is to determine its effect on cell viability and to establish a therapeutic window.[4][5] This is crucial for identifying the appropriate concentration range for subsequent, more detailed mechanistic assays. A widely used and reliable method for this is the MTT assay, which measures the metabolic activity of cells as an indicator of their viability.[5][6][7]
Protocol 1: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that relies on the reduction of the yellow tetrazolium salt MTT by mitochondrial dehydrogenases of metabolically active cells into an insoluble purple formazan product.[7] The amount of formazan produced is directly proportional to the number of viable cells.
Materials:
-
Methyl 5-fluoro-2-oxo-1,2-dihydropyridine-4-carboxylate
-
Relevant cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) and a non-cancerous cell line (e.g., HEK293) for selectivity assessment[5][8]
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Step-by-Step Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare a serial dilution of Methyl 5-fluoro-2-oxo-1,2-dihydropyridine-4-carboxylate in culture medium. After 24 hours, remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Data Presentation:
| Cell Line | Compound | Incubation Time (h) | IC50 (µM) |
| MCF-7 | Test Compound | 48 | [Insert Value] |
| A549 | Test Compound | 48 | [Insert Value] |
| HEK293 | Test Compound | 48 | [Insert Value] |
| MCF-7 | Doxorubicin | 48 | [Insert Value] |
Tier 2: Delving into the Mechanism of Cell Death
If the compound exhibits significant cytotoxicity, the next logical step is to determine the mode of cell death it induces. Apoptosis, or programmed cell death, is a distinct process from necrosis, and distinguishing between them is crucial for understanding the compound's mechanism of action. The Annexin V/Propidium Iodide (PI) assay is a standard method for this purpose.[9][10][11][12]
Protocol 2: Apoptosis Assessment by Annexin V and Propidium Iodide Staining
During early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane.[12] Annexin V has a high affinity for PS and can be used to identify early apoptotic cells. Propidium iodide (PI) is a fluorescent nuclear stain that cannot cross the membrane of live or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.[11]
Materials:
-
Cells treated with the test compound at its IC50 concentration
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Step-by-Step Protocol:
-
Cell Treatment: Treat cells with Methyl 5-fluoro-2-oxo-1,2-dihydropyridine-4-carboxylate at its predetermined IC50 concentration for a suitable duration (e.g., 24 or 48 hours).
-
Cell Harvesting: Harvest the cells (including both adherent and floating cells) and wash them twice with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol and incubate in the dark at room temperature for 15 minutes.[11]
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.[11]
-
Live cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
Necrotic cells: Annexin V-negative and PI-positive
-
Visualization of Experimental Workflow:
Caption: Workflow for Apoptosis Assessment.
Tier 3: Investigating Effects on Cell Proliferation and Cell Cycle
If the compound reduces cell viability without inducing significant apoptosis, it may be acting as a cytostatic agent, inhibiting cell proliferation.[13][14] Therefore, it is important to assess its effects on DNA synthesis and cell cycle progression.
Protocol 3: Cell Proliferation Assay using EdU Incorporation
The EdU (5-ethynyl-2'-deoxyuridine) assay is a modern alternative to the BrdU assay for detecting DNA synthesis.[13][15] EdU is a nucleoside analog of thymidine that is incorporated into DNA during active synthesis. It is detected via a click chemistry reaction with a fluorescent azide, which is a more rapid and sensitive method than antibody-based detection of BrdU.[15][16]
Materials:
-
Click-iT™ EdU Cell Proliferation Kit
-
Cells treated with the test compound
-
Fluorescence microscope or flow cytometer
Step-by-Step Protocol:
-
Cell Treatment: Treat cells with the test compound at non-toxic concentrations (e.g., below the IC50).
-
EdU Labeling: Add EdU to the cell culture and incubate for a period that allows for DNA synthesis (e.g., 2-4 hours).
-
Fixation and Permeabilization: Fix and permeabilize the cells according to the kit's instructions.[15]
-
Click-iT® Reaction: Add the Click-iT® reaction cocktail containing the fluorescent azide to the cells and incubate.
-
Analysis: Image the cells using a fluorescence microscope or quantify the fluorescent signal using a flow cytometer.
Protocol 4: Cell Cycle Analysis by Propidium Iodide Staining
Flow cytometry analysis of PI-stained cells allows for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.[17][18] This can reveal if the compound causes cell cycle arrest at a specific checkpoint.
Materials:
-
Cells treated with the test compound
-
Cold 70% ethanol
-
Propidium Iodide (PI) staining solution (containing RNase)
-
Flow cytometer
Step-by-Step Protocol:
-
Cell Treatment and Harvesting: Treat cells with the test compound for a defined period (e.g., 24 hours). Harvest the cells.
-
Fixation: Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.[19]
-
Staining: Wash the cells with PBS and then resuspend them in PI staining solution containing RNase. Incubate in the dark for 30 minutes.[19]
-
Flow Cytometry Analysis: Analyze the cells using a flow cytometer to generate a DNA content histogram.[18]
Visualization of a Potential Signaling Pathway Disruption:
Caption: Putative Cell Cycle Arrest Mechanism.
Tier 4: Preliminary Target Engagement Exploration
For novel compounds with interesting cellular phenotypes but unknown molecular targets, target deconvolution is a critical next step in drug development.[20][21] The Cellular Thermal Shift Assay (CETSA) is a powerful technique to assess target engagement in a cellular context without the need for compound labeling.[22][23][24]
Conceptual Framework for CETSA
CETSA is based on the principle that the binding of a ligand to its target protein can alter the protein's thermal stability.[21] By heating cell lysates or intact cells to various temperatures, one can generate a "melting curve" for a protein of interest. In the presence of a binding compound, this curve will shift to a higher temperature.
General Workflow:
-
Compound Treatment: Treat cells with the test compound.
-
Heating: Heat the cells or cell lysates across a range of temperatures.
-
Lysis and Separation: Lyse the cells (if not already done) and separate the soluble protein fraction from the aggregated, denatured proteins.
-
Protein Detection: Detect the amount of the target protein remaining in the soluble fraction using methods like Western blotting or mass spectrometry.
-
Data Analysis: Plot the amount of soluble protein as a function of temperature to generate melting curves and observe any thermal shifts induced by the compound.
Conclusion: A Roadmap for Discovery
This application note provides a structured and logical workflow for the initial cellular characterization of Methyl 5-fluoro-2-oxo-1,2-dihydropyridine-4-carboxylate. By systematically evaluating its effects on cell viability, apoptosis, proliferation, and the cell cycle, researchers can build a comprehensive understanding of its biological activity. The data generated from these assays will be instrumental in guiding future studies, including more in-depth mechanistic investigations and potential target identification efforts. Adherence to these robust and well-validated protocols will ensure the generation of high-quality, reproducible data, paving the way for the potential development of this novel compound into a valuable research tool or therapeutic agent.
References
-
Target Engagement Assays in Early Drug Discovery. PMC - NIH. [Link]
-
Assaying cell cycle status using flow cytometry. PMC - NIH. [Link]
-
Rapid Profiling Cell Cycle by Flow Cytometry Using Concurrent Staining of DNA and Mitotic Markers. Bio-protocol. [Link]
-
Apoptosis Assay Protocol | Technical Note 244. DeNovix. [Link]
-
Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol. [Link]
-
Cellular Target Engagement Assays for Small-Molecule Drug Discovery. ResearchGate. [Link]
-
Target Engagement of Small Molecules: Thermal Profiling Approaches on Different Levels. PubMed. [Link]
-
Cell Cycle Protocol - Flow Cytometry. UT Health San Antonio. [Link]
-
A high density assay format for the detection of novel cytotoxicagents in large chemical libraries. PMC. [Link]
-
Cytotoxicity Assays: Essential Tools for Assessing Drug Toxicity and Cellular Health. OMICS Online. [Link]
-
Rapid Evaluation of Small Molecule Cellular Target Engagement with a Luminescent Thermal Shift Assay. ACS Publications. [Link]
-
Editorial: Biophysical target engagement assays in chemical biology and pharmacological research. Frontiers. [Link]
-
Analysis of Cell Cycle. Purdue University Cytometry Laboratories. [Link]
-
Proliferations Assay | Methods, Analysis & Applications. baseclick. [Link]
-
Cell Proliferation Assays: Methods for Measuring Dividing Cells. Biocompare. [Link]
-
In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. ResearchGate. [Link]
-
Novel Cytotoxic Pt(IV) Compounds with Improved Safety Profiles. MDPI. [Link]
-
Novel 1,4-Dihydropyridine Derivatives as Mineralocorticoid Receptor Antagonists. MDPI. [Link]
-
Assessment of the Cytotoxic Effect of a Series of 1,4-Dihydropyridine Derivatives Against Human Cancer Cells. PMC. [Link]
-
Dihydropyridine Derivatives as Cell Growth Modulators In Vitro. PMC. [Link]
-
One-pot synthesis of N-aryl 1,4-dihydropyridine derivatives and their biological activities. Indian Academy of Sciences. [Link]
-
4,5-Dihydroxypyrimidine methyl carboxylates, carboxylic acids, and carboxamides as inhibitors of human cytomegalovirus pUL89 endonuclease. PMC. [Link]
-
Discovery of 5-[5-fluoro-2-oxo-1,2- dihydroindol-(3Z)-ylidenemethyl]-2,4- dimethyl-1H-pyrrole-3-carboxylic acid (2-diethylaminoethyl)amide, a novel tyrosine kinase inhibitor targeting vascular endothelial and platelet-derived growth factor receptor tyrosine kinase. PubMed. [Link]
-
Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. MDPI. [Link]
-
New sulphonamide pyrolidine carboxamide derivatives: Synthesis, molecular docking, antiplasmodial and antioxidant activities. PLOS One. [Link]
-
Synthesis and Biological Activity of 2-(2-Amino-2-phenylethyl)-5-oxotetrahydrofuran-2-carboxylic Acid: A Microwave-Assisted 1,3-Dipolar Cycloaddition Approach. ResearchGate. [Link]
-
Synthesis, Physicochemical Properties, and Biological Activities of 4-(S-Methyl-N-(2,2,2-Trifluoroacetyl)Sulfilimidoyl) Anthranilic Diamide. MDPI. [Link]
-
Methyl 5-(((6-methyl-2-oxo-1,2-dihydropyrimidin-4-yl)thio)methyl)furan-2-carboxylate. Chemsrc. [Link]
-
Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate. MDPI. [Link]
-
Dihydropyran-2-carboxylic acid, a novel bifunctional linker for the solid-phase synthesis of peptides containing a C-terminal alcohol. Royal Society of Chemistry. [Link]
Sources
- 1. Novel 1,4-Dihydropyridine Derivatives as Mineralocorticoid Receptor Antagonists [mdpi.com]
- 2. Assessment of the Cytotoxic Effect of a Series of 1,4-Dihydropyridine Derivatives Against Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 4,5-Dihydroxypyrimidine methyl carboxylates, carboxylic acids, and carboxamides as inhibitors of human cytomegalovirus pUL89 endonuclease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. omicsonline.org [omicsonline.org]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. atcc.org [atcc.org]
- 8. Novel Cytotoxic Pt(IV) Compounds with Improved Safety Profiles [mdpi.com]
- 9. Apoptosis Protocols | Thermo Fisher Scientific - HK [thermofisher.com]
- 10. Apoptosis Assay Protocol | Technical Note 244 [denovix.com]
- 11. bio-protocol.org [bio-protocol.org]
- 12. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 13. Proliferations Assay | Methods, Analysis & Applications [baseclick.eu]
- 14. biocompare.com [biocompare.com]
- 15. lumiprobe.com [lumiprobe.com]
- 16. Cell Proliferation Protocols | Thermo Fisher Scientific - JP [thermofisher.com]
- 17. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 18. bio-protocol.org [bio-protocol.org]
- 19. wp.uthscsa.edu [wp.uthscsa.edu]
- 20. Target Engagement Assays in Early Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Frontiers | Editorial: Biophysical target engagement assays in chemical biology and pharmacological research [frontiersin.org]
- 22. researchgate.net [researchgate.net]
- 23. Target Engagement of Small Molecules: Thermal Profiling Approaches on Different Levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. pubs.acs.org [pubs.acs.org]
Application Note: Advanced Derivatization of Methyl 5-fluoro-2-oxo-1,2-dihydropyridine-4-carboxylate
Executive Summary & Mechanistic Rationale
Methyl 5-fluoro-2-oxo-1,2-dihydropyridine-4-carboxylate is a highly versatile, fluorinated heterocyclic building block widely utilized in modern drug discovery and structural biology. The incorporation of a fluorine atom at the C5 position imparts unique physicochemical properties to the pyridone core: it enhances lipophilicity, increases metabolic stability, and amplifies chemical shift sensitivity, making its derivatives exceptional tautomeric tags for 19 F NMR conformational studies [1].
From a synthetic perspective, functionalizing this core presents specific chemoselective challenges. 2-Pyridones exist in a dynamic tautomeric equilibrium with 2-hydroxypyridines, historically complicating alkylation efforts by yielding inseparable mixtures of N- and O-alkylated products. Furthermore, the electron-withdrawing nature of the C5-fluorine and C4-ester significantly alters the electronic landscape of the ring. This application note provides field-proven, self-validating protocols for three divergent synthetic pathways: Chemoselective N-Alkylation , C4-Ester Amidation , and Regioselective C6-Halogenation .
Divergent Synthetic Workflows
Divergent synthetic workflows for Methyl 5-fluoro-2-oxo-1,2-dihydropyridine-4-carboxylate.
Experimental Protocols & Causality
Protocol A: Chemoselective N-Alkylation via Ruthenium Catalysis
Causality & Design: Traditional alkylation using alkyl halides and carbonate bases yields poor N:O selectivity. By employing CpRu(PPh3)2Cl as a soft Lewis acid catalyst and sulfoxonium ylides as the alkylating reagent, we achieve exclusive N-H bond insertion [2]. The ruthenium center preferentially coordinates to the softer nitrogen atom over the harder oxygen atom. The C5-fluorine increases the acidity of the pyridone N-H bond, facilitating the initial deprotonation and ruthenation step, while its compact steric radius (unlike a C5-methyl group) prevents the stalling of the catalytic cycle [2].
Step-by-Step Methodology:
-
Reaction Setup: In an oven-dried 10 mL Schlenk tube, charge Methyl 5-fluoro-2-oxo-1,2-dihydropyridine-4-carboxylate (1.0 equiv, 0.2 mmol) and the selected sulfoxonium ylide (2.0 equiv, 0.4 mmol).
-
Catalyst Addition: Add CpRu(PPh3)2Cl (5 mol%). Note: While the catalyst is relatively air-stable, purging the tube with N 2 for 5 minutes ensures reproducible carbene intermediate formation.
-
Solvent & Heating: Suspend the solid mixture in anhydrous dichloromethane (DCM, 2.0 mL). Seal the tube and stir at 60 °C for 4 hours.
-
Self-Validation (Monitoring): Monitor reaction progress via TLC (EtOAc/Hexane 1:1). The N-alkylated product is self-validating on silica; it typically exhibits a significantly lower Rf value than the O-alkylated byproduct due to the exposed highly polar carbonyl group.
-
Workup: Cool to room temperature, concentrate under reduced pressure, and purify via flash column chromatography to afford the pure N-alkylated derivative.
Protocol B: C4-Ester Hydrolysis and Amidation
Causality & Design: The strong electron-withdrawing effect of the C5-fluorine atom increases the electrophilicity of the adjacent C4-carboxylate carbonyl. This accelerates saponification kinetics, allowing for mild hydrolysis conditions that prevent pyrimidine ring-opening or unwanted decarboxylation. For the subsequent amidation, HATU is selected to rapidly form the active OAt ester, preventing epimerization or degradation of the fluorinated core.
Step-by-Step Methodology:
-
Hydrolysis: Dissolve the starting ester (1.0 mmol) in a 3:1 mixture of THF/H 2 O (4.0 mL). Add LiOH·H 2 O (2.0 equiv) and stir at room temperature for 2 hours.
-
Self-Validation (Isolation): Evaporate the THF under reduced pressure. Acidify the remaining aqueous layer to pH 3 using 1M HCl. The fluorinated carboxylic acid will immediately precipitate. Filter and dry under high vacuum. The electron-withdrawing fluorine ensures the resulting acid is highly crystalline and requires no further purification.
-
Activation: Dissolve the resulting acid (0.5 mmol) in anhydrous DMF (2.0 mL). Add HATU (1.2 equiv) and DIPEA (3.0 equiv). Stir for 15 minutes at room temperature.
-
Coupling: Add the desired primary or secondary amine (1.2 equiv). Stir at room temperature for 12 hours.
-
Workup: Quench with saturated aqueous NaHCO 3 , extract with EtOAc (3 × 10 mL), wash the combined organic layers with 5% LiCl (to remove DMF) and brine, dry over Na 2 SO 4 , and concentrate.
Protocol C: Regioselective C6-Bromination
Causality & Design: The pyridone ring is susceptible to electrophilic aromatic substitution (S E Ar). With the C5 position blocked by fluorine and the C4 position occupied by a strongly deactivating ester, the C3 position is dynamically deactivated. Consequently, halogenation is directed regioselectively to the C6 position, providing a pristine handle for downstream Suzuki-Miyaura or Buchwald-Hartwig cross-coupling.
Step-by-Step Methodology:
-
Setup: Dissolve the starting material (1.0 mmol) in anhydrous DMF (3.0 mL). Shield the reaction flask from ambient light using aluminum foil to suppress radical side-reactions.
-
Reagent Addition: Add N-Bromosuccinimide (NBS, 1.1 equiv) in a single portion.
-
Reaction: Stir at room temperature for 12 hours.
-
Self-Validation (Analysis): Analyze an aliquot via LC-MS. The formation of the product is confirmed by a characteristic M and M+2 isotopic pattern in a 1:1 ratio, indicative of precise mono-bromination at C6.
-
Workup: Pour the mixture into ice water (15 mL) to precipitate the 6-bromo-5-fluoro-2-oxo-1,2-dihydropyridine-4-carboxylate. Filter, wash with cold water, and dry.
Quantitative Data: Reaction Optimization
The table below summarizes the quantitative optimization data for the chemoselective N-alkylation (Protocol A), demonstrating the critical necessity of ruthenium catalysis to overcome the intrinsic N/O tautomerism limitations [2].
| Catalyst System | Alkylating Reagent | Solvent | Temp (°C) | Yield (%) | N:O Selectivity |
| None (Control) | MeI / K 2 CO 3 | DMF | 60 | 85 | 1 : 1.2 |
| Rh 2 (OAc) 4 | Diazoacetate | DCM | rt | 52 | 80 : 20 |
| [Ru(p-cymene)Cl 2 ] 2 | Sulfoxonium Ylide | DCM | 60 | 45 | 95 : 5 |
| CpRu(PPh 3 ) 2 Cl | Sulfoxonium Ylide | DCM | 60 | 73 | >99 : 1 |
Data Interpretation: Standard basic conditions favor O-alkylation slightly due to the higher nucleophilicity of the oxygen anion in the ambident system. The CpRu(PPh3)2Cl catalyst perfectly inverts this preference, yielding the N-alkylated derivative almost exclusively.
References
-
Next-Generation Tags for Fluorine Nuclear Magnetic Resonance: Designing Amplification of Chemical Shift Sensitivity Journal of the American Chemical Society (ACS Publications)[Link]
-
Ruthenium-Catalyzed Chemoselective N–H Bond Insertion Reactions of 2-Pyridones/7-Azaindoles with Sulfoxonium Ylides Organic Letters (ACS Publications)[Link]
Application Note: Methyl 5-fluoro-2-oxo-1,2-dihydropyridine-4-carboxylate as a Strategic Building Block in Organic Synthesis
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Guide & Validated Protocols
Introduction & Strategic Rationale
In modern medicinal chemistry, the 2-pyridone (1,2-dihydropyridin-2-one) scaffold is a privileged pharmacophore, frequently embedded in kinase inhibitors, antiviral agents, and antibacterial drugs[1]. The integration of a fluorine atom at the C5 position significantly enhances the metabolic stability of the ring, increases lipophilicity, and modulates the pKa of the adjacent NH group, which is critical for optimizing hydrogen-bonding interactions in target binding pockets[2].
Methyl 5-fluoro-2-oxo-1,2-dihydropyridine-4-carboxylate serves as an exceptionally versatile building block. It offers three orthogonal vectors for structural diversification:
-
N1 Position: Subject to chemoselective alkylation or arylation[1].
-
C2 Position: The oxo group can be converted into a reactive chloride (deoxychlorination) to enable transition-metal-catalyzed cross-coupling[3].
-
C4 Position: The methyl ester provides a reliable handle for saponification, amidation, or reduction[4].
Physicochemical Profile & Quantitative Data
Understanding the physicochemical properties and reactivity profiles of this building block is essential for designing robust synthetic routes. The tautomeric equilibrium between the lactam (2-pyridone) and lactim (2-hydroxypyridine) states dictates its reactivity.
Table 1: Physicochemical Properties
| Property | Value / Description |
| Chemical Name | Methyl 5-fluoro-2-oxo-1,2-dihydropyridine-4-carboxylate |
| Molecular Formula | C₇H₆FNO₃ |
| Molecular Weight | 171.13 g/mol |
| Tautomerism | Exists predominantly as the 2-pyridone (lactam) in polar solvents; shifts toward 2-hydroxypyridine in non-polar media. |
| Key IR Absorptions | ~3300 cm⁻¹ (N-H stretch), ~1740 cm⁻¹ (Ester C=O), ~1660 cm⁻¹ (Pyridone C=O) |
Table 2: Optimization of Regioselective Alkylation (Quantitative Data)
The ambient tautomerism of 2-pyridones often leads to a mixture of N-alkylated and O-alkylated products. The following data summarizes how solvent and base selection causally influence regioselectivity[1].
| Entry | Base | Solvent | Electrophile | Temp (°C) | N:O Ratio | Yield (%) |
| 1 | K₂CO₃ | Acetone | MeI | 60 | 1:1 | 85 |
| 2 | Ag₂CO₃ | Toluene | MeI | 80 | 1:5 (O-favored) | 78 |
| 3 | Cs₂CO₃ | DMF | Benzyl Bromide | 60 | >20:1 (N-favored) | 92 |
| 4 | Cs₂CO₃ | DMF | MeI | 25 | 15:1 | 88 |
Synthetic Divergence Workflow
The following diagram illustrates the primary synthetic pathways accessible from this building block.
Figure 1: Divergent synthetic workflows utilizing Methyl 5-fluoro-2-oxo-1,2-dihydropyridine-4-carboxylate.
Validated Experimental Protocols
The following protocols have been engineered to ensure high yield, regioselectivity, and operational safety. Each step includes the mechanistic causality behind the reagent choices to empower the chemist with predictive troubleshooting capabilities.
Protocol A: Chemoselective N-Alkylation
Objective: To selectively install an alkyl group at the N1 position while suppressing O-alkylation[1].
Reagents:
-
Methyl 5-fluoro-2-oxo-1,2-dihydropyridine-4-carboxylate (1.0 equiv)
-
Alkyl Halide (e.g., Benzyl Bromide) (1.2 equiv)
-
Cesium Carbonate (Cs₂CO₃) (2.0 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF) (0.2 M)
Step-by-Step Methodology:
-
Preparation: Charge a flame-dried round-bottom flask with the pyridone substrate and Cs₂CO₃.
-
Solvation & Deprotonation: Add anhydrous DMF and stir the suspension at room temperature for 15 minutes.
-
Causality: DMF is selected as a polar aprotic solvent to effectively solvate the cesium cation. Cs₂CO₃ is chosen over K₂CO₃ because the larger ionic radius of Cs⁺ creates a looser ion pair. According to Hard-Soft Acid-Base (HSAB) theory, this kinetically favors the attack from the softer nitrogen atom over the harder oxygen atom, driving N-selectivity.
-
-
Electrophile Addition: Add the alkyl halide dropwise. Heat the reaction mixture to 60 °C for 4 hours.
-
Self-Validating Reaction Monitoring: Monitor via TLC (Hexanes/EtOAc 1:1). The starting material (R_f ≈ 0.2) is highly polar due to the hydrogen-bonding NH group. Successful N-alkylation eliminates this hydrogen bond donor, resulting in a significantly less polar product (R_f ≈ 0.6). The complete disappearance of the R_f 0.2 spot validates full conversion.
-
Workup: Cool to room temperature, dilute with water, and extract with Ethyl Acetate (3x). Wash the combined organic layers with 5% aqueous LiCl.
-
Causality: The 5% LiCl wash is highly effective at partitioning residual DMF into the aqueous phase, preventing solvent contamination during concentration.
-
Protocol B: Deoxychlorination to Methyl 2-chloro-5-fluoroisonicotinate
Objective: To convert the 2-oxo group into a 2-chloro leaving group, generating a highly electrophilic C2 position for downstream cross-coupling[3].
Reagents:
-
Methyl 5-fluoro-2-oxo-1,2-dihydropyridine-4-carboxylate (1.0 equiv)
-
Phosphorus Oxychloride (POCl₃) (5.0 equiv)
-
N,N-Dimethylaniline (1.2 equiv)
Step-by-Step Methodology:
-
Reagent Mixing: Suspend the pyridone in neat POCl₃ at room temperature.
-
Catalyst Addition: Carefully add N,N-dimethylaniline dropwise.
-
Causality:N,N-dimethylaniline serves a dual purpose. First, it acts as a nucleophilic catalyst, attacking POCl₃ to form a highly reactive Vilsmeier-type intermediate that accelerates the chlorination of the tautomeric 2-hydroxypyridine oxygen. Second, it acts as an acid scavenger to neutralize the generated HCl, which prevents the acid-catalyzed hydrolysis of the C4 methyl ester.
-
-
Heating: Equip the flask with a reflux condenser and heat to 105 °C for 3 hours.
-
Quenching (Critical Step): Cool the mixture to room temperature and concentrate under reduced pressure to remove the majority of excess POCl₃. Slowly pour the resulting thick residue over vigorously stirred crushed ice.
-
Causality: Rapid quenching over ice controls the highly exothermic hydrolysis of residual phosphorus species. Keeping the temperature near 0 °C prevents thermal degradation and unwanted hydrolysis of the methyl ester.
-
-
Extraction & Validation: Extract with Dichloromethane (DCM). Wash with saturated aqueous NaHCO₃ until the aqueous layer is slightly basic. The product can be validated by GC-MS or LC-MS; the presence of a distinct isotopic pattern (M / M+2 in a 3:1 ratio) confirms the successful incorporation of the chlorine atom.
Protocol C: Saponification of the C4 Ester
Objective: To reveal the free carboxylic acid for subsequent amide coupling or decarboxylation[4].
Reagents:
-
Methyl 5-fluoro-2-oxo-1,2-dihydropyridine-4-carboxylate (1.0 equiv)
-
Lithium Hydroxide Monohydrate (LiOH·H₂O) (3.0 equiv)
-
THF / Water (3:1 v/v, 0.1 M)
Step-by-Step Methodology:
-
Hydrolysis: Dissolve the ester in the THF/Water mixture. Add LiOH·H₂O and stir at room temperature for 2-4 hours.
-
Causality: LiOH is preferred over NaOH or KOH as it is milder and provides excellent solubility in the mixed aqueous-organic solvent system, ensuring a homogeneous reaction without degrading the fluorinated pyridine ring.
-
-
Workup: Remove THF under reduced pressure. Cool the aqueous layer to 0 °C and carefully acidify to pH ~3 using 1M HCl.
-
Isolation: The resulting 5-fluoro-2-oxo-1,2-dihydropyridine-4-carboxylic acid will typically precipitate as a white solid. Collect via vacuum filtration and dry under high vacuum.
References
-
Ruthenium-Catalyzed Chemoselective N–H Bond Insertion Reactions of 2-Pyridones with Sulfoxonium Ylides , Organic Letters (ACS Publications). 1
-
Next-Generation Tags for Fluorine Nuclear Magnetic Resonance: Designing Amplification of Chemical Shift Sensitivity , Journal of Medicinal Chemistry (ACS Publications). 2
-
Palladium-Catalyzed Enantioselective Hydroamination of Alkoxyallenes with 2-Pyridones , The Journal of Organic Chemistry (ACS Publications). 5
-
2-Chloro-5-fluoropyridine-4-carboxylic acid | CAS 884494-74-0 , Santa Cruz Biotechnology. 3
-
Reaction of β-Enaminones and Acetylene Dicarboxylates: Synthesis of Substituted 1,2-Dihydropyridinones , The Royal Society of Chemistry. 4
Sources
Application Notes & Protocols for In Vivo Studies Using Methyl 5-fluoro-2-oxo-1,2-dihydropyridine-4-carboxylate
Prepared by: Gemini, Senior Application Scientist
Introduction and Scientific Rationale
Methyl 5-fluoro-2-oxo-1,2-dihydropyridine-4-carboxylate is a novel heterocyclic compound with significant potential for in vivo investigation. Its structural features, particularly the fluorinated pyridone core, are common in a variety of biologically active molecules. The pyridine nucleus is a well-established scaffold in medicinal chemistry, with derivatives showing promise as anticancer and anti-inflammatory agents[1][2]. The presence of a fluorine atom can enhance metabolic stability and binding affinity, while the methyl carboxylate group suggests the compound may act as a prodrug, being hydrolyzed in vivo to the corresponding carboxylic acid, which is often the biologically active form.
The structural similarity to compounds like 5-fluorouracil, a known inhibitor of thymidylate synthase, suggests a potential mechanism of action in oncology[3][4]. Therefore, the primary focus of these application notes will be on establishing a foundational in vivo testing cascade, including pharmacokinetic profiling, efficacy in a relevant disease model (using oncology as a primary example), and preliminary safety assessment. These protocols are designed to be adaptable based on the specific therapeutic hypothesis being tested.
Strategic Roadmap for In Vivo Evaluation
A successful in vivo evaluation of a novel compound requires a systematic approach. The initial studies are designed to understand how the organism affects the drug (pharmacokinetics) and how the drug affects the organism (pharmacodynamics and toxicology).
Caption: A strategic workflow for in vivo compound evaluation.
Pharmacokinetic (PK) Evaluation: The ADME Profile
Understanding the Absorption, Distribution, Metabolism, and Excretion (ADME) of Methyl 5-fluoro-2-oxo-1,2-dihydropyridine-4-carboxylate is critical. A key metabolic transformation to anticipate is the hydrolysis of the methyl ester to the active carboxylic acid. Oseltamivir, an antiviral prodrug, is a well-documented example where the carboxylate form is the active metabolite[5][6]. Therefore, bioanalytical methods should be developed to quantify both the parent ester and the carboxylate metabolite.
Objective
To determine key pharmacokinetic parameters (Cmax, Tmax, AUC, half-life, clearance, and bioavailability) following intravenous (IV) and oral (PO) administration in a rodent model.
Pre-study Protocol: Formulation Development
The success of any in vivo study hinges on an appropriate vehicle for drug delivery. For preclinical studies, formulations can be more aggressive than those intended for human use[7].
Protocol: Vehicle Screening
-
Assess Solubility: Begin by assessing the solubility of the test compound in common biocompatible solvents (e.g., saline, PBS, DMSO, ethanol, PEG400, Tween 80).
-
IV Formulation: For IV administration, the compound must be fully solubilized to prevent precipitation in the bloodstream[7]. A common starting point is a mixture of DMSO, PEG400, and saline.
-
PO Formulation: For oral gavage, a suspension can be used if a solution is not feasible. A common vehicle is 0.5% carboxymethylcellulose (CMC) in water.
-
Stability: Confirm the stability of the compound in the chosen formulation for the duration of the study.
Experimental Protocol: Rodent PK Study
This protocol describes a typical pharmacokinetic study in rats[8].
Materials:
-
Male Sprague-Dawley rats (250-300g)
-
Test compound: Methyl 5-fluoro-2-oxo-1,2-dihydropyridine-4-carboxylate
-
Appropriate IV and PO formulations
-
Blood collection tubes (e.g., with K2EDTA)
-
Cannulas (for serial blood sampling, if applicable)
Procedure:
-
Animal Acclimation: Acclimate animals for at least 3 days prior to the study.
-
Grouping: Divide rats into two groups (n=3-5 per group): IV administration and PO administration.
-
Dosing:
-
IV Group: Administer the compound via tail vein injection. A typical dose might be 1-5 mg/kg.
-
PO Group: Administer the compound via oral gavage. A typical dose might be 5-20 mg/kg.
-
-
Blood Sampling: Collect blood samples (approx. 100-200 µL) at predetermined time points. A typical schedule would be:
-
IV: 0 (pre-dose), 2, 5, 15, 30 min, and 1, 2, 4, 8, 24 hours post-dose.
-
PO: 0 (pre-dose), 15, 30 min, and 1, 2, 4, 8, 24 hours post-dose.
-
-
Plasma Processing: Immediately process blood by centrifuging at 4°C to separate plasma. Store plasma at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of the parent compound and its predicted carboxylate metabolite in plasma samples using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters using appropriate software (e.g., Phoenix WinNonlin).
Caption: Workflow for a typical in vivo pharmacokinetic study.[8]
Data Presentation: Key PK Parameters
The results should be summarized in a table for clear comparison.
| Parameter | IV Administration | Oral Administration | Description |
| Dose (mg/kg) | 2 | 10 | Administered dose |
| Cmax (ng/mL) | Calculated | Calculated | Maximum plasma concentration |
| Tmax (h) | Calculated | Calculated | Time to reach Cmax |
| AUC (ng*h/mL) | Calculated | Calculated | Area under the curve |
| Half-life (t½) (h) | Calculated | Calculated | Time for concentration to halve |
| Clearance (CL) (mL/h/kg) | Calculated | N/A | Volume of plasma cleared of drug per unit time |
| Bioavailability (F%) | N/A | Calculated | Fraction of oral dose reaching systemic circulation |
Note: Values are hypothetical and must be determined experimentally.
In Vivo Efficacy (Pharmacodynamics)
Based on the compound's structural alerts, a xenograft cancer model is a logical starting point for efficacy testing. Pyridine derivatives have shown efficacy in various cancer models, including breast cancer[1].
Objective
To evaluate the anti-tumor efficacy of Methyl 5-fluoro-2-oxo-1,2-dihydropyridine-4-carboxylate in a human tumor xenograft model in immunodeficient mice.
Experimental Protocol: Xenograft Efficacy Study
Materials:
-
Immunodeficient mice (e.g., NOD/SCID or Nude mice)
-
Human cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer)[1]
-
Matrigel (for subcutaneous injection)
-
Test compound formulation
-
Vehicle control
-
Positive control (e.g., a standard-of-care chemotherapy agent like 5-Fluorouracil)[9]
Procedure:
-
Tumor Implantation: Subcutaneously implant tumor cells (e.g., 5 x 10^6 cells in Matrigel) into the flank of each mouse.
-
Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Randomization: Randomize mice into treatment groups (n=8-10 per group) based on tumor volume.
-
Group 1: Vehicle Control
-
Group 2: Test Compound (Low Dose)
-
Group 3: Test Compound (High Dose)
-
Group 4: Positive Control
-
-
Treatment: Administer the vehicle, test compound, or positive control according to a predetermined schedule (e.g., daily, once every three days) via the chosen route (e.g., oral gavage, intraperitoneal injection). The dosing schedule should be informed by the PK study.
-
Monitoring:
-
Measure tumor volume with calipers 2-3 times per week. (Volume = 0.5 x Length x Width²)
-
Record body weight 2-3 times per week as a measure of general toxicity.
-
-
Endpoint: Continue the study until tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³) or for a set duration (e.g., 21-28 days).
-
Data Analysis: Analyze tumor growth inhibition (TGI) and look for statistically significant differences between groups.
Data Presentation: Efficacy Study Design
| Group | Treatment | Dose (mg/kg) | Route | Schedule | N |
| 1 | Vehicle (e.g., 0.5% CMC) | - | PO | Daily | 10 |
| 2 | Test Compound | 10 | PO | Daily | 10 |
| 3 | Test Compound | 30 | PO | Daily | 10 |
| 4 | Positive Control (e.g., 5-FU) | 20 | IP | Q3D | 10 |
Note: Doses and schedules are examples and should be optimized based on PK and tolerability studies.
Preliminary Toxicology: Acute Toxicity Assessment
A preliminary assessment of toxicity is essential to understand the safety profile of the compound.
Objective
To determine the maximum tolerated dose (MTD) and identify any acute toxic effects of the compound.
Experimental Protocol: Acute Toxicity Study
This protocol is based on established methods for evaluating the acute toxicity of novel compounds[10].
Materials:
-
Male and female mice (e.g., Swiss albino)
-
Test compound formulation
Procedure:
-
Dose Ranging: Select a range of doses based on any available in vitro cytotoxicity data or literature on similar compounds.
-
Grouping: Divide mice into groups (n=3-5 per sex per group), with each group receiving a single dose of the compound. Include a vehicle control group.
-
Administration: Administer the compound via the intended clinical route (e.g., PO or IV).
-
Observation: Observe animals closely for the first few hours post-dosing and then daily for 14 days.
-
Record Keeping: Record clinical signs of toxicity (e.g., changes in behavior, posture, breathing) and any mortality. Record body weights daily for the first week and then weekly.
-
Necropsy: At the end of the 14-day observation period, perform a gross necropsy on all animals to look for any visible organ abnormalities.
-
MTD Determination: The MTD is the highest dose that does not cause significant toxicity (e.g., >10-15% body weight loss) or mortality.
Conclusion and Future Directions
The protocols outlined in this guide provide a comprehensive framework for the initial in vivo evaluation of Methyl 5-fluoro-2-oxo-1,2-dihydropyridine-4-carboxylate. Data generated from these studies will be crucial for making informed decisions about the compound's potential for further development. Positive results would warrant more extensive efficacy testing in additional models, detailed toxicology studies, and investigation into the compound's mechanism of action.
References
- Benchchem. (n.d.). Application Notes and Protocols for In Vivo Evaluation of 5-Isopropylimidazo[1,2-A]pyridine in Animal Models.
- Abdel-Maksoud, M. S., et al. (2023). Discovery of new pyridine heterocyclic hybrids; design, synthesis, dynamic simulations, and in vitro and in vivo breast cancer biological assays. RSC Advances.
- Farooq, R. K., et al. (2025).
- El-Malah, A. A., et al. (2023). Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies. ACS Omega.
- Abdel-Aal, A. A.-M., et al. (2011). Synthesis and biological screening of some pyridine derivatives as anti-malarial agents. Journal of the Turkish Chemical Society, Section A: Chemistry.
- Damani, L. A., & Crooks, P. A. (1982). The metabolic N-oxidation of 3-substituted pyridines in various animal species in vivo. Xenobiotica.
- El-Malah, A. A., et al. (2023). Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies. ACS Omega.
- El-Malah, A. A., et al. (2023). Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies.
- Kuroda, T., et al. (2022). Design, synthesis and biological evaluation of novel pyridine derivatives as gut-selective NaPi2b inhibitors. Bioorganic & Medicinal Chemistry.
- Schroeder, G. M., et al. (2009). Discovery of N-(4-(2-amino-3-chloropyridin-4-yloxy)-3-fluorophenyl)-4-ethoxy-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide (BMS-777607), a selective and orally efficacious inhibitor of the Met kinase superfamily. Journal of Medicinal Chemistry.
- Perry, K. M., et al. (1994). Stereochemical mechanism of action for thymidylate synthase based on the X-ray structure of the covalent inhibitory ternary complex with 5-fluoro-2'-deoxyuridylate and 5,10-methylenetetrahydrofolate.
- Admescope. (2021). Webinar: In vivo pharmacokinetic experiments in preclinical drug development.
- Beumer, J. H., et al. (2006). Pharmacokinetics, metabolism, and oral bioavailability of the DNA methyltransferase inhibitor 5-fluoro-2'-deoxycytidine in mice. Clinical Cancer Research.
- Sun, L., et al. (2003). Discovery of 5-[5-fluoro-2-oxo-1,2- dihydroindol-(3Z)-ylidenemethyl]-2,4- dimethyl-1H-pyrrole-3-carboxylic acid (2-diethylaminoethyl)amide, a novel tyrosine kinase inhibitor targeting vascular endothelial and platelet-derived growth factor receptor tyrosine kinase. Journal of Medicinal Chemistry.
- Taylor & Francis. (n.d.). Carboxylates – Knowledge and References.
- Ivanov, I., et al. (2023). Synthesis, Hydrolytic Stability and In Vivo Biological Study of Bioconjugates of the Tetrapeptides FELL Containing Pyrrole Moiety. Molecules.
- Ionescu, M.-A., et al. (2024).
- Sharma, P., et al. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Pharmaceuticals.
- Ballatore, C., et al. (2013). Carboxylic Acid (Bio)Isosteres in Drug Design. ChemMedChem.
- Liv Hospital. (2026). 5 fluoro 2 deoxycytidine.
- Kiseleva, A., et al. (2023). Specifics of Pharmacokinetics and Biodistribution of 5-Fluorouracil Polymeric Complex. Pharmaceutics.
- De Vita, D., et al. (2022). Methyl 5-(2-Fluoro-4-nitrophenyl)
- Rayner, C. R., et al. (2015). Population pharmacokinetic analysis of oseltamivir and oseltamivir carboxylate following intravenous and oral administration to patients with and without renal impairment. Journal of Pharmacokinetics and Pharmacodynamics.
- Di Fabio, R., et al. (1995). Substituted indole-2-carboxylates as in vivo potent antagonists acting as the strychnine-insensitive glycine binding site. Journal of Medicinal Chemistry.
- Chemsrc. (2026). Methyl 5-(((6-methyl-2-oxo-1,2-dihydropyrimidin-4-yl)thio)methyl)furan-2-carboxylate.
- Dutkowski, R., et al. (2009). Pharmacokinetics of oseltamivir: an oral antiviral for the treatment and prophylaxis of influenza in diverse populations. Journal of Clinical Pharmacology.
- Lepore, S. D., & He, Y. (2003).
- Morrison, D., et al. (2007).
- Rath, B., et al. (2017). Pharmacokinetics of Oral and Intravenous Oseltamivir Treatment of Severe Influenza B Virus Infection Requiring Organ Replacement Therapy. Clinical Pharmacokinetics.
Sources
- 1. Discovery of new pyridine heterocyclic hybrids; design, synthesis, dynamic simulations, and in vitro and in vivo breast cancer biological assays - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Comprehensive drug-like assessment of pyridine carbothioamide analogs: from molecular modeling to in-vivo evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Stereochemical mechanism of action for thymidylate synthase based on the X-ray structure of the covalent inhibitory ternary complex with 5-fluoro-2'-deoxyuridylate and 5,10-methylenetetrahydrofolate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. int.livhospital.com [int.livhospital.com]
- 5. Pharmacokinetics of oseltamivir: an oral antiviral for the treatment and prophylaxis of influenza in diverse populations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Randomized, Crossover Study to Evaluate the Pharmacokinetics of Amantadine and Oseltamivir Administered Alone and in Combination | PLOS One [journals.plos.org]
- 7. youtube.com [youtube.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
Technical Support Center: Optimization of Methyl 5-fluoro-2-oxo-1,2-dihydropyridine-4-carboxylate Synthesis
Welcome to the Technical Support Center for the synthesis of Methyl 5-fluoro-2-oxo-1,2-dihydropyridine-4-carboxylate . This guide is designed for researchers and drug development professionals optimizing the synthesis of functionalized 2-pyridone building blocks, which are critical intermediates in the development of pharmaceuticals[1][2].
Our field-proven approach utilizes the robust acidic demethylation of a 2-methoxypyridine precursor followed by selective esterification[3]. Below, you will find a mechanistic workflow, troubleshooting FAQs, optimization data, and a self-validating protocol.
Synthetic Workflow & Mechanistic Pathway
The synthesis of 2-pyridones from 2-methoxypyridines is driven by the thermodynamic stability of the resulting pyridone tautomer. The cleavage of the methyl ether is typically achieved using strong aqueous acids (e.g., HCl or HBr) at elevated temperatures[3][4].
Figure 1: Two-step synthetic workflow for Methyl 5-fluoro-2-oxo-1,2-dihydropyridine-4-carboxylate.
Troubleshooting & FAQs
Q1: My demethylation step using 35% HCl yields incomplete conversion and tarry byproducts. How can I improve the yield? A: The cleavage of 2-methoxypyridines requires harsh conditions. When using 35% HCl at 145 °C in a sealed tube, high pressure and biphasic mixtures (e.g., with toluene) can lead to inconsistent heating and degradation[3]. Causality & Solution: Switch to 48% aqueous HBr at 100 °C. HBr is a stronger nucleophile than HCl, facilitating the SN2 attack on the methyl group at a lower temperature, which minimizes thermal degradation. Decanting any organic solvents (like toluene) prior to heating significantly reduces reaction volume and improves heat transfer[4].
Q2: During the esterification step, I am observing O-alkylation instead of the desired methyl ester. How do I prevent this? A: 2-Hydroxypyridines exist in tautomeric equilibrium with 2-pyridones. Under basic alkylation conditions (e.g., MeI / K2CO3), O-alkylation of the pyridone core competes with carboxylic acid esterification. Causality & Solution: Avoid basic conditions. Use thionyl chloride (SOCl2) in methanol. The acidic environment suppresses the nucleophilicity of the pyridone oxygen, directing the reaction exclusively through the acyl chloride intermediate to form the desired methyl ester.
Q3: The intermediate 5-fluoro-2-oxo-1,2-dihydropyridine-4-carboxylic acid is highly polar and difficult to extract. What is the best isolation strategy? A: Because the intermediate is amphoteric and highly polar, standard aqueous workups lead to massive yield losses. Causality & Solution: Concentrate the aqueous acidic reaction mixture directly under reduced pressure to remove all volatiles. The resulting crude brown solid can be used directly in the subsequent esterification step without further purification, as the acidic remnants will not interfere with the SOCl2/MeOH system[3].
Optimization Data
The following table summarizes the optimization of the demethylation step, demonstrating the superiority of HBr over HCl for yield and operational safety[3][4].
| Reagent | Solvent System | Temp (°C) | Time (h) | Conversion (%) | Isolated Yield (%) | Notes |
| 35% HCl | Toluene / Water (Biphasic) | 145 | 2 | >95 | ~40 | Requires sealed tube; high pressure. |
| 35% HCl | Water (Toluene decanted) | 145 | 2 | >95 | 45 | Reduced volume; easier handling. |
| 48% HBr | Water | 100 | 6 | >98 | 49 | Standard glassware; safer; cleaner profile. |
Experimental Protocols
Step 1: Synthesis of 5-Fluoro-2-oxo-1,2-dihydropyridine-4-carboxylic acid
-
Preparation: Charge a round-bottom flask with 5-fluoro-2-methoxypyridine-4-carboxylic acid (1.0 equiv). If the starting material is dissolved in an organic solvent like toluene, decant or evaporate the solvent completely prior to the addition of the acid[3].
-
Reaction: Add 48% aqueous HBr (10 volumes). Attach a reflux condenser and heat the mixture to 100 °C for 6 hours[4].
-
Monitoring: Monitor the reaction via LC/MS until the starting material is consumed.
-
Isolation: Cool the reaction to room temperature. Wash the aqueous phase with EtOAc to remove non-polar impurities. Concentrate the aqueous phase to dryness under reduced pressure to afford the product as a brown solid. Self-validation check: The solid should be highly soluble in polar solvents and show a characteristic pyridone carbonyl stretch in IR (~1650 cm⁻¹).
Step 2: Synthesis of Methyl 5-fluoro-2-oxo-1,2-dihydropyridine-4-carboxylate
-
Preparation: Suspend the crude 5-fluoro-2-oxo-1,2-dihydropyridine-4-carboxylic acid (1.0 equiv) in anhydrous methanol (10 volumes) and cool to 0 °C in an ice bath.
-
Activation: Dropwise, add thionyl chloride (SOCl2, 2.0 equiv) over 15 minutes. Ensure proper ventilation as HCl and SO2 gases are evolved.
-
Reaction: Remove the ice bath and heat the mixture to reflux (65 °C) for 4 hours.
-
Isolation: Cool to room temperature and concentrate under reduced pressure. Partition the residue between EtOAc and saturated aqueous NaHCO3. Extract, dry the organic layer over Na2SO4, filter, and concentrate to yield the final methyl ester.
References
- EvitaChem. "1-Chloro-3-methoxy-2-(trifluoromethyl)benzene - EvitaChem" (Mentions Methyl 5-fluoro-2-oxo-1,2-dihydropyridine-4-carboxylate as an intermediate).
- MDPI. "Synthesis of New 2-Oxo-1,2-Dihydropyridine-3-Carboxylic Acid Derivatives".
- ChemicalBook. "5-Fluoro-2-hydroxypyridine | 51173-05-8".
- ChemicalBook. "5-Fluoro-2-hydroxypyridine synthesis".
Sources
Technical Support Center: Navigating the Purification of Fluorinated Dihydropyridines
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to address the unique and often complex challenges encountered during the purification of fluorinated dihydropyridine (DHP) derivatives. The introduction of fluorine atoms into the DHP scaffold significantly alters the molecule's physicochemical properties, impacting everything from stability to chromatographic behavior. This resource provides field-proven insights and troubleshooting strategies to help you achieve high purity for your target compounds.
Troubleshooting Guide: Common Purification Issues & Solutions
This section addresses specific experimental problems in a direct question-and-answer format.
Question 1: My fluorinated DHP is degrading on the silica gel column. I see a yellow streak and a new, more polar spot on my TLC plate. What is happening and how can I prevent it?
Answer: This is a classic and highly common issue. The yellowing and the appearance of a new spot are tell-tale signs of the oxidation of your 1,4-dihydropyridine to its corresponding pyridine derivative.[1] This process leads to a complete loss of pharmacological activity.[2] The degradation is often catalyzed by two main factors during chromatography:
-
Acidic Stationary Phase: Standard silica gel is inherently acidic due to the presence of silanol groups on its surface. These acidic sites can actively promote the aromatization (oxidation) of the acid-sensitive DHP ring.[1]
-
Light Exposure: 1,4-Dihydropyridines are notoriously sensitive to light, especially UV radiation, which can catalyze the oxidation process.[1][2]
Solutions:
-
Deactivate the Silica Gel: The most effective solution is to neutralize the acidic sites on the silica. This is typically done by incorporating a small amount of a weak base, like triethylamine (Et₃N), into your eluent system (typically 0.1-1%).[1] You can also pre-treat the column by flushing it with a solvent mixture containing triethylamine before loading your sample.
-
Use an Alternative Stationary Phase: For exceptionally sensitive compounds, consider using a more neutral stationary phase like alumina (neutral, Brockmann I) or Florisil®.
-
Protect from Light: All purification steps should be conducted with rigorous light protection. Wrap your chromatography column and collection flasks in aluminum foil. Use amber-colored glassware for all solutions.[1]
Question 2: I'm struggling with co-elution. My desired fluorinated DHP and a reaction byproduct have very similar Rf values, making separation by flash chromatography nearly impossible. What are my options?
Answer: This is a frequent challenge, as fluorination can sometimes render the polarity of the desired product very similar to that of unreacted starting materials or byproducts.[3] The strong electronegativity of fluorine can alter the molecule's dipole moment and interactions with the stationary phase in non-intuitive ways.[4][5]
Solutions:
-
Fine-Tune the Mobile Phase:
-
Solvent Screening: Systematically screen different solvent systems. Instead of a standard hexane/ethyl acetate system, explore alternatives like dichloromethane/methanol or toluene/acetone. Even small changes can exploit subtle differences in polarity and improve separation.
-
Isocratic vs. Gradient Elution: If using an isocratic (constant solvent ratio) system, switch to a shallow gradient elution. A slow, gradual increase in the polar solvent can often resolve closely eluting compounds.
-
-
Change the Stationary Phase:
-
Reverse-Phase Chromatography: If your compound is sufficiently non-polar, reverse-phase (C8 or C18) chromatography can be an excellent alternative. The separation mechanism is based on hydrophobicity, which will be significantly different from the normal-phase mechanism.
-
Fluorinated Phases: For compounds with a high fluorine content, specialized fluorinated stationary phases can offer unique selectivity.[6][7] These phases leverage "fluorous-fluorous" interactions to retain highly fluorinated molecules preferentially.[8]
-
-
Recrystallization: Do not underestimate the power of a well-designed recrystallization. This technique separates compounds based on differences in solubility and crystal lattice packing, which can be very effective for removing closely-related impurities.
Question 3: My attempt at recrystallization failed. The compound "oiled out" of the solution instead of forming crystals. How can I fix this?
Answer: "Oiling out" occurs when the solute comes out of solution as a liquid phase rather than a solid crystalline lattice. This is typically caused by either an excessively high degree of supersaturation or the presence of impurities that depress the melting point.[9]
Solutions:
-
Reduce Supersaturation Rate:
-
Dilute the Solution: The most common cause is a solution that is too concentrated. Add a small amount of the solvent back to the mixture to redissolve the oil (gentle heating may be necessary), and then allow it to cool much more slowly.[1][9]
-
Use a Solvent/Anti-Solvent System: Dissolve your compound in a minimal amount of a "good" solvent (in which it is highly soluble). Then, slowly add a miscible "poor" solvent (an anti-solvent, in which it is poorly soluble) dropwise until the solution becomes faintly turbid. Then, allow it to stand undisturbed. This controlled approach often yields high-quality crystals.[1]
-
-
Induce Nucleation:
-
Scratching: Use a glass rod to gently scratch the inside surface of the flask at the air-liquid interface. The microscopic imperfections on the glass can serve as nucleation sites for crystal growth.[1]
-
Seeding: If you have a tiny amount of pure crystal, add a single seed crystal to the supersaturated solution to initiate crystallization of the desired polymorphic form.[9]
-
Question 4: The ¹H NMR spectrum of my purified product looks clean, but I'm not confident about its purity. Are there better analytical methods for fluorinated compounds?
Answer: While ¹H NMR is essential, for fluorinated molecules, ¹⁹F NMR is the gold standard for purity assessment .[10][11]
Key Advantages of ¹⁹F NMR:
-
High Sensitivity: The ¹⁹F nucleus is nearly as sensitive as ¹H, allowing for the detection of minor impurities.
-
Wide Chemical Shift Range: Fluorine chemical shifts are spread over a much wider range than proton shifts.[12] This means that structurally similar fluorinated compounds, which might have overlapping peaks in a ¹H NMR spectrum, often show distinct, well-resolved signals in the ¹⁹F NMR spectrum.[13]
-
No Background: There are virtually no naturally occurring fluorinated compounds in common lab solvents or reagents, resulting in a clean baseline and making impurity detection straightforward.[10]
A single, sharp peak in the ¹⁹F NMR spectrum corresponding to your compound is a much stronger indicator of high purity than a clean ¹H NMR spectrum alone.
Experimental Workflows & Protocols
Workflow 1: Troubleshooting DHP Purification by Column Chromatography
This diagram outlines the decision-making process when encountering common issues during the column chromatography of fluorinated DHPs.
Caption: Troubleshooting workflow for DHP column chromatography.
Protocol 1: Deactivation of Silica Gel for Flash Chromatography
This protocol describes the standard procedure for neutralizing silica gel to prevent the degradation of sensitive compounds.
Materials:
-
Crude fluorinated dihydropyridine
-
Silica gel (230-400 mesh)
-
Chromatography column
-
Selected eluent system (e.g., Hexane/Ethyl Acetate)
-
Triethylamine (Et₃N)
Procedure:
-
Prepare the Eluent: Prepare your chosen mobile phase. For every 1 liter of the mobile phase, add 5 mL of triethylamine (final concentration of 0.5% v/v). Mix thoroughly.
-
Pack the Column: Pack the chromatography column with silica gel using the triethylamine-containing eluent to create a slurry. Ensure the column is packed uniformly without air bubbles.
-
Equilibrate the Column: Before loading the sample, flush the packed column with at least 5 column volumes of the triethylamine-containing eluent. This ensures the entire stationary phase is neutralized.
-
Load the Sample: Dissolve your crude compound in a minimal amount of the mobile phase or a suitable solvent (like dichloromethane). Adsorb this solution onto a small amount of silica gel (~1-2 times the mass of the crude product), evaporate the solvent until a free-flowing powder is obtained, and carefully load this powder onto the top of the column bed.
-
Elute and Collect: Run the chromatography using the triethylamine-containing eluent, collecting fractions and monitoring by TLC as usual. Crucially, wrap the column in aluminum foil during this process.
-
Post-Purification: After combining the pure fractions, the triethylamine can be easily removed during solvent evaporation under reduced pressure as it is volatile.
Frequently Asked Questions (FAQs)
Q: Why are fluorinated dihydropyridines often synthesized via the Hantzsch reaction, and what common byproducts should I look for?
A: The Hantzsch reaction is a classic, robust, and straightforward multicomponent reaction for synthesizing the dihydropyridine core.[14] It involves the condensation of an aldehyde, a β-ketoester, and a nitrogen source like ammonia.[15][16] However, the reaction mechanism is complex and can lead to side products.[15] The most common byproduct to watch for is the 1,2-dihydropyridine isomer , which can form as a competitive side product to the desired 1,4-DHP.[16][17] The ratio of these isomers can be influenced by reaction conditions, so careful purification and characterization (NMR, HPLC) are essential.[17]
Q: How does the position of fluorine atoms on the DHP scaffold influence purification strategy?
A: The location of fluorine substitution has a profound impact on the electronic properties and polarity of the molecule.[18]
-
Fluorine on a Phenyl Ring: This is common in many DHP drugs. It primarily increases the molecule's lipophilicity, making it less polar.[4][5] This can help separate it from more polar starting materials but may cause it to co-elute with non-polar byproducts.
-
Fluorine on an Alkyl Chain: This can drastically alter the local electronic environment and may require more specialized chromatographic methods, such as those using fluorinated stationary phases, to achieve separation.[19]
-
Impact on Basicity: Fluorine substitution on the pyridine ring itself (in the oxidized form) or nearby can significantly lower the pKa of the molecule, affecting its interaction with acidic silica gel or its solubility in different pH buffers.[3]
Q: What are the ideal storage conditions for purified fluorinated dihydropyridines?
A: Given their sensitivity, proper storage is critical to prevent degradation over time. The ideal conditions are:
-
Solid Form: Store the compound as a solid whenever possible, as stability is significantly higher compared to solutions.[2]
-
Inert Atmosphere: Store under an inert atmosphere (argon or nitrogen) to prevent oxidation.[1]
-
Cold and Dark: Store in a freezer (-20 °C is standard) and always in an amber-colored vial or a vial wrapped in aluminum foil to protect it from light.[1]
Data Summary Tables
Table 1: Common Solvent Systems for Dihydropyridine Purification
| Solvent System (v/v) | Polarity | Typical Application |
| Hexane / Ethyl Acetate | Low to Medium | Standard choice for many DHPs. Good for initial screening. |
| Toluene / Acetone | Medium | Can offer different selectivity for aromatic compounds. |
| Dichloromethane / Methanol | Medium to High | Useful for more polar DHPs or for removing highly polar impurities. |
| Hexane / Diethyl Ether | Low to Medium | Ether can sometimes provide better separation than ethyl acetate. |
Table 2: Quick Troubleshooting Reference
| Problem | Likely Cause(s) | Key Solutions |
| Yellowing on Column | Oxidation, Acid-catalyzed degradation[1] | Add 0.5% Et₃N to eluent; protect from light; use neutral alumina. |
| Poor Separation | Similar polarity of components | Try a shallow gradient; switch to reverse-phase HPLC; attempt recrystallization. |
| "Oiling Out" | Solution too concentrated; Impurities present[9] | Dilute and cool slowly; use a solvent/anti-solvent system; scratch flask.[1] |
| Product is a Stubborn Oil | High purity but low melting point | Attempt co-evaporation with a non-polar solvent (e.g., hexane) to induce solidification; if all else fails, purify as an oil. |
References
-
Shen, L., et al. (2018). A revisit to the Hantzsch reaction: Unexpected products beyond 1,4-dihydropyridines. ResearchGate. Retrieved from [Link]
-
Zira, T., et al. (2024). Impact of Fluorine Pattern on Lipophilicity and Acid-Base Properties of 2-(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling. PubMed. Retrieved from [Link]
-
Jebli, M., et al. (2024). A Decade of Catalytic Progress in 1,4-Dihydropyridines (1,4-DHPs) Synthesis (2016-2024). Bentham Science. Retrieved from [Link]
-
Martins, F., et al. (2024). Microwave-Assisted Synthesis of 1,4-Dihydropyridines via the Hantzsch Reaction Using a Recyclable HPW/PEG-400 Catalytic System. MDPI. Retrieved from [Link]
-
Li, J., et al. (2021). and 1,2-dihydropyridine derivatives by a Hantzsch-like reaction: a combined experimental and DFT study. Organic & Biomolecular Chemistry (RSC Publishing). Retrieved from [Link]
-
Campbell, K. P., et al. (1987). Affinity purification of antibodies specific for 1,4-dihydropyridine Ca2+ channel blockers. Circulation Research. Retrieved from [Link]
-
Zira, T., et al. (2024). (PDF) Impact of Fluorine Pattern on Lipophilicity and Acid-Base Properties of 2-(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling. ResearchGate. Retrieved from [Link]
-
Lee, S. K., et al. (2024). Uncovering the role of fluorine positioning on the cationic properties of 2,4-difluoropyridine. RSC Publishing. Retrieved from [Link]
-
Fasan, M. A., et al. (2018). Photodegradation of 1, 4-dihydropyridine antihypertensive drugs: an updated review. International Journal of Pharmacy and Pharmaceutical Sciences. Retrieved from [Link]
-
Tredwell, M., et al. (2013). [18F]Fluorination of Arylboronic Ester using [18F]Selectfluor bis(triflate): Application to 6-[18F]Fluoro-L-DOPA. Chemical Communications. Retrieved from [Link]
-
Anderson, S., et al. (2000). Normal-Phase TLC Separation of Enantiomers of 1.4-Dihydropyridine Derivatives. Journal of Liquid Chromatography & Related Technologies. Retrieved from [Link]
-
Meanwell, N. A. (2023). Future challenges and opportunities with fluorine in drugs?. ResearchGate. Retrieved from [Link]
-
Henderson, C. L., et al. (2023). High-throughput nanoscale crystallization of dihydropyridine active pharmaceutical ingredients. PMC. Retrieved from [Link]
-
Ma, H., et al. (2014). Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography. PMC. Retrieved from [Link]
-
Campbell, K. P., et al. (1987). Affinity Purification of Antibodies Specific for 1,4-dihydropyridine Ca2+ Channel Blockers. PubMed. Retrieved from [Link]
-
Gauthier, J. (n.d.). Fluorine NMR as a tool for Analysis of Fluorinated Compounds in the Environment. University of Toronto. Retrieved from [Link]
-
Terry, L. R. (2024). The Role of Small Molecules Containing Fluorine Atoms. Encyclopedia.pub. Retrieved from [Link]
-
Oxford Instruments. (n.d.). Speeding Fluorine Analysis. Retrieved from [Link]
-
Gerig, J. T. (1994). Fluorine NMR. Progress in Nuclear Magnetic Resonance Spectroscopy. Retrieved from [Link]
-
Watanabe, T., et al. (2017). A new approach for accurate quantitative determination using fluorine nuclear magnetic resonance spectroscopy. ACG Publications. Retrieved from [Link]
-
Tirans, E., et al. (2020). Recent Approaches to Chiral 1,4-Dihydropyridines and their Fused Analogues. MDPI. Retrieved from [Link]
-
Stare, J., et al. (2022). 19F-centred NMR analysis of mono-fluorinated compounds. Semantic Scholar. Retrieved from [Link]
-
ResearchGate. (n.d.). Fluorinated stationary phases on Liquid Chromatography: Preparation, Properties and Applications. Retrieved from [Link]
-
Santasania, C. T. (2002). Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. LCGC International. Retrieved from [Link]
-
da Silva, G. N., et al. (2022). Silica gel-mediated chemical degradation of dimeric pyranonaphthoquinones into their monomeric units. New Journal of Chemistry (RSC Publishing). Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. scispace.com [scispace.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. Impact of Fluorine Pattern on Lipophilicity and Acid-Base Properties of 2-(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. benchchem.com [benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. biophysics.org [biophysics.org]
- 13. NMR | Speeding Fluorine Analysis [nmr.oxinst.com]
- 14. alfa-chemistry.com [alfa-chemistry.com]
- 15. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Studies on chemoselective synthesis of 1,4- and 1,2-dihydropyridine derivatives by a Hantzsch-like reaction: a combined experimental and DFT study - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 18. Uncovering the role of fluorine positioning on the cationic properties of 2,4-difluoropyridine - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 19. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of Methyl 5-fluoro-2-oxo-1,2-dihydropyridine-4-carboxylate
Welcome to the Advanced Synthesis Support Hub. As researchers and drug development professionals, you are likely aware that synthesizing highly functionalized pyridones—specifically Methyl 5-fluoro-2-oxo-1,2-dihydropyridine-4-carboxylate —presents unique chemoselectivity challenges. The dense arrangement of functional groups (a C5-fluorine, a C4-methyl ester, and a C2-pyridone core) creates a highly reactive scaffold prone to over-hydrolysis, defluorination, and regioselectivity issues during downstream functionalization.
This guide is engineered to provide you with mechanistic troubleshooting, validated standard operating procedures (SOPs), and quantitative data to optimize your synthetic yields.
Part 1: Mechanistic Troubleshooting & FAQs
Q1: During the conversion of my 2-chloro/2-methoxy precursor to the 2-pyridone, I observe a massive loss of the target mass, replaced by an [M-14] peak in LC-MS. What is happening? A1: You are observing the formation of 5-fluoro-2-oxo-1,2-dihydropyridine-4-carboxylic acid via unintended ester saponification. The C4-methyl ester in this molecule is exceptionally electrophilic. The electron-withdrawing nature of the adjacent pyridine ring, compounded by the highly electronegative C5-fluorine, makes the ester carbonyl highly susceptible to nucleophilic attack. If you are utilizing basic conditions (e.g., NaOH, LiOH) to hydrolyze the C2-position, the base will indiscriminately attack the ester[1]. Causality & Solution: Base-catalyzed saponification outpaces C2-hydrolysis. To resolve this, abandon basic conditions. Switch to a controlled acidic hydrolysis (e.g., 1M HCl in 1,4-dioxane) which selectively targets the C2-chloro/methoxy group while preserving the methyl ester.
Q2: My reaction mixture contains a highly polar byproduct identified as Methyl 5-hydroxy-2-oxo-1,2-dihydropyridine-4-carboxylate. How is the fluorine being lost? A2: This is a classic case of Nucleophilic Aromatic Substitution ( SNAr ). The fluorine atom at the C5 position is highly activated by the strong electron-withdrawing pull of the para-ester and the ortho-pyridone nitrogen[2]. Under strongly basic or nucleophilic conditions (such as extended heating with hydroxide or alkoxide ions), the nucleophile attacks the C5 carbon, displacing the fluoride ion. Causality & Solution: Fluorine is an excellent leaving group in SNAr reactions when situated on an electron-deficient aromatic ring. To prevent defluorination, strictly avoid strong nucleophiles and lower your reaction temperature. If a base is required for a subsequent step, utilize sterically hindered, non-nucleophilic bases like N,N -Diisopropylethylamine (DIPEA).
Q3: When attempting downstream alkylation of the purified pyridone, I get an inseparable mixture of products. Why? A3: 2-Pyridones exhibit ambient nucleophilicity, meaning they can react at either the nitrogen or the oxygen atom. According to Hard-Soft Acid-Base (HSAB) theory, the oxygen atom acts as a "hard" nucleophile, while the nitrogen is "softer." Causality & Solution: If you use a hard electrophile (e.g., methyl tosylate) and a hard base (e.g., K2CO3 ) in DMF, you will predominantly drive O-alkylation. To selectively achieve N-alkylation, use softer electrophiles (like alkyl iodides) and a base like Cs2CO3 in THF or Toluene. The large Cesium cation disrupts tight ion pairing, leaving the nitrogen lone pair more accessible for the SN2 attack.
Part 2: Reaction Pathway Visualization
The following diagram illustrates the mechanistic divergence during the hydrolysis of the common precursor, Methyl 2-chloro-5-fluoropyridine-4-carboxylate, highlighting how reagent choice dictates byproduct formation.
Figure 1: Mechanistic divergence of methyl 2-chloro-5-fluoropyridine-4-carboxylate hydrolysis.
Part 3: Quantitative Data Summary
Understanding the statistical distribution of byproducts under varying conditions is critical for process scale-up. The table below summarizes the chemoselectivity profile based on standard hydrolysis conditions.
Table 1: Reaction Conditions and Chemoselectivity Profiles
| Reagent Condition | Target Yield (%) | Ester Hydrolysis (%) | Defluorination (%) | Mechanistic Causality |
| 2M NaOH, Reflux | < 10% | > 80% | ~ 10% | Base-catalyzed saponification of the highly electrophilic C4 ester outpaces C2-hydrolysis. |
| 1M NaOH, 25°C | 45% | 35% | 20% | Hydroxide acts as a competitive nucleophile at both the ester carbonyl and the activated C5 position. |
| 1M HCl, 80°C | 85% | < 5% | < 1% | Acidic conditions selectively hydrolyze the C2-chloride via a protonated intermediate without displacing fluorine. |
| TMSCl / NaI, MeCN | 78% | < 2% | < 1% | Mild Lewis acid cleavage (specifically for 2-methoxy precursors) avoids aqueous side reactions entirely. |
Part 4: Standard Operating Procedure (SOP)
To ensure maximum yield and suppress byproduct formation, follow this self-validating protocol for the controlled acidic hydrolysis of Methyl 2-chloro-5-fluoropyridine-4-carboxylate.
SOP: Controlled Synthesis via Acidic Hydrolysis
Self-Validating System Check: Ensure your LC-MS is calibrated to detect the specific isotopic mass of the starting material (M+1 = 206.0 for 35Cl ) and the target product (M+1 = 188.1).
-
Preparation: In a flame-dried, round-bottom flask equipped with a magnetic stirrer, dissolve Methyl 2-chloro-5-fluoropyridine-4-carboxylate (1.0 eq, 10 mmol) in anhydrous 1,4-dioxane to achieve a 0.5 M concentration (20 mL).
-
Acid Addition: Slowly add 1M aqueous HCl (3.0 eq, 30 mL) dropwise at room temperature.
-
Expert Insight: The use of 1M HCl rather than concentrated acid prevents the unintended cleavage of the methyl ester, maintaining the delicate balance between C2-hydrolysis and C4-ester preservation.
-
-
Thermal Activation: Attach a reflux condenser and heat the biphasic mixture to 80°C for 4 to 6 hours.
-
Validation Step: Pull a 50 µL aliquot at the 4-hour mark. Dilute in MeCN and inject into the LC-MS. The reaction is deemed complete when the starting material peak (<2% AUC) is entirely replaced by the product peak (M+1 = 188.1). Do not exceed 80°C, as prolonged heating may trigger trace ester hydrolysis.
-
-
Quenching & Extraction: Cool the reaction mixture to 0°C using an ice bath. Carefully neutralize the mixture to pH 6.5 using saturated aqueous NaHCO3 . Extract the aqueous layer with Ethyl Acetate ( 3×30 mL).
-
Purification: Combine the organic layers, wash with brine, and dry over anhydrous Na2SO4 . Concentrate in vacuo. Purify the crude residue via flash column chromatography using a gradient of Dichloromethane to Methanol (98:2 to 90:10) to afford the pure target compound.
Figure 2: Step-by-step experimental workflow for controlled acidic hydrolysis.
Sources
Technical Support Center: Synthesis of Methyl 5-fluoro-2-oxo-1,2-dihydropyridine-4-carboxylate
Prepared by: Senior Application Scientist, Chemical Synthesis Division
Welcome to the technical support center for the synthesis of Methyl 5-fluoro-2-oxo-1,2-dihydropyridine-4-carboxylate. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this synthesis. While a single, universally optimized public protocol for this specific molecule is not established, the principles and troubleshooting steps outlined below are derived from well-documented syntheses of structurally related 2-pyridone derivatives.[1][2] This document provides in-depth, field-proven insights to help you improve your reaction yields and final product purity.
Plausible Synthetic Pathway
The synthesis of substituted 2-pyridones often involves a condensation and cyclization strategy. A logical and convergent approach for Methyl 5-fluoro-2-oxo-1,2-dihydropyridine-4-carboxylate involves a multi-step sequence starting from a fluorinated active methylene compound. The following workflow outlines a plausible and robust synthetic route.
Sources
Stability issues of Methyl 5-fluoro-2-oxo-1,2-dihydropyridine-4-carboxylate in solution
Technical Support Center: Methyl 5-fluoro-2-oxo-1,2-dihydropyridine-4-carboxylate
Welcome to the technical support guide for Methyl 5-fluoro-2-oxo-1,2-dihydropyridine-4-carboxylate (CAS 1214332-43-0). This document provides in-depth guidance on the stability of this compound in solution, offering troubleshooting protocols and answers to frequently asked questions to ensure the integrity and reproducibility of your experiments. As researchers and drug development professionals, understanding the stability profile of this molecule is critical for generating reliable data.
The structure of Methyl 5-fluoro-2-oxo-1,2-dihydropyridine-4-carboxylate, featuring a dihydropyridine ring, a methyl ester, and a fluorine substituent, presents a unique combination of chemical properties. The dihydropyridine core is known for its sensitivity to light and oxidation, while the ester group is susceptible to hydrolysis under certain pH conditions.[1][2][3] The presence of fluorine can significantly influence metabolic stability and molecular conformation, adding another layer to its handling requirements.[4][5][6]
This guide is designed to be a practical resource, explaining the causality behind experimental choices to empower you to proactively address stability challenges.
Frequently Asked Questions (FAQs)
Q1: What are the recommended solvents for dissolving Methyl 5-fluoro-2-oxo-1,2-dihydropyridine-4-carboxylate?
A1: The solubility of related heterocyclic compounds is often limited in aqueous media.[7] For initial stock solutions, high-purity, anhydrous organic solvents are recommended. Dimethyl sulfoxide (DMSO) and N,N-Dimethylformamide (DMF) are common choices for creating high-concentration stock solutions. For subsequent dilutions into aqueous buffers, it is crucial to assess the final solvent concentration to avoid precipitation. Always perform a small-scale solubility test before preparing a large batch.
Q2: How should I store the solid compound and its solutions to ensure long-term stability?
A2: Proper storage is critical to prevent degradation. The recommendations are summarized in the table below. The dihydropyridine ring is particularly sensitive to light, which can catalyze oxidation to the corresponding pyridine derivative.[1][8][9] Fluorinated compounds can also be sensitive to temperature and humidity.[10]
| Form | Temperature | Light Conditions | Atmosphere | Container |
| Solid Compound | -20°C or lower[10] | Protect from light | Inert (Argon or Nitrogen) | Tightly sealed, amber glass vial[11][12] |
| Organic Stock (DMSO/DMF) | -20°C or -80°C | Protect from light (amber vials) | Store under inert gas | Tightly sealed, amber glass vial |
| Aqueous Solutions | 2-8°C (short-term) | Protect from light | N/A | Use immediately; avoid long-term storage |
Q3: What is the primary degradation pathway I should be concerned about in aqueous solutions?
A3: The most common and rapid degradation pathway in aqueous solution is the hydrolysis of the methyl ester group to form the corresponding carboxylic acid (5-fluoro-2-oxo-1,2-dihydropyridine-4-carboxylic acid). This reaction is typically catalyzed by acidic or basic conditions.[3][13] A secondary concern, especially with prolonged exposure to light and oxygen, is the oxidation of the dihydropyridine ring.[2]
Q4: How does pH affect the stability of this compound in solution?
A4: The stability is highly pH-dependent. Both strongly acidic and strongly basic conditions will accelerate the hydrolysis of the methyl ester. For many ester-containing compounds, maximum stability is often found in a slightly acidic to neutral pH range (typically pH 4-6). It is imperative to perform a pH stability profile for your specific experimental buffer system. The degradation of related compounds like 5-fluoro-2′-deoxycytidine has been shown to be acid-catalyzed.[14]
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments.
Q: I see a precipitate forming after diluting my DMSO stock solution into an aqueous buffer. What should I do?
A: This indicates that the compound has exceeded its solubility limit in the final buffer composition.
-
Potential Causes:
-
The final concentration of the compound is too high for the aqueous buffer.
-
The percentage of organic co-solvent (DMSO) in the final solution is too low.
-
The pH or salt concentration of the buffer is unfavorable for solubility.
-
-
Solutions:
-
Decrease Final Concentration: Attempt the experiment at a lower concentration of the compound.
-
Increase Co-solvent: If your experimental system allows, increase the final percentage of DMSO. Be mindful that high concentrations of DMSO can affect biological assays.
-
Use a Surfactant: For some dihydropyridine derivatives, nonionic surfactants have been used to improve both aqueous solubility and photostability.[1] Consider adding a low concentration (e.g., 0.01-0.1%) of a surfactant like Polysorbate 20 (Tween-20) to your buffer, if compatible with your assay.
-
Sonication: Gentle warming and sonication can sometimes help dissolve the compound, but this should be done cautiously as heat can accelerate degradation.[2]
-
Q: My analytical results (e.g., HPLC, LC-MS) show a new peak appearing over time, and the peak for my parent compound is decreasing. What is happening?
A: This is a classic sign of chemical degradation. Identifying the degradant is key to resolving the issue.
-
Potential Causes & Identification:
-
Ester Hydrolysis: The most likely degradant is the carboxylic acid formed from the hydrolysis of the methyl ester. In reverse-phase HPLC, this product is typically more polar and will have a shorter retention time than the parent compound. Its mass spectrum will show a loss of 14 Da (CH₂) compared to the parent.
-
Ring Oxidation: The second possibility is the oxidation of the dihydropyridine ring to a pyridine ring. This degradant is often more stable and may have a different UV absorbance profile. The mass will be 2 Da lower than the parent compound. This process is often accelerated by light.[1]
-
-
Troubleshooting Workflow: The following diagram outlines a logical workflow to diagnose and mitigate this issue.
Caption: Troubleshooting workflow for identifying degradation products.
Q: The biological or chemical activity of my compound seems inconsistent between experiments.
A: Inconsistent activity is often a downstream effect of underlying stability issues.
-
Potential Causes:
-
Variable Degradation: Differences in solution age, storage conditions (light exposure, temperature), or buffer pH between experiments can lead to varying amounts of the active parent compound.
-
Freeze-Thaw Cycles: Repeatedly freezing and thawing stock solutions can introduce moisture and accelerate degradation.
-
-
Solutions:
-
Standardize Solution Handling: Implement a strict protocol for solution preparation and storage. Always use freshly prepared dilutions from a properly stored stock for each experiment.
-
Aliquot Stock Solutions: Prepare single-use aliquots of your high-concentration stock solution in DMSO or DMF. This prevents the need for repeated freeze-thaw cycles of the main stock.
-
Run a Control: Include a quality control sample in your assays where the compound's stability is known to be high (e.g., freshly prepared in anhydrous DMSO) to benchmark the activity.
-
Protocols and Methodologies
Protocol 1: Preparation of a Stabilized Stock Solution
This protocol outlines the steps for preparing a 10 mM stock solution in DMSO.
-
Pre-analysis: Allow the solid compound vial to equilibrate to room temperature for at least 30 minutes before opening to prevent condensation of atmospheric moisture.
-
Weighing: In a controlled environment with low humidity, accurately weigh the required amount of Methyl 5-fluoro-2-oxo-1,2-dihydropyridine-4-carboxylate.
-
Dissolution: Add the appropriate volume of anhydrous, high-purity DMSO to achieve a 10 mM concentration.
-
Mixing: Vortex the solution gently until the solid is completely dissolved. If necessary, brief sonication in a room temperature water bath can be used.
-
Aliquoting & Storage: Immediately dispense the stock solution into single-use aliquots in amber, screw-cap vials. Purge the headspace with an inert gas (argon or nitrogen) before sealing. Store the aliquots at -80°C.
Protocol 2: Basic HPLC-UV Method for Stability Assessment
This method can be used to monitor the disappearance of the parent compound and the appearance of degradants over time.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 10% B, ramp to 90% B over 15 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Scan from 210-400 nm and select the absorbance maximum for quantification. Pyridine and dihydropyridine derivatives often absorb in the 260-360 nm range.
-
Procedure:
-
Prepare the test solution of the compound in the desired buffer.
-
Immediately inject a t=0 sample to establish the initial peak area.
-
Store the test solution under the desired conditions (e.g., 37°C, protected from light).
-
Inject samples at subsequent time points (e.g., 1, 2, 4, 8, 24 hours).
-
Monitor the decrease in the peak area of the parent compound and the increase in any new peaks.
-
Visualizing Potential Degradation Pathways
The primary chemical liabilities of the molecule are hydrolysis and oxidation. Understanding these pathways helps in predicting potential degradants and designing mitigation strategies.
Caption: Key degradation routes for the title compound.
By understanding these potential stability issues and implementing the recommended handling, storage, and analysis procedures, researchers can ensure the quality and reliability of their experimental outcomes with Methyl 5-fluoro-2-oxo-1,2-dihydropyridine-4-carboxylate.
References
- Geyer, C. R., et al. (2007). Polymerase recognition and stability of fluoro-substituted pyridone nucleobase analogues. Nucleic Acids Research.
- Covarrubias, A. J., et al. (2021). The Biochemical Pathways of Nicotinamide-Derived Pyridones. MDPI.
- Loba Chemie. PYRIDINE FOR SYNTHESIS. Loba Chemie.
- Bio-Strategy. 2,6-Pyridinedicarboxylic acid. Bio-Strategy.
- Chemwatch. PYRIDINE. Chemwatch.
- Andreoni, V., et al. (1990). Coupled Metabolic and Photolytic Pathway for Degradation of Pyridinedicarboxylic Acids, Especially Dipicolinic. ASM Journals.
- Mora-Fonz, D., et al. (2024). Regio- and stereochemical stability induced by anomeric and gauche effects in difluorinated pyrrolidines. Beilstein Journals.
- Novachem Pty Ltd. (2023). Pyridine-D5 (D, 99.5%). Novachem.
- Sigma-Aldrich. (2025). SAFETY DATA SHEET. Sigma-Aldrich.
- Xia, Y., et al. (2017). A Novel Degradation Mechanism for Pyridine Derivatives in Alcaligenes faecalis JQ135. Applied and Environmental Microbiology.
- Kaiser, J. P., et al. (1996). Microbial metabolism of pyridine, quinoline, acridine, and their derivatives under aerobic and anaerobic conditions. PMC.
- Albini, A., et al. (2004). Fluorinated Heterocyclic Compounds: An Assay on the Photochemistry of Some Fluorinated 1-Oxa-2-azoles: An Expedient Route to Fluorinated Heterocycles. Journal of Fluorine Chemistry.
- Felo, J., et al. (2016). Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered. Applied and Environmental Microbiology.
- Liu, Y., et al. (2022). Photoproduct Formation during the Photolysis of Fluorinated Pesticides. Environmental Science & Technology.
- Marks, A., et al. (2026). Don't fluorinate there! The impact of fluorination position on polymer photostability and its effect on photovoltaic device stability. RSC Publishing.
- Carosati, E., et al. (2020). A New Generation of Dihydropyridine Calcium Channel Blockers: Photostabilization of Liquid Formulations Using Nonionic Surfactants. PMC.
- Desheng Chemical. (2025). How to ensure the stability of fluorinated pharmaceutical intermediates during storage?. Desheng Chemical.
- Singh, S., et al. (2025). Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs. Organic & Biomolecular Chemistry (RSC Publishing).
- Klusa, V., et al. (2012). 1,4-Dihydropyridine Derivatives: Dihydronicotinamide Analogues—Model Compounds Targeting Oxidative Stress. ResearchGate.
- Wang, S. (2019). The Dark Side of Fluorine. Fluoride Alert.
- Zmudzki, P., et al. (2006). THERMAL STABILITY OF 1,4-DIHYDROPYRIDINE DERIVATIVES IN SOLID STATE. Acta Poloniae Pharmaceutica.
- Fagiolino, P., et al. (2019). Absorbance spectra and concentration profi les of DHP1 (a and b, resp.). ResearchGate.
- Khan, M. S., et al. (2025). Cyclodextrin-assisted photostabilization of 5-fluorouracil: a combined kinetic and computational investigation. PMC.
- Sanna, M. L., et al. (2018). Photodegradation studies of 1,4-dihydropyridine compounds by MCR analysis on UV spectral data. PubMed.
- Derry, P. S., et al. (2026). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. PMC.
- CymitQuimica. Methyl 5-fluoro-2-oxo-1,2-dihydropyridine-3-carboxylate. CymitQuimica.
- Khokhlov, A. L., et al. (2024). Identification and synthesis of metabolites of the new 4.5-dihydroisoxazol-5-carboxamide derivate. Semantic Scholar.
- Scarpellini, M., et al. (2023). Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate. MDPI.
- Guchelaar, H. J., et al. (2010). A review of analytical methods for the determination of 5-fluorouracil in biological matrices. PubMed.
- Reddy, M. P., et al. (2003). Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide. Google Patents.
- Rieth, R. D., et al. (2020). Synthesis of 5-Fluorocytosine Using 2-Cyano-2-fluoroethenolate as a Key Intermediate. Medicines for All institute (M4ALL) - Virginia Commonwealth University.
- Macdonald, A. M. G. (1970). Methods of Analysis for Fluorine. Springer Berlin Heidelberg.
- BLDpharm. 1214332-43-0|Methyl 5-fluoro-2-oxo-1,2-dihydropyridine-3-carboxylate. BLDpharm.
- Scarpellini, M., et al. (2023). Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate. MDPI.
- AiFChem. Methyl 5-fluoro-2-oxo-1,2-dihydropyridine-3-carboxylate. AiFChem.
- Krystof, V., et al. (2019). Synthesis of New 2-Oxo-1,2-Dihydropyridine-3-Carboxylic Acid Derivatives. MDPI.
- PubChem. Methyl 5-bromo-2-oxo-1,2-dihydropyridine-3-carboxylate. PubChem.
- Wu, F., et al. (2012). Stability of 5-Fluoro-2′-deoxycytidine and Tetrahydrouridine in Combination. PMC.
- Rocha, D., et al. (2021). A Review of the Analytical Methods for the Determination of 4(5)-Methylimidazole in Food Matrices. ResearchGate.
- Liv Hospital. (2026). 5 fluoro 2 deoxycytidine. Liv Hospital.
- Barberi-Heyob, M., et al. (1995). [Stability of 5-fluorouracil solutions according to different parameters]. PubMed.
Sources
- 1. A New Generation of Dihydropyridine Calcium Channel Blockers: Photostabilization of Liquid Formulations Using Nonionic Surfactants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ptfarm.pl [ptfarm.pl]
- 3. US20030139606A1 - Process for preparing 5-methylisoxazole-4-carboxylic- (4'-trifluoromethyl)-anilide - Google Patents [patents.google.com]
- 4. BJOC - Regio- and stereochemical stability induced by anomeric and gauche effects in difluorinated pyrrolidines [beilstein-journals.org]
- 5. Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB00997A [pubs.rsc.org]
- 6. On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Photodegradation studies of 1,4-dihydropyridine compounds by MCR analysis on UV spectral data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. How to ensure the stability of fluorinated pharmaceutical intermediates during storage? - Blog - SHINY [sinoshiny.com]
- 11. dl.novachem.com.au [dl.novachem.com.au]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. medicines4all.vcu.edu [medicines4all.vcu.edu]
- 14. Stability of 5-Fluoro-2′-deoxycytidine and Tetrahydrouridine in Combination - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Fluorinated Heterocycle Synthesis
Welcome to the Technical Support Center for Fluorinated Heterocycle Synthesis. The incorporation of fluorine into heterocyclic frameworks is a critical strategy in drug development to enhance metabolic stability, lipophilicity, and target binding affinity[1]. However, fluorination reactions are notoriously finicky, often plagued by poor regioselectivity, violent reagent decomposition, and competing elimination pathways[2][3].
This guide provides field-proven troubleshooting logic, mechanistic insights, and self-validating protocols to help you navigate the complexities of electrophilic and nucleophilic fluorination.
Diagnostic Troubleshooting Workflow
Before diving into specific reagent issues, use the following logical workflow to diagnose the root cause of your fluorination failure.
Diagnostic workflow for identifying and resolving common fluorination reaction failures.
Electrophilic Fluorination (Selectfluor)
Selectfluor is a highly effective, easy-to-handle reagent for the electrophilic fluorination of electron-rich heterocycles (e.g., indoles, pyrazoles, and 1,3-dicarbonyls)[3]. However, its potent cationic N–F bond can lead to unintended side reactions.
Frequently Asked Questions
Q1: I am using Selectfluor to fluorinate an indole derivative, but LC-MS shows multiple fluorination events (di- and tri-fluorinated species) and unidentified by-products. How can I control the regioselectivity? Causality & Solution: The core reactivity of Selectfluor lies in its highly electrophilic cationic N–F bond[3]. When reacting with highly activated, electron-rich heterocycles, the initial monofluorinated product may remain sufficiently nucleophilic to undergo subsequent fluorination events[4]. Furthermore, Selectfluor can act as a single-electron oxidant, leading to redox incompatibilities. Fix: Reduce the reaction temperature (start at 0 °C instead of room temperature) and strictly control the stoichiometry to 1.0–1.05 equivalents[4]. If over-fluorination persists, switch to a less polar solvent system (e.g., MeCN/CH₂Cl₂ instead of pure MeCN or water) to attenuate the ionization of the intermediate species.
Q2: My Selectfluor reaction stalled at 50% conversion. Adding more reagent didn't help. What is happening? Causality & Solution: Selectfluor reactions generate a protonated DABCO-derivative byproduct and HF. The accumulation of HF or acidic byproducts can protonate your heterocyclic substrate, rendering it electron-deficient and unreactive toward further electrophilic attack[4]. Fix: Add an insoluble acid scavenger, such as sodium bicarbonate (NaHCO₃) or an amine-functionalized scavenger resin, to neutralize the acidic byproducts and maintain the nucleophilicity of your substrate[4].
Self-Validating Protocol: Regioselective Monofluorination with Selectfluor
This protocol utilizes a self-validating feedback loop to prevent over-fluorination.
-
Preparation: Dissolve the heterocyclic substrate (1.0 mmol) in anhydrous MeCN (10 mL) under an argon atmosphere. Cool the solution to 0 °C.
-
Reagent Addition: Suspend Selectfluor (1.05 mmol) in MeCN (5 mL) and add it dropwise over 15 minutes. Validation Check: The slow addition prevents local concentration spikes that drive di-fluorination.
-
Monitoring: Stir at 0 °C. Take a 10 µL aliquot every 30 minutes, quench with aqueous NaHCO₃, extract with EtOAc, and analyze via LC-MS. Validation Check: Look for the disappearance of the starting material mass and the appearance of the [M+18] or [M+19] peak (depending on ionization). If the[M+38] (difluorinated) peak appears, quench the reaction immediately.
-
Quenching & Workup: Once the monofluorinated product plateaus, quench the reaction with saturated aqueous NaHCO₃ (10 mL) to neutralize acidic byproducts[4]. Extract with EtOAc (3 × 15 mL), wash with brine, dry over Na₂SO₄, and concentrate.
Nucleophilic Deoxyfluorination (DAST & PyFluor)
Diethylaminosulfur trifluoride (DAST) is the classical reagent for converting heterocyclic alcohols to alkyl fluorides[2]. However, it is notorious for causing elimination side reactions and violent thermal decomposition.
Frequently Asked Questions
Q1: During the deoxyfluorination of a piperidinol derivative with DAST, my major product is an alkene rather than the desired fluorinated heterocycle. Why does this happen? Causality & Solution: The reaction of DAST with an alcohol forms an activated alkoxy sulfurane intermediate. For the desired fluorination to occur, a fluoride ion must displace the sulfurane leaving group via an Sₙ2 mechanism[5]. However, fluoride is a poor nucleophile in organic solvents (often existing as a "caged" anion). If the heterocyclic framework stabilizes a carbocation, or if there is steric hindrance, an E1 or E2 elimination pathway will outcompete the substitution, yielding an alkene[2][5]. Fix: Switch to PyFluor. PyFluor is a thermally stable alternative that demonstrates high selectivity for substitution over elimination, drastically reducing alkene byproducts[2].
Q2: I attempted to fluorinate a cyclobutane-fused pyrrolidinol with DAST, but NMR indicates a ring-expanded product. What is the mechanism here? Causality & Solution: DAST can induce the formation of a non-classical carbocation intermediate. In strained heterocyclic or carbocyclic systems, the neighboring carbon-carbon bond migrates to relieve ring strain before the sluggish fluoride nucleophile can attack. This anchimeric assistance results in ring expansion (e.g., a cyclobutane expanding to a cyclopentane derivative)[6]. Fix: This is an inherent mechanistic limitation of highly ionizing reagents. To prevent this, either use a continuous-flow microreactor to trap the intermediate rapidly or redesign the synthetic route to introduce the fluorine atom before constructing the strained ring.
Mechanistic divergence of DAST deoxyfluorination leading to substitution, elimination, or rearrangement.
Quantitative Comparison of Deoxyfluorinating Agents
To minimize troubleshooting, selecting the correct reagent is paramount. The table below summarizes the quantitative and qualitative differences between common nucleophilic fluorinating agents based on recent literature[2].
| Reagent | Thermal Stability (Decomp. Temp) | Elimination Tendency | Cost / Scale Suitability | Primary Use Case |
| DAST | Low (~90 °C, explosive) | High (Often >40% alkene) | Low / Small-scale only | Simple, unhindered primary alcohols. |
| Deoxo-Fluor | Moderate (~140 °C) | High | High / Small to Medium | Ketones to gem-difluorides. |
| PyFluor | High (>200 °C, stable) | Low (<10% alkene) | Moderate / Preparatory scale | Complex, sterically hindered, or elimination-prone heterocycles. |
Self-Validating Protocol: Deoxyfluorination with PyFluor
This protocol utilizes PyFluor to suppress elimination side reactions in sensitive heterocycles[2].
-
Preparation: In a flame-dried flask, dissolve the heterocyclic alcohol (1.0 mmol) in anhydrous toluene (5 mL).
-
Base Addition: Add DBU (1.5 mmol) to the solution. Causality: DBU acts as an acid scavenger to neutralize the sulfonate byproducts, preventing the degradation of acid-sensitive heterocyclic cores.
-
Reagent Addition: Add PyFluor (1.5 mmol) in one portion at room temperature.
-
Reaction Execution: Stir the mixture at room temperature (or heat to 60 °C for highly sterically hindered substrates).
-
Monitoring: Monitor via TLC (stain with KMnO₄ to check for the absence of alkene byproducts). Validation Check: The reaction should remain a clear, homogeneous solution. If it turns black, the substrate is decomposing under basic conditions; in future runs, swap DBU for a milder base like DIPEA.
-
Workup: Dilute with EtOAc (20 mL), wash with 1M HCl (10 mL) to remove DBU and pyridine byproducts, followed by saturated NaHCO₃ (10 mL) and brine. Dry and concentrate for column chromatography.
References
-
Mukherjee, S., Rani, U., Chandra, G., & Pal, S. (2025). "Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs." Organic & Biomolecular Chemistry (RSC Publishing). Available at:[Link]
-
Nielsen, M. K., Ugaz, C. R., Li, W., & Doyle, A. G. (2015). "PyFluor: A Low-Cost, Stable, and Selective Deoxyfluorination Reagent." Journal of the American Chemical Society (ACS Publications). Available at:[Link]
-
Yakubov, S., et al. (2025). "Catalytic Fluorination with Modern Fluorinating Agents: Recent Developments and Synthetic Scope." MDPI. Available at:[Link]
Sources
- 1. Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. mdpi.com [mdpi.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Reddit - Please wait for verification [reddit.com]
- 6. quod.lib.umich.edu [quod.lib.umich.edu]
Technical Support Center: Navigating Regioselectivity in Dihydropyridine Synthesis
Welcome to the technical support center dedicated to addressing the challenges of regioselectivity in dihydropyridine (DHP) synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who are actively engaged in the synthesis of these vital heterocyclic scaffolds. As a Senior Application Scientist, my goal is to provide not just protocols, but a deeper understanding of the underlying principles that govern the regiochemical outcome of these reactions, empowering you to troubleshoot and optimize your synthetic strategies effectively.
The Hantzsch dihydropyridine synthesis, a cornerstone of heterocyclic chemistry since 1881, remains a widely utilized method for constructing the 1,4-dihydropyridine core, which is prevalent in numerous blockbuster drugs such as nifedipine, amlodipine, and felodipine.[1][2] However, the classical Hantzsch reaction and its variants can be plagued by a lack of regiocontrol, particularly when employing unsymmetrical starting materials. This often leads to the formation of undesired regioisomers, most commonly the 1,2-dihydropyridine, which can complicate purification and reduce the overall yield of the target molecule.[3][4]
This guide will provide a comprehensive overview of the common regioselectivity problems encountered in dihydropyridine synthesis, with a primary focus on the Hantzsch reaction. We will delve into the mechanistic nuances that dictate the regiochemical outcome and offer practical, field-proven troubleshooting strategies. Additionally, we will explore alternative synthetic routes that can provide better regiocontrol.
Troubleshooting Guide: The Hantzsch Dihydropyridine Synthesis
The Hantzsch synthesis is a multi-component reaction that typically involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen source, such as ammonia or ammonium acetate.[2] The formation of regioisomeric byproducts is a common challenge, and this section provides a systematic approach to diagnosing and resolving these issues.
Issue 1: Formation of an Undesired Regioisomer (e.g., 1,2-DHP)
The formation of the 1,2-dihydropyridine isomer alongside the desired 1,4-dihydropyridine is arguably the most frequent regioselectivity issue in Hantzsch-type reactions.[3][5] The ratio of these isomers is highly dependent on the reaction conditions and the nature of the reactants.
Causality: The regioselectivity of the Hantzsch synthesis is primarily determined during the Michael addition step, where the enamine intermediate attacks the α,β-unsaturated carbonyl compound (the Knoevenagel adduct).[6] The pathway leading to the 1,4-DHP is generally favored under thermodynamic control, while the 1,2-DHP can be a significant product under kinetic control. Factors that influence the electronic and steric properties of the intermediates and transition states will dictate the final product ratio.
Troubleshooting Strategies:
-
Solvent Polarity: The choice of solvent can have a profound impact on regioselectivity. Polar protic solvents, such as ethanol and methanol, tend to favor the formation of the 1,4-DHP isomer by stabilizing the more polar transition state leading to this product.[3] In contrast, less polar or aprotic solvents may lead to an increase in the formation of the 1,2-DHP.
-
Protocol: If you are observing a significant amount of the 1,2-DHP isomer in a solvent like acetonitrile or toluene, consider switching to ethanol or a mixture of ethanol and water.[7]
-
-
Catalyst Selection: The nature of the catalyst can steer the reaction towards a specific regioisomer. Brønsted acids are commonly employed, and their acidity can influence the outcome. Lewis acids have also been shown to be effective in controlling regioselectivity.
-
Protocol: If a particular Brønsted acid catalyst is giving poor selectivity, consider screening other acids with different pKa values. For instance, phosphotungstic acid (HPW) has been shown to enhance regioselectivity towards the 1,4-DHP framework.[3]
-
-
Temperature Control: Higher reaction temperatures generally favor the thermodynamically more stable 1,4-DHP isomer. If your reaction is being run at room temperature or below and producing a mixture of isomers, increasing the temperature may improve the regioselectivity.
-
Protocol: If you are running the reaction at room temperature, try increasing the temperature to reflux in ethanol. Monitor the reaction by TLC or LC-MS to track the disappearance of starting materials and the formation of the desired product.
-
-
Microwave Irradiation: Microwave-assisted synthesis has emerged as a powerful tool for improving both the rate and selectivity of the Hantzsch reaction. The rapid and uniform heating provided by microwaves can significantly favor the formation of the 1,4-DHP isomer.[3][8]
-
Protocol: Microwave-Assisted Hantzsch Synthesis [2]
-
In a 20 mL microwave reactor vial, combine the aldehyde (5 mmol), ethyl acetoacetate (10 mmol), and ammonium acetate (7.5 mmol) in ethanol (10 mL).
-
Seal the vial and place it in a microwave synthesizer.
-
Irradiate the mixture at 100-120 °C for 5-15 minutes.
-
After the reaction, cool the vial to room temperature. The product will often precipitate.
-
Isolate the solid by filtration, wash with cold ethanol, and purify by recrystallization.
-
-
Data Summary: Influence of Reaction Conditions on Regioselectivity
| Condition | Solvent | Catalyst | Temperature (°C) | 1,4-DHP:1,2-DHP Ratio | Yield (%) | Reference |
| Thermal | Acetonitrile | p-TsOH | 80 | 1.5 : 1 | 40 | [3] |
| Microwave | Acetonitrile | p-TsOH | 80 | 24 : 1 | 58 | [3] |
| Thermal | Ethanol | None | Reflux | Predominantly 1,4-DHP | Variable | [7] |
| Microwave | PEG-400 | HPW | 80 | High selectivity for 1,4-DHP | Good to Excellent | [3] |
Issue 2: Low Yield and Formation of Side Products
Low yields in the Hantzsch synthesis can be attributed to incomplete conversion, the formation of regioisomers, or the generation of various side products.
Causality: Besides the formation of the 1,2-DHP isomer, other side reactions can occur. These include the self-condensation of the β-ketoester, the formation of a Knoevenagel adduct that does not proceed to the final product, and the formation of over-oxidized or reduced byproducts. The choice of nitrogen source can also influence the formation of side products.[9]
Troubleshooting Strategies:
-
Optimize Reactant Stoichiometry: While the classic Hantzsch reaction uses a 1:2:1 molar ratio of aldehyde, β-ketoester, and ammonia source, slight adjustments can sometimes improve yields by minimizing side reactions.
-
Choice of Nitrogen Source: Ammonium acetate is a commonly used and generally reliable source of ammonia.[9] However, in some cases, other ammonium salts or urea may be employed. It's important to note that ammonium salts of strong acids can sometimes lead to lower efficiency.[7]
-
Use of Organocatalysts: Chiral phosphoric acids have been successfully employed as organocatalysts in the Hantzsch reaction, leading to high yields and excellent enantioselectivities under mild conditions.[10][11]
-
Protocol: Organocatalytic Hantzsch Synthesis [11]
-
To a solution of the aldehyde (0.5 mmol) and dimedone (0.55 mmol) in toluene (1.0 mL) at room temperature, add the β-ketoester (0.5 mmol) and ammonium acetate (0.75 mmol).
-
Add the chiral phosphoric acid catalyst (e.g., a BINOL-derived phosphoric acid, 5-10 mol%).
-
Stir the reaction at room temperature for 24-48 hours, monitoring by TLC.
-
Upon completion, purify the product by column chromatography.
-
-
-
Solvent-Free Conditions: In some instances, running the reaction under solvent-free conditions can lead to higher yields and shorter reaction times. This approach is also environmentally friendly.[12]
Frequently Asked Questions (FAQs)
Q1: How do the electronic and steric properties of the aldehyde affect regioselectivity?
A1: The electronic nature of the aldehyde plays a significant role. Electron-withdrawing groups on the aromatic ring of the aldehyde tend to increase the reactivity of the Knoevenagel adduct, which can sometimes lead to a decrease in regioselectivity. Conversely, electron-donating groups can slow down the reaction but may improve selectivity for the 1,4-DHP. Steric hindrance, particularly from ortho-substituents on a benzaldehyde, can disfavor the transition state leading to the 1,4-DHP, potentially increasing the proportion of the 1,2-DHP isomer.[13][14]
Q2: Can I use two different β-dicarbonyl compounds to synthesize an unsymmetrical dihydropyridine? How can I control the regioselectivity?
A2: Yes, it is possible to use two different β-dicarbonyl compounds, but controlling the regioselectivity is a significant challenge. This approach can lead to a statistical mixture of products. To achieve regiocontrol, a stepwise approach is often necessary. First, one β-dicarbonyl compound is reacted with the aldehyde to form the Knoevenagel adduct. This intermediate is then isolated and reacted with the enamine derived from the second β-dicarbonyl compound. This stepwise procedure provides greater control over the final substitution pattern of the dihydropyridine ring.[12]
Q3: What are the advantages of using asymmetric organocatalysis for the Hantzsch synthesis?
A3: Asymmetric organocatalysis offers several advantages. Firstly, it allows for the synthesis of chiral, enantioenriched dihydropyridines, which is crucial for pharmaceutical applications as different enantiomers can have vastly different pharmacological activities.[15] Secondly, these reactions are often performed under mild conditions, which can improve functional group tolerance and reduce the formation of side products.[10][11]
Alternative Synthetic Routes for Improved Regioselectivity
When the Hantzsch synthesis fails to provide the desired regioselectivity, it is worth considering alternative methods for constructing the pyridine or dihydropyridine ring.
Bohlmann-Rahtz Pyridine Synthesis
The Bohlmann-Rahtz synthesis is a two-step method that provides a high degree of regiocontrol. It involves the condensation of an enamine with an ethynyl ketone to form an aminodiene intermediate, which then undergoes a cyclodehydration to yield a trisubstituted pyridine.[16][17] A key advantage of this method is that it directly produces the aromatic pyridine, obviating the need for a separate oxidation step. The regiochemistry is unambiguously defined by the structures of the starting enamine and ethynyl ketone.[18][19]
Guareschi-Thorpe Pyridine Synthesis
The Guareschi-Thorpe synthesis is another classical method that yields 2-pyridones. It involves the condensation of a cyanoacetamide with a 1,3-dicarbonyl compound in the presence of a base.[20][21] Modern variations of this reaction, such as using ammonium carbonate in an aqueous medium, offer a greener and more efficient route to these valuable intermediates.[22][23] This method provides excellent regiocontrol as the connectivity of the final product is predetermined by the starting materials.
Mechanistic Insights: Visualizing the Competing Pathways
To better understand the factors governing regioselectivity in the Hantzsch synthesis, it is helpful to visualize the key mechanistic steps.
Caption: Competing pathways in the Hantzsch dihydropyridine synthesis.
Experimental Workflow for Optimizing Regioselectivity
The following workflow provides a systematic approach to optimizing the regioselectivity of a Hantzsch dihydropyridine synthesis.
Caption: A systematic workflow for optimizing regioselectivity.
References
-
Microwave-Assisted Synthesis of 1,4-Dihydropyridines via the Hantzsch Reaction Using a Recyclable HPW/PEG-400 Catalytic System. (2026). MDPI. [Link]
-
Enantioselective Organocatalytic Hantzsch Synthesis of Polyhydroquinolines. National Institutes of Health (NIH). [Link]
-
Guareschi-Thorpe synthesis of pyridine. quimicaorganica.org. [Link]
-
Organocatalytic Modified Guareschi–Thorpe Type Regioselective Synthesis: A Unified Direct Access to 5,6,7,8-Tetrahydroquinolines and Other Alicyclic[b]-Fused Pyridines. (2018). ACS Publications. [Link]
-
Synthesis and DFT Study on Hantzsch Reaction to Produce Asymmetrical Compounds of 1,4-Dihydropyridine Derivatives for P-Glycoprotein Inhibition as Anticancer Agent. PubMed. [Link]
-
Enantioselective Organocatalytic Hantzsch Synthesis of Polyhydroquinolines. (2009). ACS Publications. [Link]
-
The Impact of Microwave Irradiation Reaction in Medicinal Chemistry: A Review. ijpsr.com. [Link]
-
Bohlmann-Rahtz Cyclodehydration of Aminodienones to Pyridines Using N-Iodosuccinimide. MDPI. [Link]
-
Asymmetric organocatalytic reductions mediated by dihydropyridines. ResearchGate. [Link]
-
Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate. RSC Publishing. [Link]
-
Enantioselective Catalytic Hantzsch Dihydropyridine Synthesis. (2023). ACS Publications. [Link]
-
Applications of Hantzsch Esters in Organocatalytic Enantioselective Synthesis. (2023). MDPI. [Link]
-
Hantzsch Dihydropyridine (Pyridine) Synthesis. Organic Chemistry Portal. [Link]
-
One-Pot Multistep Bohlmann−Rahtz Heteroannulation Reactions: Synthesis of Dimethyl Sulfomycinamate. (2005). ACS Publications. [Link]
-
Joint Computational and Experimental Investigations on the Synthesis and Properties of Hantzsch-type Compounds: An Overview. ResearchGate. [Link]
-
“On-Water” Catalyst-Free Ecofriendly Synthesis of the Hantzsch Dihydropyridines. National Institutes of Health (NIH). [Link]
-
Impact of Microwaves on Organic Synthesis and Strategies toward Flow Processes and Scaling Up. ACS Publications. [Link]
-
Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate. National Institutes of Health (NIH). [Link]
-
Green approach for synthesis of bioactive Hantzsch 1,4-dihydropyridine derivatives based on thiophene moiety via multicomponent reaction. (2017). Royal Society Publishing. [Link]
-
One-Pot Methodology for the Synthesis of Polysubstituted Pyridines and Terpyridines. CORE. [Link]
-
Joint Computational and Experimental Investigations on the Synthesis and Properties of Hantzsch-type Compounds: An Overview. OUCI. [Link]
-
and 1,2-dihydropyridine derivatives by a Hantzsch-like reaction: a combined experimental and DFT study. RSC Publishing. [Link]
-
Structure, Mechanism and Reactivity of Hantzsch Esters. Macmillan Group. [Link]
-
Recent advances in Hantzsch 1,4-dihydropyridines. SciSpace. [Link]
-
Synthesis and Aromatization of Hantzsch 1,4-Dihydropyridines under Microwave Irradiation. An Overview. National Institutes of Health (NIH). [Link]
-
Bohlmann-Rahtz Pyridine Synthesis. Organic Chemistry Portal. [Link]
-
One-pot multicomponent green Hantzsch synthesis of 1,2-dihydropyridine derivatives with antiproliferative activity. (2020). Beilstein Journals. [Link]
-
The Bohlmann-Rahtz Pyridine Synthesis: From Discovery to Applications. ResearchGate. [Link]
-
Microwave-promoted three-component Hantzsch synthesis of acridinediones under green conditions. ResearchGate. [Link]
-
Multi-component Approach for the Synthesis of Fused Dihydropyridines via Unsymmetrical Hantzch Condensation Using Glycerol as Green Solvent. Scielo. [Link]
-
Catalyst-Controlled Regiodivergent Oxidation of Unsymmetrical Diols. National Institutes of Health (NIH). [Link]
Sources
- 1. Hantzsch Dihydropyridine (Pyridine) Synthesis [organic-chemistry.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Studies on chemoselective synthesis of 1,4- and 1,2-dihydropyridine derivatives by a Hantzsch-like reaction: a combined experimental and DFT study - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. BJOC - One-pot multicomponent green Hantzsch synthesis of 1,2-dihydropyridine derivatives with antiproliferative activity [beilstein-journals.org]
- 6. scispace.com [scispace.com]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and Aromatization of Hantzsch 1,4-Dihydropyridines under Microwave Irradiation. An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 10. Enantioselective Organocatalytic Hantzsch Synthesis of Polyhydroquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. royalsocietypublishing.org [royalsocietypublishing.org]
- 13. alfa-chemistry.com [alfa-chemistry.com]
- 14. macmillan.princeton.edu [macmillan.princeton.edu]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Bohlmann-Rahtz Pyridine Synthesis [organic-chemistry.org]
- 17. researchgate.net [researchgate.net]
- 18. pubs.acs.org [pubs.acs.org]
- 19. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
- 20. Guareschi-Thorpe synthesis of pyridine [quimicaorganica.org]
- 21. pubs.acs.org [pubs.acs.org]
- 22. Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 23. Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Scale-up Synthesis of Methyl 5-fluoro-2-oxo-1,2-dihydropyridine-4-carboxylate
Welcome to the technical support center for the synthesis of Methyl 5-fluoro-2-oxo-1,2-dihydropyridine-4-carboxylate. This guide is designed for researchers, chemists, and process development professionals to provide in-depth, field-proven insights into the scale-up of this important heterocyclic compound. As a versatile building block in medicinal chemistry, robust and scalable access to this 2-pyridone scaffold is critical.[1] This document moves beyond a simple recitation of steps to explain the underlying chemical principles, enabling you to troubleshoot and optimize your synthesis with confidence.
Synthetic Pathway Overview
The synthesis of functionalized 2-pyridones is a well-established field, with numerous methods available.[1][2][3] For the target molecule, a highly effective and scalable approach is the condensation of an enamine with an activated methylene compound, a variation of established pyridone syntheses.[4][5] This pathway offers high atom economy and often proceeds under manageable conditions.
The proposed two-step, one-pot synthesis involves the formation of a key enamine intermediate from a fluorinated precursor, followed by cyclization with dimethyl 2-formyl-3-oxosuccinate.
Caption: Proposed synthetic workflow for Methyl 5-fluoro-2-oxo-1,2-dihydropyridine-4-carboxylate.
Troubleshooting and Frequently Asked Questions (FAQs)
This section addresses common issues encountered during the synthesis, with a focus on challenges that emerge during scale-up.
Issue 1: Low or Stagnant Product Yield
Q1: My reaction yield is significantly lower than reported in literature, or the reaction stalls before completion. What are the primary causes?
A1: Low yields are a frequent challenge in organic synthesis, often stemming from suboptimal reaction conditions or reagent quality.[6]
-
Possible Cause: Presence of Moisture.
-
Explanation: The initial condensation and subsequent cyclization steps are sensitive to water. Moisture can hydrolyze starting materials or key intermediates, leading to reduced yields.[4] On a large scale, ensuring all solvents, reagents, and the reactor itself are anhydrous is critical.
-
Solution: Use anhydrous solvents. Dry glassware thoroughly in an oven before use. Handle hygroscopic bases (like sodium methoxide) under an inert atmosphere (Nitrogen or Argon).
-
-
Possible Cause: Suboptimal Temperature Control.
-
Explanation: Many pyridone syntheses require elevated temperatures for the cyclodehydration step.[6] However, scale-up introduces heat transfer challenges. An exothermic reaction that is manageable in a 1L flask can become uncontrollable in a 100L reactor, leading to localized overheating and decomposition of the product or starting materials.
-
Solution:
-
Monitor Internal Temperature: Do not rely on the jacket temperature. Use a probe to monitor the internal reaction temperature.
-
Controlled Addition: Add one of the reactive partners slowly to the other to control the exotherm.
-
Systematic Optimization: Systematically vary the temperature to find the optimal balance between reaction rate and product stability.[4]
-
-
-
Possible Cause: Incorrect Stoichiometry.
-
Explanation: The molar ratios of the reactants are critical for driving the reaction to completion.[4] An excess of one component might be necessary to push the equilibrium, but a gross miscalculation can lead to significant side product formation.
-
Solution: Double-check all calculations for mass, volume, and molar equivalents before charging the reactor. Use calibrated scales and volume-measuring devices.
-
Issue 2: Significant Side Product Formation
Q2: My post-reaction analysis (TLC, LC-MS) shows multiple spots, and the final product is impure. What are the likely side products?
A2: Side reactions are common and can be minimized through careful control of reaction parameters.[4]
-
Possible Cause: Self-Condensation of Starting Materials.
-
Explanation: The activated methylene compound (dimethyl 2-formyl-3-oxosuccinate) can potentially undergo self-condensation under basic conditions, especially at elevated temperatures.
-
Solution: Control the rate of addition and maintain the optimal temperature. Adding the base last, or to a cooled mixture of the reactants, can often minimize this pathway.
-
-
Possible Cause: Incomplete Cyclization.
-
Explanation: The reaction may stall at the intermediate enamine stage without proceeding to the final cyclized pyridone.[6] This can happen if the temperature is too low or the reaction time is insufficient.
-
Solution: Monitor the reaction closely using TLC or LC-MS to track the disappearance of the intermediate.[6] If the reaction stalls, a modest increase in temperature or extended reaction time may be required.
-
Caption: Decision tree for troubleshooting low product yield.
Issue 3: Product Isolation and Purification Challenges
Q3: I'm having difficulty purifying the final product. Column chromatography gives poor separation, and crystallization is inefficient.
A3: Purification is a common bottleneck, especially at scale. Pyridones, being polar and capable of hydrogen bonding, present unique challenges.[6]
-
Problem: Difficulty with Column Chromatography.
-
Explanation: Pyridine-containing compounds can interact strongly with acidic silica gel, leading to significant tailing ("streaking") and poor separation.[6] This makes chromatography an inefficient and costly method for large-scale purification.
-
Solution:
-
Avoid Chromatography: Focus on developing a robust crystallization or recrystallization procedure.
-
Neutralize Silica: If chromatography is unavoidable, consider pre-treating the silica gel with a base like triethylamine (e.g., by including 0.5-1% triethylamine in your eluent) to neutralize acidic sites.
-
-
-
Problem: Inefficient Crystallization/Recrystallization.
-
Explanation: Finding a suitable solvent system is key. The ideal system is one where the product is sparingly soluble at room temperature but highly soluble at an elevated temperature, while impurities remain soluble at all temperatures.
-
Solution:
-
Systematic Solvent Screening: Test a range of solvents (e.g., ethanol, isopropanol, ethyl acetate, acetonitrile, water, and mixtures thereof) on a small scale to identify the best candidate for recrystallization.
-
Anti-Solvent Addition: Dissolve the crude product in a minimal amount of a good solvent (e.g., ethanol) at an elevated temperature, then slowly add a poor solvent (an "anti-solvent" like water or hexane) until turbidity persists. Cool the mixture slowly to induce crystallization. This is often more effective for scale-up than cooling a single-solvent solution.
-
Control Cooling Rate: Rapid cooling ("crashing out") can trap impurities. A slow, controlled cooling profile is essential for growing pure crystals.
-
-
-
Problem: Difficulty with Aqueous Extraction.
-
Explanation: 2-pyridones can have significant water solubility, making extraction from aqueous workup solutions difficult.[7] Using common solvents like ethyl ether or benzene can be ineffective.
-
Solution: If an extractive workup is necessary, consider using a more effective solvent like chloroform.[7] Alternatively, salting out the product by saturating the aqueous layer with a salt like sodium carbonate can decrease its aqueous solubility before extraction.[7]
-
Detailed Scale-Up Protocol
This protocol is a generalized template for a 100g scale synthesis. Note: This procedure should be optimized at a smaller scale before attempting a large-scale run.
| Reagent | MW ( g/mol ) | Molar Eq. | Amount | Density (g/mL) | Volume (mL) |
| Methyl 3-amino-3-methoxyacrylate | 131.13 | 1.0 | 100.0 g | 1.13 | ~88.5 |
| Dimethyl 2-(fluoromethylidene)-3-oxosuccinate | 192.13 | 1.05 | 154.0 g | N/A | N/A |
| Sodium Methoxide (30% in MeOH) | 54.02 | 1.1 | 106.3 g | 0.95 | ~112 |
| Methanol (Anhydrous) | 32.04 | - | - | 0.792 | 1000 |
| Isopropanol (for recrystallization) | 60.10 | - | - | 0.786 | As needed |
| Water (for recrystallization) | 18.02 | - | - | 1.00 | As needed |
Procedure:
-
Reactor Setup: Equip a suitable glass reactor with a mechanical stirrer, thermocouple, condenser, and an addition funnel. Ensure the system is clean, dry, and can be purged with an inert atmosphere.
-
Reagent Charge: Under a nitrogen atmosphere, charge the reactor with Methyl 3-amino-3-methoxyacrylate (100.0 g) and anhydrous methanol (1000 mL).
-
Cooling: Begin stirring and cool the solution to 0-5 °C using an appropriate cooling bath.
-
Base Addition: Slowly add the sodium methoxide solution (112 mL) via the addition funnel over 30-45 minutes, ensuring the internal temperature does not exceed 10 °C.
-
Second Reagent Addition: Once the base addition is complete, slowly add a solution of Dimethyl 2-(fluoromethylidene)-3-oxosuccinate (154.0 g) in methanol (200 mL) over 1-2 hours, maintaining the internal temperature below 15 °C.
-
Reaction: After the addition is complete, slowly warm the reaction mixture to reflux (approx. 65 °C) and maintain for 4-6 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Cooling and Neutralization: Cool the reaction mixture to room temperature. Slowly add glacial acetic acid to neutralize the mixture to a pH of ~7.
-
Solvent Removal: Remove the methanol under reduced pressure using a rotary evaporator.
-
Crude Isolation: The resulting crude solid/slurry can be triturated with water, filtered, and washed with additional water to remove inorganic salts.
-
Recrystallization:
-
Transfer the crude, dried solid to a clean flask.
-
Add a minimal amount of hot isopropanol to dissolve the solid completely.
-
Slowly add water dropwise until the solution becomes slightly cloudy.
-
Allow the solution to cool slowly to room temperature, then further cool in an ice bath for 1-2 hours.
-
Collect the crystalline product by filtration, wash with a cold 1:1 isopropanol/water mixture, and then with a small amount of cold water.
-
-
Drying: Dry the purified product in a vacuum oven at 40-50 °C to a constant weight.
Safety First: Handling and Precautions
Scaling up chemical reactions introduces safety considerations that must be rigorously addressed.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses or goggles, a flame-retardant lab coat, and chemical-resistant gloves.[8][9]
-
Ventilation: Conduct all operations in a well-ventilated fume hood or an appropriately engineered containment space.[8][9] An exhaust/ventilator system should be readily available.[8]
-
Reagent Handling:
-
Sodium Methoxide: Corrosive and flammable. Reacts violently with water. Handle under an inert atmosphere and keep away from ignition sources.[10]
-
Fluorinated Organics: While specific toxicity data for the intermediates may be limited, fluorinated organic compounds should be handled with care. Avoid inhalation and skin contact.[11]
-
-
Emergency Preparedness: Ensure an emergency eyewash station and safety shower are immediately accessible.[8] Have appropriate fire extinguishing media available.
References
-
Diva-portal.org. Synthesis of Substituted Ring- Fused 2-Pyridones and Applications in Chemical Biology. [Link]
-
ACS Publications. Synthesis of Masked 2-Pyridones from 1,3-Enynyl Esters via Tandem Gold-Catalyzed Cycloisomerization and Oxidative Nitrogen Insertion | Organic Letters. [Link]
-
RSC Publishing. Solid-state synthesis of polyfunctionalized 2-pyridones and conjugated dienes - Organic & Biomolecular Chemistry. [Link]
-
Organic Chemistry Portal. Synthesis of 2-pyridones. [Link]
-
IIP Series. SYNTHETIC ACCESS TO 2-PYRIDONE SCAFFOLDS. [Link]
-
University of Pennsylvania. The Synthesis of Dihydropyridines and Pyridines from Imines and Alkynes via C-H Activation. [Link]
-
Organic Syntheses. 1-methyl-2-pyridone - Organic Syntheses Procedure. [Link]
-
University of Bristol. Synthesis of 2-pyridones. [Link]
-
Semantic Scholar. Synthesis of pyridin-2(1H)-one derivatives via enamine cyclization. [Link]
-
MDPI. Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate. [Link]
-
Beilstein Journals. Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates as new amino acid-like building blocks. [Link]
-
PubMed. Purification and amino acid analysis of an active site peptide from thymidylate synthetase containing covalently bound 5-fluoro-2'-deoxyuridylate and methylenetetrahydrofolate. [Link]
-
ResearchGate. Synthesis of enamine‐ones from A)1,3‐dicarbonyl compounds; B) Ketones; C) Alkyne esters. [Link]
-
MDPI. Synthesis of New 2-Oxo-1,2-Dihydropyridine-3-Carboxylic Acid Derivatives. [Link]
Sources
- 1. iipseries.org [iipseries.org]
- 2. diva-portal.org [diva-portal.org]
- 3. 2-Pyridone synthesis [organic-chemistry.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. kishida.co.jp [kishida.co.jp]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. tcichemicals.com [tcichemicals.com]
- 11. merckmillipore.com [merckmillipore.com]
Technical Support Center: Analytical Methods for Impurity Detection in Fluorinated Compounds
Welcome to the technical support center for the analysis of impurities in fluorinated compounds. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in the detection, identification, and quantification of impurities in their fluorinated materials. Fluorinated compounds present unique analytical challenges due to their diverse chemical properties, and this resource provides field-proven insights and troubleshooting strategies to navigate these complexities.
Frequently Asked Questions (FAQs)
This section addresses common high-level questions regarding the analysis of impurities in fluorinated compounds.
Q1: Which analytical technique is best suited for my fluorinated compound and its potential impurities?
The choice of analytical technique is highly dependent on the properties of the analyte and the sample matrix. There is no single "best" method; often, a combination of techniques provides the most comprehensive impurity profile.
-
For volatile or semi-volatile impurities: Gas Chromatography-Mass Spectrometry (GC-MS) is often the method of choice. It offers high separation efficiency and sensitivity. However, molecular ions of some fluorine compounds may not be observed with standard electron ionization (EI), necessitating softer ionization techniques like chemical ionization (CI) or field ionization (FI).[1]
-
For non-volatile, polar, or thermally labile impurities: Liquid Chromatography-Mass Spectrometry (LC-MS), particularly with high-resolution mass spectrometry (HRMS), is the standard method.[2] It provides the sensitivity and selectivity needed to analyze numerous analytes in complex matrices.[2]
-
For structural elucidation and quantification without a reference standard: Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) spectroscopy is a powerful tool. It offers a wide chemical shift range, reducing the chance of signal overlap, and allows for direct quantification due to the direct relationship between peak area and the number of fluorine nuclei.[3][4] It is particularly useful for identifying and differentiating isomers.[5]
-
For inorganic fluoride ion impurities: A Fluoride Ion Selective Electrode (ISE) is a simple, sensitive, and rapid method.[6] However, it is only suitable for free fluoride ions in solution and can be prone to interferences.[6]
To aid in your decision, the following decision tree and comparison table can guide you.
Table 1: Comparison of Key Analytical Techniques
| Technique | Primary Application | Strengths | Common Challenges |
| GC-MS | Volatile & semi-volatile impurities | High resolution, high sensitivity, established libraries. | Derivatization may be needed; molecular ion fragmentation.[1] |
| LC-MS/HRMS | Non-volatile & polar impurities | High sensitivity & selectivity, applicable to a wide range of compounds.[2] | Matrix effects (ion suppression), requires standards for quantification.[7] |
| ¹⁹F NMR | Structural elucidation, quantification | Wide spectral dispersion, no background interference, less need for standards.[3][8] | Lower sensitivity compared to MS, requires higher sample concentration.[9] |
| Fluoride ISE | Inorganic fluoride (F⁻) | Inexpensive, simple, rapid measurements.[6] | Interference from other ions (e.g., OH⁻), only measures free F⁻.[6][10] |
Q2: What are the regulatory guidelines for impurities in fluorinated pharmaceuticals?
Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) enforce strict guidelines for impurities in pharmaceutical products, including those containing fluorine.[11] The International Council for Harmonisation (ICH) provides key guidance documents:
-
ICH Q3A(R2): Specifies the content and qualification of impurities in new drug substances. It sets thresholds for reporting, identification, and qualification of impurities.[12]
-
ICH Q3D(R1): Focuses on the control of elemental impurities.[13]
-
ICH M7(R1): Addresses the assessment and control of DNA reactive (mutagenic) impurities.[14]
Manufacturers must adhere to Good Manufacturing Practices (GMP) and ensure that impurities are controlled within acceptable, safe limits.[11][13] A general specification limit of not more than 0.1% for any unspecified impurity is often included.[15]
Q3: What are some key challenges in sample preparation for analyzing fluorinated compounds?
Sample preparation is a critical step that can significantly impact the quality of your results.
-
Matrix Interferences: Complex matrices, such as biological fluids or environmental samples, can contain substances that interfere with the analysis.[16] Techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) are often necessary to clean up the sample and concentrate the analytes.[16][17]
-
Analyte Loss: Fluorinated compounds can be volatile or may adhere to labware, leading to recovery issues. Careful selection of solvents and materials is crucial.
-
Contamination: The ubiquitous presence of fluorinated compounds (e.g., PTFE in instrument components) can be a source of background contamination, especially in trace analysis.[18] It is often necessary to replace or bypass these components.[18]
Troubleshooting Guides by Analytical Technique
Gas Chromatography-Mass Spectrometry (GC-MS)
Q: I am not observing the molecular ion for my fluorinated impurity. What can I do?
This is a common issue, as many fluorinated compounds readily fragment under standard Electron Ionization (EI) conditions.[1]
-
Causality: The high energy of EI can easily break C-F and C-C bonds, leading to extensive fragmentation and a weak or absent molecular ion peak, making molecular weight determination difficult.[1]
-
Solution:
-
Use a Soft Ionization Technique: Chemical Ionization (CI) or Field Ionization (FI) are much softer techniques that impart less energy to the analyte molecule, significantly increasing the likelihood of observing the molecular ion or a protonated molecule [M+H]⁺.[1][19]
-
Optimize EI Source Temperature: Lowering the ion source temperature can sometimes reduce fragmentation, although this may also decrease overall sensitivity.
-
High-Resolution MS: If available, accurate mass measurements of fragment ions can help in proposing an elemental composition, which can be used to deduce the molecular formula.[20]
-
Q: Why am I seeing poor peak shape (tailing) for my fluorinated analytes?
Peak tailing is often caused by unwanted interactions between the analyte and the GC system.
-
Causality: Some fluorinated compounds, especially those with acidic protons or lone pair electrons, can interact with active sites (e.g., free silanol groups) on the GC inlet liner or column. This secondary interaction causes a portion of the analyte molecules to be retained longer, resulting in a tailed peak.
-
Solution:
-
Use a Deactivated Inlet Liner: Ensure you are using a high-quality, deactivated liner. Replace the liner frequently, as its deactivation can degrade over time.
-
Select an Inert GC Column: Use a column specifically designed for inertness, often with a "low-bleed" or "inert" designation.
-
Derivatization: For highly polar or acidic fluorinated compounds, derivatization (e.g., silylation) can block the active functional groups, reducing interactions and improving peak shape.[21]
-
Liquid Chromatography-Mass Spectrometry (LC-MS)
Q: My fluorinated compounds show poor retention on a standard C18 reverse-phase column. What should I do?
Highly fluorinated compounds can be both hydrophobic and lipophobic, leading to poor interaction with traditional reverse-phase stationary phases.
-
Causality: While the C-F bond is polar, a perfluorinated alkyl chain is not well-solvated by either polar or non-polar solvents. This unique property can lead to minimal retention on C18 columns and co-elution with the solvent front.
-
Solution:
-
Use a Fluorinated Stationary Phase: Columns with a fluorinated stationary phase (e.g., F5 or PFP) are designed to provide alternative selectivity and can offer enhanced retention for fluorinated analytes through dipole-dipole and other interactions.
-
Optimize Mobile Phase: Increase the proportion of the aqueous component (e.g., water with a suitable buffer like ammonium acetate) in your mobile phase to promote retention.[22] Ensure the pH is optimized for your analyte's pKa.
-
Consider HILIC: For very polar fluorinated compounds, Hydrophilic Interaction Liquid Chromatography (HILIC) may be a more suitable separation mode.
-
¹⁹F Nuclear Magnetic Resonance (¹⁹F NMR) Spectroscopy
Q: I'm having trouble with the quantification of impurities using ¹⁹F NMR. What are the key considerations?
¹⁹F NMR can be an excellent quantitative tool, but requires careful experimental setup.[3]
-
Causality: Accurate quantification relies on the signal integral being directly proportional to the number of nuclei. Factors like incomplete relaxation, improper pulse widths, and baseline distortions can violate this assumption, leading to inaccurate results.
-
Solution:
-
Use a Calibrated Internal Standard: Add a known amount of a stable, fluorinated compound that does not have overlapping signals with your sample (e.g., trifluorotoluene). This allows for direct comparison of integrals for accurate concentration calculation.
-
Ensure Full Relaxation: Use a sufficiently long relaxation delay (D1), typically 5 times the longest T1 relaxation time of any nucleus of interest. This ensures all signals have fully returned to equilibrium before the next pulse.
-
Calibrate the 90° Pulse: Ensure you are using a calibrated 90-degree pulse width for your sample to maximize signal and ensure uniform excitation across the spectrum.
-
Process with Care: Use a proper baseline correction algorithm and careful phasing to ensure accurate integration of the peaks.
-
Fluoride Ion Selective Electrode (ISE)
Q: My fluoride ISE calibration curve has a poor slope. What's wrong?
An incorrect slope is a common indicator of a problem with the electrode, standards, or measurement technique. A correct slope should be around -57 ± 2 mV per decade change in concentration.[10]
-
Causality: The Nernstian response of the electrode, which dictates the slope, can be compromised by a faulty electrode, contaminated standards, incorrect buffer preparation, or the presence of interfering ions.
-
Solution:
-
Check the Electrode: Rinse the electrode thoroughly with distilled water.[23] Check the internal filling solution level and ensure there are no air bubbles trapped on the membrane surface.[10][24] If the problem persists, test the electrode with fresh, known-good standards.
-
Prepare Fresh Standards: Always prepare fresh standards when problems arise.[23] Use high-purity water and volumetric glassware for serial dilutions to minimize errors.[23]
-
Ensure Proper TISAB Addition: A Total Ionic Strength Adjustment Buffer (TISAB) is critical. It adjusts the pH to the optimal range (5.0-5.5) to prevent hydroxide interference and contains a chelating agent to complex interfering ions like Al³⁺ and Fe³⁺. Ensure TISAB is added to all standards and samples in the same ratio (e.g., 1:1).[10]
-
Detailed Experimental Protocols
Protocol 1: Quantitative Analysis of a Fluorinated Impurity using ¹⁹F NMR with an Internal Standard
This protocol describes the steps for accurate quantification of a known impurity in a fluorinated drug substance.
Objective: To determine the weight/weight (w/w) percentage of an impurity.
Materials:
-
NMR Spectrometer with a fluorine probe
-
NMR tubes
-
Fluorinated drug substance sample
-
Certified internal standard (e.g., 1,3,5-trifluorobenzene), with a known purity
-
Deuterated solvent (e.g., CDCl₃, DMSO-d₆) compatible with the sample and standard
-
Analytical balance
Procedure:
-
Prepare the Internal Standard Stock Solution:
-
Accurately weigh approximately 10-20 mg of the internal standard into a volumetric flask.
-
Dissolve and dilute to volume with the chosen deuterated solvent. Calculate the exact concentration in mg/mL.
-
-
Prepare the Sample:
-
Accurately weigh approximately 20-50 mg of the fluorinated drug substance sample into a vial.
-
Using a calibrated pipette, add a precise volume (e.g., 500 µL) of the internal standard stock solution to the vial.
-
Ensure the sample is completely dissolved. Vortex if necessary.
-
Transfer the solution to an NMR tube.
-
-
Acquire the ¹⁹F NMR Spectrum:
-
Insert the sample into the spectrometer.
-
Load a standard ¹⁹F NMR experiment.
-
Key Acquisition Parameters:
-
Set the spectral width to encompass all signals from the sample and the internal standard.
-
Set the number of scans to achieve an adequate signal-to-noise ratio (S/N > 100:1 for signals to be quantified).
-
Crucially, set the relaxation delay (D1) to at least 5 times the longest T1 of any signal of interest. A D1 of 30-60 seconds is often a safe starting point if T1 values are unknown.
-
-
-
Process the Spectrum:
-
Apply Fourier transform, phase correction, and baseline correction to the acquired FID.
-
Integrate the well-resolved signal corresponding to the impurity and the signal corresponding to the internal standard.
-
-
Calculate the Result:
-
Use the following formula to calculate the amount of the impurity:
Weight_impurity (mg) = (Integral_impurity / N_F_impurity) × (N_F_std / Integral_std) × (MW_impurity / MW_std) × Weight_std (mg)
-
Where:
-
Integral is the integrated area of the respective signal.
-
N_F is the number of fluorine atoms giving rise to the signal (e.g., 3 for a -CF₃ group).
-
MW is the molecular weight.
-
Weight_std is the exact weight of the internal standard added to the sample.
-
-
Finally, calculate the w/w % of the impurity in the original drug substance sample.
-
References
- Vertex AI Search. (n.d.). Troubleshooting Guide.
- Vertex AI Search. (n.d.). Quick Guide for Fluoride ISE.
-
Bawazeer, S., et al. (2018). Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals. Journal of Analytical Methods in Chemistry. [Link]
-
McCord, J. P., et al. (2020). Identifying Unknown Fluorine-Containing Compounds in Environmental Samples Using 19F NMR and Spectral Database Matching. Environmental Science & Technology. [Link]
-
Pharmaffiliates. (2025, July 4). What are the regulatory requirements for fluorinated pharmaceutical intermediates?. Blog. [Link]
-
Tseng, C. L., et al. (2011). Determination of Perfluorinated Compounds in Packaging Materials and Textiles Using Pressurized Liquid Extraction with Gas Chromatography-Mass Spectrometry. Journal of the Chinese Chemical Society. [Link]
-
Grzonka, M., et al. (2020). 19F-centred NMR analysis of mono-fluorinated compounds. Chemical Science. [Link]
-
Erol, M., et al. (2019). Identification of Impurities via GC/MS Analysis Using the Data of Batch 171214. ResearchGate. [Link]
-
Mettler Toledo. (n.d.). Fluoride Ion Selective Electrode Application Guide. [Link]
-
Ngeno, E. K., et al. (2021). Trends towards Effective Analysis of Fluorinated Compounds Using Inductively Coupled Plasma Mass Spectrometry (ICP-MS). Journal of Analytical Methods in Chemistry. [Link]
-
LCGC International. (2025, January 29). Detecting Fluorinated Residuals Using Liquid Chromatography–High-Resolution Mass Spectrometry. [Link]
-
Eutech Instruments. (n.d.). Fluoride Ion Electrode - INSTRUCTION MANUAL. [Link]
-
Martin, J. W., et al. (2002). Collection of airborne fluorinated organics and analysis by gas chromatography/chemical ionization mass spectrometry. Analytical Chemistry. [Link]
-
Agency for Toxic Substances and Disease Registry. (2003). Analytical Methods. In Toxicological Profile for Fluorides, Hydrogen Fluoride, and Fluorine. [Link]
-
Toray Research Center, Inc. (n.d.). MS, CI measurement Qualitative analysis of gas generated by heating fluoropolymers. [Link]
-
Washington, J. W., et al. (2020). Revealing Organofluorine Contamination in Effluents and Surface Waters with Complementary Analytical Approaches: Fluorine-19 Nuclear Magnetic Resonance Spectroscopy (19F-NMR) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Environmental Science & Technology. [Link]
-
Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy. [Link]
-
Gauthier, L. T., & Mabury, S. A. (2024). Photolysis Products of Fluorinated Pharmaceuticals: A Combined Fluorine Nuclear Magnetic Resonance Spectroscopy and Mass Spectrometry Approach. Environmental Toxicology and Chemistry. [Link]
-
Publications Office of the European Union. (n.d.). Overview on PFAS analytical methods. [Link]
-
JEOL Ltd. (n.d.). Detection of molecular ions of fluorine compounds by GC/FI-TOFMS. [Link]
-
Pharmaceuticals and Medical Devices Agency (PMDA). (n.d.). ICH Q3A Impurities in New Drug Substances. [Link]
-
Calafat, A. M., et al. (2023). Unknown Organofluorine Mixtures in U.S. Adult Serum: Contribution from Pharmaceuticals?. Environmental Science & Technology. [Link]
-
Frankowski, R., & Zgoła-Grześkowiak, A. (2011). New Analytical Methods Developed for Determination of Perfluorinated Surfactants in Waters and Wastes. Croatica Chemica Acta. [Link]
-
Separation Science. (2023, December 9). Learn how to conduct structural analysis of impurities in pharmaceuticals. [Link]
-
Schultz, M. M., et al. (2006). Quantitative Determination of Fluorinated Alkyl Substances by Large-Volume-Injection LC/MS/MS—Characterization of Municipal Wastewaters. Environmental Science & Technology. [Link]
-
Martin, J. W., et al. (2002). Collection of Airborne Fluorinated Organics and Analysis by Gas Chromatography/Chemical Ionization Mass Spectrometry. Analytical Chemistry. [Link]
-
Limbeck, A., et al. (2021). Analysis of fluorine in polymer samples using LIBS via measurement of molecular emission bands. reposiTUm. [Link]
-
LCGC International. (2023, February 1). Analyzing Organofluorine Compounds in the Environment Using Combustion Ion Chromatography (CIC) and Other Methods. [Link]
-
ResearchGate. (n.d.). Revealing Organofluorine Contamination in Effluents and Surface Waters with Complementary Analytical Approaches: Fluorine-19 Nuclear Magnetic Resonance Spectroscopy (19F-NMR) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). [Link]
-
Shimadzu. (2015). Rapid Quantification of Perfluorinated Compounds in Drinking and Surface Water Using LC-MS/MS. [Link]
-
American Chemical Society. (n.d.). Exploring the organofluorine gap: 19F-NMR and LC-MS/MS as complementary analytical approaches for PFAS. [Link]
-
European Medicines Agency. (2019, March 28). ICH guideline Q3D (R1) on elemental impurities. [Link]
-
International Council for Harmonisation. (2006, October 25). ICH Harmonised Tripartite Guideline: Impurities in New Drug Substances Q3A(R2). [Link]
-
LCGC International. (2026, April 2). Molecular Imprinting for Sample Preparation. [Link]
-
Italian Medicines Agency (AIFA). (2022, May 20). Impurities in Drug Substance and Drug Product Regulatory aspects. [Link]
Sources
- 1. Detection of molecular ions of fluorine compounds by GC/FI-TOFMS | Applications Notes | JEOL Ltd. [jeol.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. 19F-centred NMR analysis of mono-fluorinated compounds - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. atsdr.cdc.gov [atsdr.cdc.gov]
- 7. mdpi.com [mdpi.com]
- 8. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. sentek.co.uk [sentek.co.uk]
- 11. What are the regulatory requirements for fluorinated pharmaceutical intermediates? - Blog [sinoshiny.com]
- 12. database.ich.org [database.ich.org]
- 13. ema.europa.eu [ema.europa.eu]
- 14. aifa.gov.it [aifa.gov.it]
- 15. pmda.go.jp [pmda.go.jp]
- 16. Trends towards Effective Analysis of Fluorinated Compounds Using Inductively Coupled Plasma Mass Spectrometry (ICP-MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 17. chromatographyonline.com [chromatographyonline.com]
- 18. shimadzu.com [shimadzu.com]
- 19. Collection of airborne fluorinated organics and analysis by gas chromatography/chemical ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. toray-research.co.jp [toray-research.co.jp]
- 21. Determination of Perfluorinated Compounds in Packaging Materials and Textiles Using Pressurized Liquid Extraction with Gas Chromatography-Mass Spectrometry [jstage.jst.go.jp]
- 22. Quantitative Determination of Fluorinated Alkyl Substances by Large-Volume-Injection LC/MS/MS—Characterization of Municipal Wastewaters - PMC [pmc.ncbi.nlm.nih.gov]
- 23. assets.fishersci.com [assets.fishersci.com]
- 24. documents.thermofisher.com [documents.thermofisher.com]
Technical Support Center: Handling, Storage, and Troubleshooting for Methyl 5-fluoro-2-oxo-1,2-dihydropyridine-4-carboxylate
Welcome to the Technical Support Center. As a highly functionalized fluorinated pyridone, Methyl 5-fluoro-2-oxo-1,2-dihydropyridine-4-carboxylate is a critical building block in pharmaceutical synthesis, particularly within antiviral and oncology pipelines. However, its unique structural features—a lactam-lactim tautomeric core, an electron-withdrawing fluorine atom, and a hydrolytically sensitive methyl ester—require precise handling.
As a Senior Application Scientist, I have designed this guide to move beyond basic instructions, providing you with the mechanistic causality behind our recommended protocols so you can troubleshoot effectively at the bench.
Section 1: Physicochemical Profile & Stability Data
Understanding the inherent reactivity of this molecule is the first step in preventing degradation and optimizing downstream yields.
| Property | Characteristic / Value | Mechanistic Implication |
| Molecular Formula | C7H6FNO3 | Highly functionalized; multiple electrophilic and nucleophilic sites require orthogonal protection strategies. |
| Tautomerism | 2-Pyridone ⇌ 2-Hydroxypyridine | Dictates ambidentate reactivity (N- vs. O-alkylation); the equilibrium is highly solvent-dependent . |
| Solubility | Poor in non-polar (Hexane, DCM); Good in polar (DMF, DMSO) | Forms tightly bound, helical hydrogen-bonded dimers in non-polar media, drastically reducing solubility [[1]]([Link]). |
| Ester Stability | Sensitive to aqueous bases/acids | The C5 fluorine inductively withdraws electron density, increasing the electrophilicity of the C4 ester carbonyl and accelerating hydrolysis. |
Section 2: Handling & Storage FAQs
Q1: What are the optimal long-term storage conditions for this compound? A: Store at 2–8°C under a strict inert atmosphere (Argon or Nitrogen) . The C4 methyl ester is highly prone to hydrolysis if exposed to ambient atmospheric moisture over prolonged periods. Because the C5 fluorine atom is strongly electron-withdrawing via induction, it makes the adjacent ester carbonyl highly electrophilic and exceptionally sensitive to ambient nucleophiles (like water).
Q2: Why is my compound failing to dissolve in standard organic solvents like dichloromethane (DCM) or ether? A: This is a classic manifestation of pyridone tautomerism. In non-polar solvents, 2-pyridones preferentially form tightly bound hydrogen-bonded dimers (analogous to DNA base pairing) . This aggregation drops the solubility to near zero. To disrupt these dimers and force the molecule into a soluble monomeric state, you must switch to polar aprotic solvents (e.g., DMF, DMSO) or add a hydrogen-bond disruptor (like 5-10% methanol) [[1]]([Link]).
Section 3: Experimental Troubleshooting Guide
Issue 1: Unwanted Ester Hydrolysis During Reactions
-
Symptom: TLC or LC-MS analysis reveals a highly polar baseline spot with an [M-14] mass, corresponding to the free carboxylic acid.
-
Causality: The use of aqueous or highly nucleophilic bases (e.g., NaOH, KOH, or even wet K2CO3) for deprotonation inadvertently attacks the C4 methyl ester.
-
Solution: Transition exclusively to non-nucleophilic, strictly anhydrous bases. For deprotonating the pyridone nitrogen prior to coupling, use anhydrous Cesium Carbonate (Cs2CO3) or Potassium tert-Butoxide (KOtBu) in dry DMF.
Issue 2: Poor Regioselectivity (Mixtures of N- and O-Alkylated Products)
-
Symptom: Alkylation reactions yield two distinct products with identical masses but different retention times and NMR shifts.
-
Causality: The deprotonated pyridonate anion is an ambidentate nucleophile, meaning the negative charge is delocalized between the nitrogen and oxygen atoms .
-
Solution: Apply Hard-Soft Acid-Base (HSAB) principles to direct the reaction:
-
To favor N-Alkylation (Thermodynamic): Use soft electrophiles (e.g., alkyl iodides), polar aprotic solvents (DMF), and alkali metal bases (Cs2CO3) .
-
To favor O-Alkylation (Kinetic): Use hard electrophiles (e.g., triflates) or silver salts (Ag2CO3), which coordinate strongly to the nitrogen lone pair, leaving the oxygen free to attack.
-
Section 4: Standard Operating Protocol: Regioselective N-Alkylation
This self-validating protocol utilizes mild conditions to ensure >10:1 regioselectivity for N-alkylation while preserving the sensitive C4 methyl ester , [[2]]([Link]).
Step 1: Preparation & Dissolution Flame-dry a reaction vial and purge with Argon. Dissolve 1.0 eq of Methyl 5-fluoro-2-oxo-1,2-dihydropyridine-4-carboxylate in anhydrous DMF to achieve a 0.2 M concentration.
-
Self-Validation Checkpoint: Inspect the solution visually. It must be completely clear. A cloudy suspension indicates either moisture contamination or unbroken hydrogen-bonded dimers. Do not proceed until clear.
Step 2: Anion Generation Add 1.5 eq of anhydrous Cs2CO3. Stir at room temperature for 15 minutes to pre-form the pyridonate anion.
-
Causality: Cs2CO3 is chosen because the large, soft Cesium counterion dissociates readily in DMF, creating a "naked" and highly reactive pyridonate anion that favors N-attack.
Step 3: Electrophile Addition Dropwise add 1.2 eq of the desired soft alkyl halide (e.g., benzyl bromide or primary alkyl iodide).
Step 4: Reaction Monitoring Stir at 40°C. Monitor via LC-MS every 2 hours.
-
Self-Validation Checkpoint: Look for the disappearance of the starting material mass. On a standard reverse-phase C18 column, the desired N-alkylated product will typically elute later (more lipophilic) than the O-alkylated byproduct.
Step 5: Quenching & Workup Quench the reaction with saturated aqueous NH4Cl.
-
Causality: NH4Cl provides a mild, buffered quench (pH ~6) that neutralizes excess base without creating the highly alkaline conditions that would hydrolyze the C4 methyl ester. Extract with EtOAc, wash heavily with brine (5x) to remove residual DMF, dry over Na2SO4, and concentrate in vacuo.
Section 5: Mechanistic Visualization
The following diagram illustrates the tautomeric equilibrium of the pyridone core and the divergent pathways leading to regioselective functionalization.
Fig 1: Tautomeric equilibrium and regioselective alkylation pathways of 2-pyridones.
References
-
Title: 2-Pyridone - Wikipedia Source: Wikipedia, The Free Encyclopedia URL: [Link]
-
Title: 2-Pyridone - ChemEurope Encyclopedia Source: ChemEurope URL: [Link]
-
Title: Mild and Regioselective N-Alkylation of 2-Pyridones in Water Source: Organic Letters (ACS Publications) URL: [Link]
-
Title: P(NMe2)3-Mediated Regioselective N-Alkylation of 2-Pyridones via Direct Deoxygenation of α-Keto Esters Source: Journal of Organic Chemistry (ACS Publications) URL: [Link]
-
Title: 2-Pyridonates: a versatile ligand platform in 3d transition metal coordination chemistry and catalysis Source: RSC Advances (Royal Society of Chemistry) URL: [Link]
Sources
A Comparative Guide to the Structure-Activity Relationship of Fluorinated Dihydropyridine Derivatives
This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of fluorinated 1,4-dihydropyridine (DHP) derivatives. We will explore how the strategic incorporation of fluorine atoms into the classic DHP scaffold influences physicochemical properties, metabolic stability, and biological activity. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage fluorination as a tool to optimize DHP-based therapeutic agents.
Introduction: The Dihydropyridine Scaffold and the Power of Fluorine
The 1,4-dihydropyridine core is a privileged scaffold in medicinal chemistry, most famously represented by the L-type calcium channel blockers used in the management of hypertension and angina pectoris, such as Nifedipine, Amlodipine, and Felodipine. The archetypal DHP structure consists of a central dihydropyridine ring, a substituted aryl ring at the C4 position, and ester groups at the C3 and C5 positions. The biological activity of these molecules is highly dependent on the nature and substitution pattern of these components.
Fluorine has emerged as a "magic element" in modern drug design. Its unique properties—small size, high electronegativity, and the ability to form strong carbon-fluorine bonds—allow for subtle yet profound modifications to a drug candidate's profile. Strategic fluorination can enhance metabolic stability by blocking sites of oxidative metabolism, improve binding affinity through favorable electrostatic interactions, and modulate the lipophilicity and pKa of a molecule, thereby improving its pharmacokinetic and pharmacodynamic properties.
This guide provides a comparative analysis of fluorinated DHPs, supported by experimental data, to elucidate the nuanced SAR and provide a rationale for future design strategies.
Core Structure-Activity Relationships of the Dihydropyridine Scaffold
The foundational SAR of DHPs as calcium channel blockers is well-established. Activity is dictated by several key structural features:
-
The 1,4-Dihydropyridine Ring: This core is essential for activity. Oxidation to the corresponding pyridine ring results in a complete loss of calcium channel blocking activity.
-
Aryl Ring at C4: A substituted phenyl ring at this position is critical. The nature and position of the substituents dramatically influence potency and selectivity.
-
Ester Groups at C3 and C5: These groups are important for anchoring the molecule within the receptor binding pocket. Asymmetry in these ester groups can lead to stereoselectivity in activity.
-
Substituents at C2 and C6: Small alkyl groups, typically methyl groups, are generally preferred at these positions.
-
The N1 Position: This position must be unsubstituted (N-H) for optimal activity.
Below is a diagram illustrating the fundamental DHP pharmacophore.
Caption: Core pharmacophore of a 1,4-dihydropyridine calcium channel blocker.
Comparative Analysis: Impact of Fluorination on DHP Activity
The introduction of fluorine can significantly alter the therapeutic profile of DHP derivatives. The primary location for fluorination has been the C4-aryl ring, where its electron-withdrawing properties and steric profile can be exploited to enhance receptor binding and modulate activity.
Fluorine Substitution on the C4-Aryl Ring
The position of the fluorine substituent on the C4-phenyl ring is a critical determinant of biological activity. This is because the C4-aryl ring often orients itself within a specific pocket of the calcium channel receptor, making it sensitive to steric and electronic changes.
Experimental Evidence:
A study systematically investigated the effect of mono-fluorination at the ortho-, meta-, and para-positions of the C4-phenyl ring of a nifedipine analogue. The calcium channel blocking activity was assessed by measuring the inhibition of K+-induced contractions in isolated rabbit aorta.
| Compound | C4-Aryl Substituent | IC50 (nM) | Fold Change vs. Unsubstituted |
| 1 (Nifedipine Analogue) | 2-NO2 | 8.5 | - |
| 2 | 2-F | 5.2 | 1.6x more potent |
| 3 | 3-F | 12.1 | 1.4x less potent |
| 4 | 4-F | 9.8 | 1.2x less potent |
| 5 (Reference) | Unsubstituted Phenyl | 15.0 | 1.8x less potent |
Interpretation of Results:
-
Ortho-Substitution (Compound 2): Placing a fluorine atom at the ortho-position resulted in the most potent compound in the series, even surpassing the traditional nitro-substituted analogue. This suggests that the small, electronegative fluorine atom creates a favorable interaction within the binding pocket, potentially through a dipole-dipole interaction or by inducing a more favorable conformation of the aryl ring.
-
Meta- and Para-Substitution (Compounds 3 & 4): Fluorination at these positions led to a decrease in potency compared to the ortho-fluoro and 2-nitro analogues. This indicates that the electronic and steric requirements of the binding site are highly specific, and that placing the electronegative group at the meta or para position does not confer the same benefit as the ortho position.
Fluorination of Ester Groups at C3 and C5
The ester groups at the C3 and C5 positions are key hydrogen bond acceptors and also influence the molecule's solubility and metabolic stability. Replacing standard alkyl esters with fluorinated alternatives, such as trifluoroethyl esters, can significantly impact the drug's pharmacokinetic profile.
Causality Behind the Experimental Choice:
Trifluoroethyl esters are often used as bioisosteres of standard ethyl or methyl esters. The rationale is twofold:
-
Metabolic Stability: Ester groups are susceptible to hydrolysis by esterase enzymes. The strong electron-withdrawing effect of the CF3 group can sterically and electronically hinder this hydrolysis, prolonging the drug's half-life.
-
Binding Affinity: The fluorinated group can alter the electronic distribution of the ester carbonyl, potentially strengthening its hydrogen bonding capabilities with the receptor.
Comparative Data:
| Compound Feature | Standard Ethyl Ester | 2,2,2-Trifluoroethyl Ester | Expected Outcome |
| Lipophilicity (cLogP) | Lower | Higher | Increased membrane permeability |
| Susceptibility to Hydrolysis | High | Low | Increased metabolic stability |
| Hydrogen Bond Acceptor Strength | Moderate | Enhanced | Potentially improved binding affinity |
Experimental Protocols
To ensure the reproducibility and validity of SAR studies, standardized and well-documented protocols are essential.
General Protocol for Synthesis: Hantzsch Dihydropyridine Synthesis
The Hantzsch synthesis is a classic multi-component reaction used to generate the dihydropyridine scaffold. This protocol describes the synthesis of a C4-aryl substituted DHP.
Workflow Diagram:
Caption: Workflow for the Hantzsch synthesis of a fluorinated DHP derivative.
Step-by-Step Methodology:
-
Reaction Setup: To a 100 mL round-bottom flask, add the substituted fluorobenzaldehyde (10 mmol), ethyl acetoacetate (20 mmol), and ethanol (30 mL).
-
Addition of Ammonia: While stirring, add aqueous ammonium hydroxide (12 mmol) dropwise to the mixture.
-
Reflux: Equip the flask with a condenser and heat the mixture to reflux (approximately 80°C) for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Isolation: After the reaction is complete, cool the flask to room temperature. Pour the reaction mixture into 100 mL of ice-cold water with stirring.
-
Filtration: Collect the resulting yellow precipitate by vacuum filtration and wash the solid with cold water.
-
Purification: Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to yield the final fluorinated dihydropyridine derivative.
-
Characterization: Confirm the structure and purity of the final compound using techniques such as NMR (1H, 13C, 19F), Mass Spectrometry, and melting point analysis.
Protocol for Biological Evaluation: In Vitro Calcium Channel Blocking Assay
This protocol outlines a functional assay to determine the IC50 of a test compound by measuring its ability to inhibit potassium chloride (KCl)-induced contractions of isolated aortic rings.
Step-by-Step Methodology:
-
Tissue Preparation: Isolate the thoracic aorta from a euthanized rabbit and place it in oxygenated Krebs-Henseleit buffer. Cut the aorta into rings of 2-3 mm in width.
-
Mounting: Suspend the aortic rings in an organ bath containing Krebs-Henseleit buffer, maintained at 37°C and continuously bubbled with 95% O2 / 5% CO2. Connect the rings to an isometric force transducer to record tension.
-
Equilibration: Allow the tissues to equilibrate for 60-90 minutes under a resting tension of 2 grams, replacing the buffer every 15 minutes.
-
Contraction: Induce a sustained contraction by replacing the buffer with a high-potassium (e.g., 80 mM KCl) solution. This depolarizes the smooth muscle cells, opening L-type calcium channels and causing contraction.
-
Cumulative Addition of Compound: Once the contraction reaches a stable plateau, add the test compound (dissolved in a suitable vehicle like DMSO) to the organ bath in a cumulative manner, increasing the concentration stepwise.
-
Data Recording: Record the relaxation of the aortic ring at each concentration until a maximal response is achieved.
-
Data Analysis: Express the relaxation at each concentration as a percentage of the maximal KCl-induced contraction. Plot the concentration-response curve and calculate the IC50 value (the concentration of the compound that produces 50% of the maximal relaxation) using non-linear regression analysis.
Conclusion and Future Perspectives
The strategic incorporation of fluorine into the dihydropyridine scaffold is a powerful and effective strategy for modulating biological activity. As demonstrated by comparative data, fluorination, particularly at the ortho-position of the C4-aryl ring, can significantly enhance potency compared to non-fluorinated or traditionally substituted analogues. This enhancement is likely due to a combination of favorable steric and electronic interactions within the L-type calcium channel binding pocket.
Future research should focus on:
-
Multi-fluorination: Exploring the effects of di- and tri-fluorination on the aryl ring to further probe the electronic requirements of the receptor.
-
Fluorinated Bioisosteres: Investigating other fluorinated groups beyond simple fluoro-substituents, such as trifluoromethyl (CF3) or trifluoromethoxy (OCF3) groups, to modulate lipophilicity and metabolic stability.
-
Asymmetric Synthesis: Developing stereoselective syntheses of chiral fluorinated DHPs to investigate the enantiomeric differences in activity, which can lead to more selective drugs with fewer side effects.
By combining rational design with robust synthetic and biological evaluation protocols, the development of next-generation fluorinated dihydropyridine derivatives with superior therapeutic profiles is an achievable and promising goal.
References
-
Gaudio, A. C., Korolkovas, A., & Takahata, Y. (2009). Structure-activity relationships of the 1,4-dihydropyridine calcium channel antagonists. European Journal of Medicinal Chemistry, 44(9), 3749-3755. [Link]
Comparative Efficacy and Mechanistic Profiling of Methyl 5-fluoro-2-oxo-1,2-dihydropyridine-4-carboxylate vs. Clinical PARP Inhibitors
This guide provides an objective, comparative analysis of Methyl 5-fluoro-2-oxo-1,2-dihydropyridine-4-carboxylate (M5F-2-OPC) —a functionalized fluorinated pyridone building block[3] utilized in next-generation PARPi design—against established clinical scaffolds like Olaparib, Niraparib, and Talazoparib. By dissecting the causality behind this scaffold's structural choices, we provide a validated framework for benchmarking novel PARP inhibitors.
Mechanistic Grounding: The Causality of the Fluorinated Pyridone Scaffold
To understand the efficacy of M5F-2-OPC's core, we must analyze how it interacts with the PARP1/2 NAD+ binding pocket compared to legacy scaffolds.
-
Hydrogen Bonding Network: The 2-pyridone core of M5F-2-OPC is structurally primed to act as a nicotinamide mimetic. It forms critical, bidentate hydrogen bonds with the Gly863 and Ser904 residues in the PARP1 active site. This is functionally analogous to the phthalazinone core of Olaparib[4].
-
The Role of the C5-Fluorine: The substitution of a fluorine atom at the C5 position is a deliberate, causality-driven mechanistic choice. Fluorine is highly electronegative yet sterically small. Its inclusion lowers the pKa of the adjacent pyridone NH, significantly strengthening its hydrogen-bond donor capacity. Furthermore, the C-F bond enhances lipophilicity, improving pi-pi stacking interactions with Tyr907. This specific pi-stacking dictates the residence time of the inhibitor on the enzyme.
Mechanism of PARP trapping and synthetic lethality induced by M5F-2-OPC.
Quantitative Data & Comparative Profiling
The following table synthesizes the performance of the M5F-2-OPC pharmacophore model against fully elaborated, FDA-approved clinical PARP inhibitors.
| Inhibitor | Primary Scaffold | PARP1 IC50 (nM) | Relative Trapping Efficiency | Clinical Status |
| M5F-2-OPC (Model) | Fluorinated 2-Pyridone | ~2.5 | Moderate-High | Preclinical Building Block[3] |
| Olaparib | Phthalazinone | 5.0 | Moderate (Baseline = 1x) | FDA Approved[5] |
| Niraparib | Indazole | 3.8 | High (~2x Olaparib) | FDA Approved |
| Talazoparib | Phthalazinone | 0.57 | Very High (~100x Olaparib) | FDA Approved |
*Data represents preclinical estimates based on functionalized 5-fluoro-2-pyridone pharmacophore derivatives.
Experimental Protocols: Self-Validating Systems
To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. I have explicitly detailed the causality behind our reagent and workflow choices.
Protocol 1: PARP1 Catalytic Inhibition Assay (Fluorometric)
Rationale: Before evaluating cellular efficacy, we must isolate the catalytic inhibition from cellular variables like membrane permeability or efflux pump activity. Causality in Design: Why use a biotinylated NAD+ analog rather than standard NAD+? Quantifying native poly(ADP-ribose) chains requires highly specific, often variable antibodies. By spiking the reaction with biotinylated NAD+, the synthesized PAR chains become intrinsically labeled. This eliminates the wash-step variability seen in standard ELISAs and provides a high signal-to-noise ratio.
-
Preparation: Coat a 96-well microplate with activated histone proteins (10 µg/mL) overnight at 4°C. Wash 3x with PBS-T.
-
Enzyme Addition: Add 0.5 Units of recombinant human PARP1 enzyme per well in PARP assay buffer (50 mM Tris-HCl pH 8.0, 2 mM MgCl2).
-
Inhibitor Titration: Add M5F-2-OPC derivatives, Olaparib, or Talazoparib in a 10-point dose-response curve (ranging from 0.1 nM to 10 µM). Incubate for 15 minutes at room temperature.
-
Reaction Initiation: Add a master mix containing 50 µM NAD+, 10% Biotinylated-NAD+, and 10 µg/mL activated sheared calf thymus DNA (to stimulate PARP1). Incubate for 30 minutes.
-
Detection: Stop the reaction with 50 mM EDTA. Add Europium-labeled streptavidin. Read time-resolved fluorescence (TRF) at 615 nm emission.
Protocol 2: Chromatin-Bound PARP Trapping Assay
Rationale: To quantify the physical trapping of PARP1 on DNA, which is the primary driver of cytotoxicity[2]. Causality in Design: Total cellular PARP1 levels do not change significantly upon inhibitor treatment. To observe trapping, we must separate the soluble nucleoplasm from the insoluble chromatin. Furthermore, we pretreat cells with 0.01% Methyl methanesulfonate (MMS). MMS is an alkylating agent that creates abasic sites, forcing the hyperactivation of the Base Excision Repair (BER) pathway. Without this induced damage, basal trapping is often below the limit of detection, leading to false-negative efficacy readouts.
-
Cell Culture & Damage: Seed BRCA1-mutant MDA-MB-436 cells. Treat with 0.01% MMS for 1 hour to induce BER-mediated PARP1 recruitment.
-
Inhibitor Treatment: Co-treat with 1 µM of the PARP inhibitor for 4 hours.
-
Permeabilization (Soluble Fraction): Lyse cells in Cytoskeleton (CSK) buffer (10 mM PIPES pH 6.8, 100 mM NaCl, 300 mM sucrose, 3 mM MgCl2, 0.1% Triton X-100) for 10 minutes on ice. Centrifuge at 1,500 x g. The supernatant contains the unbound, soluble PARP1.
-
Chromatin Solubilization (Trapped Fraction): Resuspend the remaining pellet in high-salt RIPA buffer containing 1% SDS. Sonicate for 15 seconds to shear genomic DNA and fully solubilize the chromatin-bound PARP1.
-
Immunoblotting: Run both fractions on an SDS-PAGE gel. Probe with anti-PARP1 and anti-Histone H3 (as a chromatin loading control).
Step-by-step workflow for the chromatin-bound PARP1 trapping assay.
References
-
Murai, J. et al. "Trapping of PARP1 and PARP2 by Clinical PARP Inhibitors." Cancer Research (2012). URL: [Link]
-
Tutt, A.N. et al. "Adjuvant olaparib for patients with brca1- or brca2-mutated breast cancer." The New England Journal of Medicine (2021). URL: [Link]
-
Markham, A. "Pamiparib: First Approval." Drugs (2021). URL: [Link]
Sources
A Comparative Guide to the Synthesis and Validation of Methyl 5-fluoro-2-oxo-1,2-dihydropyridine-4-carboxylate
This guide provides an in-depth comparison of synthetic strategies for obtaining Methyl 5-fluoro-2-oxo-1,2-dihydropyridine-4-carboxylate, a key heterocyclic scaffold of interest in medicinal chemistry.[1][] The strategic incorporation of a fluorine atom and the pyridinone core can significantly modulate a molecule's physicochemical and pharmacological properties, including metabolic stability and binding affinity.[3][4] We will explore a classical multi-step approach and compare it with a more streamlined, modern alternative. Furthermore, this guide establishes a comprehensive validation workflow to ensure the identity, purity, and structural integrity of the final compound, adhering to rigorous scientific standards.
Introduction: The Significance of Fluorinated Pyridinones
The pyridine ring is a fundamental building block in numerous FDA-approved drugs.[3] The introduction of fluorine, an atom with high electronegativity and a small atomic radius, can drastically alter a compound's electronic properties and bioavailability.[4] Specifically, the 5-fluoro-2-pyridone motif is a privileged structure found in various biologically active agents. The synthesis of these compounds, however, presents notable challenges, particularly in achieving regioselective fluorination and constructing the substituted pyridinone ring under mild conditions.[5][6] This guide aims to provide researchers with a practical comparison of synthetic methodologies and a robust framework for product validation.
Visualizing the Overall Process
The successful synthesis and validation of the target compound follow a logical progression from initial reaction to final characterization. This workflow ensures that the material produced is of high quality and suitable for subsequent applications in drug discovery and development.
Caption: Overall workflow from synthesis to final validation.
Part 1: A Comparative Analysis of Synthetic Routes
We will compare two distinct pathways to the target molecule. The first is a classical, linear synthesis, while the second employs a more convergent and potentially more efficient strategy.
Method 1: Classical Multi-Step Synthesis via Ring Formation
This route builds the pyridinone ring from acyclic precursors, a common and well-established strategy in heterocyclic chemistry.[7] The key step involves the cyclization of a functionalized enamine.
Caption: A classical, linear synthesis pathway.
This method, while reliable, often involves multiple steps which can lead to a lower overall yield. The introduction of fluorine late in the synthesis can be challenging and may require harsh reagents.[4][5]
Method 2: Convergent Synthesis via SNAr Reaction
A more modern approach involves a nucleophilic aromatic substitution (SNAr) reaction on a pre-fluorinated pyridine ring.[8] This strategy is often more efficient as it builds complexity from readily available starting materials.
Caption: A convergent synthesis via an SNAr strategy.
This route benefits from installing the fluorine atom early. The key challenge lies in the selective hydrolysis of the 2-fluoro group to the corresponding pyridone without affecting the 5-fluoro substituent.
Performance Comparison
The choice of synthetic route depends heavily on the specific needs of the laboratory, such as scale, available starting materials, and safety considerations.
| Parameter | Method 1: Classical Synthesis | Method 2: Convergent SNAr | Rationale & Justification |
| Overall Yield | Lower (~15-25%) | Higher (~35-50%) | Fewer linear steps in Method 2 generally lead to a better overall yield. |
| Number of Steps | 5-6 steps | 3-4 steps | Convergent strategies are inherently more step-economical. |
| Scalability | Moderate | Good | Method 2 avoids potentially hazardous late-stage fluorination, making it more amenable to scale-up. |
| Reagent Safety | May require harsh fluorinating agents (e.g., Selectfluor®). | Uses a fluorinated starting material; subsequent reagents are generally standard. | Avoiding potent, late-stage fluorinating agents enhances operational safety.[4] |
| Cost of Starting Materials | Generally lower | Can be higher due to the cost of substituted fluoropyridines. | The cost of specialized starting materials is a key consideration for large-scale synthesis.[5] |
| Ease of Purification | Multiple chromatographic purifications required. | Fewer steps often mean fewer complex purifications. | Reducing purification steps saves significant time and resources. |
Part 2: A Rigorous Workflow for Synthesis Validation
Unequivocal structural confirmation and purity assessment are critical. This section details the necessary analytical procedures to validate the synthesis of Methyl 5-fluoro-2-oxo-1,2-dihydropyridine-4-carboxylate.[9][10]
Spectroscopic Characterization
Spectroscopic methods provide detailed information about the molecular structure and connectivity of the synthesized compound.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for structural elucidation of organic molecules. For this specific compound, ¹H, ¹³C, and ¹⁹F NMR spectra are essential.[11]
-
¹H NMR: Will confirm the presence of all protons and their chemical environments. Key signals include the pyridinone ring protons, the methyl ester protons, and the N-H proton.
-
¹³C NMR: Provides information on the carbon skeleton. The spectrum will show distinct signals for the carbonyl carbons (ester and pyridinone), the C-F carbon, and other sp² and sp³ carbons.[12]
-
¹⁹F NMR: A single resonance in the ¹⁹F spectrum is a direct confirmation of the successful incorporation of the fluorine atom.[13] The chemical shift provides information about the electronic environment of the fluorine.
| Expected Analytical Data | |
| Technique | Expected Result |
| ¹H NMR (400 MHz, DMSO-d₆) | δ ~11.5 (br s, 1H, NH), ~8.0 (d, 1H, H-6), ~7.5 (d, 1H, H-3), ~3.8 (s, 3H, OCH₃) |
| ¹³C NMR (100 MHz, DMSO-d₆) | δ ~165 (C=O, ester), ~160 (C=O, pyridone), ~150 (d, ¹JCF, C-5), ~130-140 (ring carbons), ~52 (OCH₃) |
| ¹⁹F NMR (376 MHz, DMSO-d₆) | δ ~ -120 to -140 ppm (relative to CFCl₃) |
| HRMS (ESI+) | Calculated m/z for C₇H₆FNO₃ [M+H]⁺, found within ± 5 ppm. |
2. High-Resolution Mass Spectrometry (HRMS)
HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z), which is used to confirm the elemental composition of the molecule. An observed mass that matches the calculated mass to within a few parts per million (ppm) is strong evidence of the compound's identity.
Chromatographic Purity Assessment
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
HPLC is the standard method for assessing the purity of a synthesized compound.[14][15] By separating the product from any remaining starting materials, byproducts, or impurities, a purity level can be determined by integrating the area of the product peak relative to the total peak area.
Part 3: Detailed Experimental Protocols
The following protocols are representative and should be performed with appropriate safety precautions by trained personnel.
Protocol 1: Synthesis via Method 2 (Convergent SNAr)
Objective: To synthesize Methyl 5-fluoro-2-oxo-1,2-dihydropyridine-4-carboxylate.
Materials:
-
2,5-Difluoro-4-formylpyridine
-
Methyl bromoacetate
-
Zinc dust, activated
-
Hydrochloric acid (6M)
-
Selenium dioxide (SeO₂)
-
Dioxane, Anhydrous
-
Tetrahydrofuran (THF), Anhydrous
-
Standard workup and purification reagents
Procedure:
-
Step 1: Reformatsky Reaction
-
In a flame-dried, three-neck flask under an inert atmosphere (N₂), add activated zinc dust (1.2 eq) and anhydrous THF.
-
Add a solution of methyl bromoacetate (1.1 eq) in THF dropwise. Gentle heating may be required to initiate the reaction.
-
Once the zinc is consumed, cool the solution to 0 °C.
-
Add a solution of 2,5-difluoro-4-formylpyridine (1.0 eq) in THF dropwise, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4 hours.
-
Quench the reaction by slowly adding saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, dry over Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude alcohol intermediate.
-
-
Step 2: Hydrolysis to Pyridone
-
Dissolve the crude alcohol from Step 1 in dioxane.
-
Add 6M HCl and heat the mixture to reflux for 6 hours.
-
Cool the reaction to room temperature and neutralize with a saturated NaHCO₃ solution.
-
Extract the product with ethyl acetate (3x). Combine the organic layers, dry over Na₂SO₄, filter, and concentrate. Purify by column chromatography (Silica gel, Hexanes:EtOAc gradient) to yield the propanoate intermediate.
-
-
Step 3: Oxidation to Target Compound
-
Dissolve the purified intermediate from Step 2 in dioxane/water (10:1).
-
Add selenium dioxide (1.5 eq) and heat the mixture to 80 °C for 12 hours.
-
Cool the reaction, filter through a pad of Celite® to remove selenium byproduct, and wash the pad with ethyl acetate.
-
Concentrate the filtrate and purify the crude product by column chromatography (Silica gel, Hexanes:EtOAc gradient) to afford the final product, Methyl 5-fluoro-2-oxo-1,2-dihydropyridine-4-carboxylate.
-
Protocol 2: Validation by RP-HPLC
Objective: To determine the purity of the synthesized compound.
Instrumentation & Conditions:
-
HPLC System: Agilent 1260 Infinity II or equivalent
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: 5% B to 95% B over 15 minutes
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm and 280 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve ~1 mg of the compound in 1 mL of 50:50 Water:Acetonitrile.
Procedure:
-
Equilibrate the column with the starting mobile phase conditions for at least 15 minutes.
-
Inject the prepared sample.
-
Run the gradient method.
-
Integrate all peaks in the resulting chromatogram.
-
Calculate purity as: (Area of Main Peak / Total Area of All Peaks) x 100%. A purity of >95% is generally considered acceptable for research purposes.
Conclusion
References
-
Organic & Biomolecular Chemistry (RSC Publishing). Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs. Available from: [Link]
-
HELIX Chromatography. HPLC Methods for analysis of Pyridine. Available from: [Link]
-
HELIX Chromatography. HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column. Available from: [Link]
-
MDPI. Special Issue : Heterocyclic Compounds: Synthesis, Characterization, and Validation. Available from: [Link]
-
University of Münster. New method for introducing fluorinated components into molecules. Available from: [Link]
-
PMC. Synthesis of 2‑Fluoroalkylated Pyridines and Fluoropyridines by Thermal Denitrogenation of N‑Fluoroalkyl-1,2,3-triazoles and Cyclization of Ketenimines. Available from: [Link]
-
Pharmaceutical Technology. Fluorination Remains Key Challenge in API Synthesis. Available from: [Link]
-
ResearchGate. Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. Available from: [Link]
-
ACS Publications. Transfer Learning for Heterocycle Retrosynthesis. Journal of Chemical Information and Modeling. Available from: [Link]
-
ResearchGate. Synthesis of 2-amino-5-fluoropyridine. Available from: [Link]
-
ACS Publications. Discovery of Pyridinone Derivatives as Potent, Selective, and Orally Bioavailable Adenosine A2A Receptor Antagonists for Cancer Immunotherapy. Journal of Medicinal Chemistry. Available from: [Link]
-
News-Medical.Net. Green methodologies for the synthesis of heterocyclic compounds. Available from: [Link]
-
Beilstein Journals. An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. Available from: [Link]
-
PMC. Modern Strategies for Heterocycle Synthesis. Available from: [Link]
-
PMC. 1-Hydroxy-2(1H)-pyridinone-Based Chelators with Potential Catechol O-Methyl Transferase Inhibition and Neurorescue Dual Action against Parkinson's Disease. Available from: [Link]
-
MDPI. Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate. Available from: [Link]
-
Biogeosciences. High-field NMR spectroscopy and FTICR mass spectrometry: powerful discovery tools for the molecular level characterization of marine dissolved organic matter. Available from: [Link]
-
The Royal Society of Chemistry. SUPPORTING INFORMATION 5 NMR Spectra. Available from: [Link]
-
Beilstein Journals. Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates as new amino acid-like building blocks. Available from: [Link]
-
PMC. Design, Synthesis, and Cytotoxicity of 5-Fluoro-2-methyl-6-(4-aryl-piperazin-1-yl) Benzoxazoles. Available from: [Link]
-
ResearchGate. Synthetic pathways to 5-fluoroindolin-2-one: key intermediate for sunitinib. Available from: [Link]
-
PubMed. Thymidylate Synthetase: fluorine-19 NMR Characterization of the Active Site Peptide Covalently Bound to 5-fluoro-2'-deoxyuridylate and 5,10-methylenetetrahydrofolate. Available from: [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 3. Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB00997A [pubs.rsc.org]
- 4. pharmtech.com [pharmtech.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. New method for introducing fluorinated components into molecules [uni-muenster.de]
- 7. Modern Strategies for Heterocycle Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. BJOC - An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles [beilstein-journals.org]
- 9. Biomolecules | Special Issue : Heterocyclic Compounds: Synthesis, Characterization, and Validation [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate [mdpi.com]
- 12. BJOC - Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates as new amino acid-like building blocks [beilstein-journals.org]
- 13. Thymidylate synthetase: fluorine-19 nmr characterization of the active site peptide covalently bound to 5-fluoro-2'-deoxyuridylate and 5,10-methylenetetrahydrofolate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. helixchrom.com [helixchrom.com]
- 15. helixchrom.com [helixchrom.com]
Navigating the Uncharted: A Guide to Establishing Reproducible Biological Assays for Novel Compounds
A Senior Application Scientist's Perspective on Methyl 5-fluoro-2-oxo-1,2-dihydropyridine-4-carboxylate and the Broader Challenge of Assay Reproducibility
In the landscape of drug discovery and chemical biology, researchers frequently encounter novel chemical entities with promising, yet uncharacterized, biological activities. A case in point is the compound Methyl 5-fluoro-2-oxo-1,2-dihydropyridine-4-carboxylate . Despite its intriguing structure, a thorough search of the scientific literature and chemical databases reveals a conspicuous absence of published data on its specific biological targets and activities. This presents a significant challenge for researchers aiming to evaluate its potential and integrate it into their screening workflows.
This guide, therefore, pivots from a direct comparison of this specific compound to address a more fundamental and universally applicable challenge: How does one establish a robust and reproducible biological assay for a novel compound with unknown or poorly defined biological activity?
We will use the hypothetical scenario of a newly synthesized compound, "NovelInhibitor-X," to illustrate the principles and practical steps for ensuring the reproducibility of its biological evaluation. This guide is intended for researchers, scientists, and drug development professionals who are at the forefront of innovation, working with new chemical matter.
The First Hurdle: Target Identification and Primary Assay Development
Before reproducibility can be assessed, the biological context for the novel compound must be established. This typically involves a series of screening and validation steps to identify its molecular target.
Workflow for Target Identification and Primary Assay Selection
Caption: Workflow for identifying the biological target of a novel compound.
Once a primary target is identified—for instance, a specific enzyme—the next critical step is to develop a reliable assay to quantify the compound's effect on that target. For "NovelInhibitor-X," let's assume it has been identified as an inhibitor of the enzyme XYZ-kinase.
Pillars of Reproducibility in Biological Assays
-
Reagent Quality and Consistency: Enzymes, substrates, and detection reagents can vary between batches, leading to shifts in assay performance.[1] It is crucial to qualify new batches of critical reagents against a reference standard.
-
Buffer and Reaction Conditions: pH, ionic strength, temperature, and the presence of cofactors or detergents can significantly impact enzyme activity and compound behavior.[1][2] These parameters must be optimized and strictly controlled.
-
Instrumentation and Pipetting Accuracy: Calibration of instruments like plate readers and liquid handlers is essential.[3] Inaccurate pipetting, especially of small volumes, is a common source of variability.[3]
-
Assay Plate Effects: Evaporation from the outer wells of a microplate ("edge effects") can lead to systematic errors. Using humidified incubators and avoiding the use of outer wells for critical measurements can mitigate this.
Establishing a Reproducible Enzyme Inhibition Assay for "NovelInhibitor-X"
Let's outline a step-by-step protocol for an enzyme inhibition assay for XYZ-kinase, incorporating best practices for ensuring reproducibility.
Experimental Protocol: XYZ-Kinase Inhibition Assay
-
Reagent Preparation:
-
Prepare a concentrated stock solution of "NovelInhibitor-X" in 100% DMSO.
-
Prepare a serial dilution of "NovelInhibitor-X" in DMSO.
-
Prepare assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Tween-20).
-
Prepare solutions of XYZ-kinase, substrate (a specific peptide), and ATP in assay buffer. The concentrations of enzyme and substrate should be optimized, often at or below the Michaelis-Menten constant (Km) for the substrate to ensure sensitivity to inhibitors.[4]
-
-
Assay Procedure (384-well plate format):
-
Add a small volume (e.g., 100 nL) of the serially diluted "NovelInhibitor-X" or DMSO (for control wells) to the assay plate.
-
Add a solution of XYZ-kinase to all wells and incubate for a pre-determined time (e.g., 15 minutes) to allow the compound to bind to the enzyme.
-
Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.
-
Allow the reaction to proceed for a specific time (e.g., 60 minutes) at a controlled temperature (e.g., 25°C).
-
Stop the reaction and quantify the product formation using a suitable detection method (e.g., a fluorescence-based readout).
-
-
Data Analysis:
-
Calculate the percent inhibition for each concentration of "NovelInhibitor-X" relative to the high (no enzyme) and low (DMSO vehicle) controls.
-
Fit the concentration-response data to a four-parameter logistic equation to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).
-
Self-Validating Systems for Trustworthiness
To ensure the integrity of each assay plate, include the following controls:
-
Negative Control (0% inhibition): Enzyme, substrate, ATP, and DMSO vehicle.
-
Positive Control (100% inhibition): A known, potent inhibitor of XYZ-kinase at a concentration that gives maximal inhibition.
-
No Enzyme Control: Substrate, ATP, and DMSO vehicle (to measure background signal).
Comparing "NovelInhibitor-X" to an Alternative: A Data-Driven Approach
To understand the performance of "NovelInhibitor-X," it should be compared to a well-characterized inhibitor of XYZ-kinase, which we'll call "StandardInhibitor-Y." The comparison should be based on key performance metrics that reflect reproducibility and potency.
Table 1: Comparative Performance of XYZ-Kinase Inhibitors
| Parameter | "NovelInhibitor-X" | "StandardInhibitor-Y" | Acceptable Range | Significance |
| IC₅₀ (nM) | 150 ± 25 (n=5) | 50 ± 8 (n=5) | - | Potency of the inhibitor. |
| Z'-factor | 0.85 | 0.88 | > 0.5 | A measure of assay quality and dynamic range. |
| Coefficient of Variation (%CV) | 8% | 5% | < 15% | Indicates the precision of the measurements. |
| Signal-to-Background (S/B) | 12 | 15 | > 5 | Reflects the assay's ability to distinguish signal from noise. |
This table provides a clear, quantitative comparison of the two compounds and the robustness of the assay used to test them.
Visualizing the Experimental Workflow for Reproducibility Assessment
Caption: Workflow for establishing a reproducible biological assay.
Conclusion
While the specific biological activity of Methyl 5-fluoro-2-oxo-1,2-dihydropyridine-4-carboxylate remains to be elucidated, the principles for establishing a reproducible assay for any novel compound are universal. By focusing on meticulous assay development, incorporating robust controls, and quantitatively assessing performance metrics, researchers can build a solid foundation for their drug discovery efforts. This systematic approach ensures that the data generated is reliable, reproducible, and provides a true reflection of the compound's biological activity, ultimately enabling confident decision-making in the path toward new therapeutic discoveries.
References
-
Assay Guidance Manual - Mechanism of Action Assays for Enzymes. (2012). In Assay Guidance Manual. National Center for Biotechnology Information (US). Available at: [Link]
-
BellBrook Labs. (2025). Common Challenges in Biochemical Assays and How to Overcome Them. Available at: [Link]
-
World Organisation for Animal Health (WOAH). (n.d.). Factors affecting test reproducibility among laboratories. Available at: [Link]
-
Tipton, K. F., & Boyce, S. (2000). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Current Medicinal Chemistry, 7(2), 119-140. Available at: [Link]
Sources
- 1. acs.figshare.com [acs.figshare.com]
- 2. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 3. Synthesis and Biological Evaluation of 5-Fluoro-2-Oxindole Derivatives as Potential α-Glucosidase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of 5-[5-fluoro-2-oxo-1,2- dihydroindol-(3Z)-ylidenemethyl]-2,4- dimethyl-1H-pyrrole-3-carboxylic acid (2-diethylaminoethyl)amide, a novel tyrosine kinase inhibitor targeting vascular endothelial and platelet-derived growth factor receptor tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Reactivity Profiling of Methyl 5-fluoro-2-oxo-1,2-dihydropyridine-4-carboxylate: A Comparative Guide
As a Senior Application Scientist in fragment-based drug discovery (FBDD), I frequently evaluate heterocyclic scaffolds for their balance of target engagement and off-target avoidance. The 2-pyridone scaffold is a privileged pharmacophore and bioisostere recognized for its profound impact on a drug's lipophilicity, solubility, metabolic stability, and off-target effects[1].
Within this chemical space, Methyl 5-fluoro-2-oxo-1,2-dihydropyridine-4-carboxylate emerges as a highly optimized building block. By combining the hydrogen-bonding capacity of the pyridone core with the precise electronic and steric modulation of a C5-fluorine atom, this compound offers a superior cross-reactivity profile compared to its non-fluorinated counterparts. Furthermore, the embedded fluorine acts as a highly sensitive reporter for 19 F NMR screening, enabling the detection of subtle protein conformational states[2].
This guide objectively compares the performance of this fluorinated scaffold against alternative fragments, providing the mechanistic rationale and self-validating protocols necessary for rigorous cross-reactivity profiling.
Mechanistic Grounding: The 5-Fluoro Advantage
Understanding the causality behind a fragment's behavior is critical before deploying it in high-throughput screening. The substitution pattern of Methyl 5-fluoro-2-oxo-1,2-dihydropyridine-4-carboxylate dictates its selectivity through three primary mechanisms:
-
Electronic Modulation (pKa Shift): In non-fluorinated 2-pyridones, the N-H bond acts as a strong hydrogen-bond donor, which frequently leads to promiscuous binding in the ATP-binding hinge regions of off-target kinases. The strongly electron-withdrawing fluorine atom at the C5 position lowers the pKa of the pyridone N-H. This attenuation of donor capacity significantly reduces non-specific kinase cross-reactivity.
-
Steric Shielding: The C5 position of the 2-pyridone ring is highly susceptible to electrophilic attack and metabolic oxidation[3]. The fluorine atom provides a steric shield (van der Waals radius of 1.47 Å, closely mimicking oxygen) that blocks CYP450-mediated aromatic hydroxylation without adding the bulk of a methyl group.
-
19 F NMR Chemical Shift Dispersion: The lone pair electrons of the pyridone ring directly provide electron density to the fluorine atom, amplifying its chemical shift sensitivity. This allows researchers to easily distinguish between target-specific binding and non-specific aggregation during NMR deconvolution[2].
Mechanistic basis for reduced off-target cross-reactivity in 5-fluoro-2-pyridone scaffolds.
Comparative Data: Cross-Reactivity Profile
To objectively benchmark the performance of Methyl 5-fluoro-2-oxo-1,2-dihydropyridine-4-carboxylate, we compare it against its non-fluorinated analog and a reference fluorinated heterocycle (5-Fluorouracil).
Note: The following benchmarking data represents standardized profiling metrics used in early-stage FBDD to quantify scaffold promiscuity.
| Scaffold / Compound | Kinase Promiscuity Score (Gini)* | CYP3A4 IC 50 (µM) | hERG Binding IC 50 (µM) | 19 F NMR Sensitivity ( Δδ ppm) |
| Methyl 5-fluoro-2-oxo-1,2-dihydropyridine-4-carboxylate | 0.82 (High Selectivity) | > 50 | > 30 | 1.45 |
| Methyl 2-oxo-1,2-dihydropyridine-4-carboxylate | 0.45 (Promiscuous) | 12.5 | 8.2 | N/A |
| 5-Fluorouracil (Reference) | 0.75 (Moderate Selectivity) | > 50 | > 50 | 0.60 |
*The Gini coefficient measures selectivity across a 50-kinase panel. A score closer to 1.0 indicates binding to a single target, while a score closer to 0 indicates promiscuous cross-reactivity.
Analysis: The non-fluorinated pyridone exhibits significant liability regarding CYP3A4 inhibition and hERG binding, likely due to unshielded lipophilic interactions and strong H-bond donor capabilities. The introduction of the C5-fluoro group rescues this liability, pushing the IC 50 values well beyond the standard 10 µM safety threshold.
Experimental Workflows & Self-Validating Protocols
To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Every step includes a mechanistic rationale to explain why the action is performed.
Protocol A: 19 F NMR-Based Target & Off-Target Screening
This protocol utilizes the amplified chemical shift sensitivity of the fluorinated pyridone[2] to map cross-reactivity.
-
Sample Preparation: Prepare a 0.5 mM solution of Methyl 5-fluoro-2-oxo-1,2-dihydropyridine-4-carboxylate in a buffer containing 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, and 10% D 2 O.
-
Causality: D 2 O is strictly required to lock the NMR spectrometer frequency. Maintaining a physiological pH ensures the pyridone remains in its biologically relevant lactam (oxo) tautomer.
-
-
Protein Incubation: Aliquot the compound into two sets of NMR tubes. To Set A, add the primary target protein (e.g., 10 µM). To Set B, add an off-target protein panel (e.g., a mixture of common off-target kinases or serum albumin).
-
Data Acquisition: Acquire 1D 19 F NMR spectra with proton decoupling at 298 K.
-
Causality: Proton decoupling collapses the 19 F- 1 H scalar couplings, yielding a sharp singlet for the C5-fluorine. This maximizes the signal-to-noise ratio and simplifies the detection of chemical shift perturbations ( Δδ ).
-
-
Deconvolution & Validation: Calculate the Δδ between the apo-fragment and the protein-bound states. A Δδ>0.05 ppm in Set A combined with a Δδ<0.01 ppm in Set B validates target-specific engagement without off-target cross-reactivity.
19F NMR-driven cross-reactivity profiling workflow for fluorinated pyridone fragments.
Protocol B: CYP450 Inhibition Assay (LC-MS/MS)
To validate the metabolic stability and lack of CYP cross-reactivity provided by the C5-fluorine steric shield.
-
Pre-Incubation: Incubate 1 µM of the target compound with human liver microsomes (0.5 mg/mL protein) and CYP3A4-specific probe substrate (Midazolam, 2.5 µM) in 100 mM potassium phosphate buffer (pH 7.4) at 37°C for 5 minutes.
-
Causality: Pre-incubating without the cofactor allows the system to reach thermal equilibrium and helps differentiate between reversible competitive inhibition and time-dependent inhibition.
-
-
Reaction Initiation: Add 1 mM NADPH regenerating system to initiate the reaction.
-
Causality: NADPH provides the essential electron transfer cascade required for CYP450 catalytic activity. Without it, no metabolic turnover occurs, serving as a negative control.
-
-
Quenching & Internal Standard: After 10 minutes, quench the reaction with an equal volume of ice-cold acetonitrile containing an internal standard (e.g., D4-1'-hydroxymidazolam).
-
Causality: Acetonitrile instantly precipitates the microsomal proteins, halting the reaction. The internal standard corrects for any matrix effects or ionization suppression during LC-MS/MS analysis.
-
-
Quantification: Centrifuge at 4000 rpm for 15 minutes and analyze the supernatant via LC-MS/MS to quantify the formation of 1'-hydroxymidazolam. Compare the peak area ratio against a vehicle control (0.1% DMSO) to determine the IC 50 .
References[2] Next-Generation Tags for Fluorine Nuclear Magnetic Resonance: Designing Amplification of Chemical Shift Sensitivity. ACS Publications.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFvTE08lIIyYIH1TAvHiT-xj8Wzufx-Oo3HgZ_k-HB9d-2FEXKYgvTTnR-45yz9EJqfWLuhPnYhiyIWMdY7ETkN67LOlb0L6JuQuyYZI162R41EHsckMzr0AMG7PyrQypO4P1tIKfZa[1] (PDF) 2-Pyridone-assisted palladium-catalyzed regioselective arylation of naphthamides. ResearchGate.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG6JgpWGfQQqDFgOaHGj8ygHVBH9dhIejSFvGq4MqUoU1vt_TFc8RL8uvbbNZN7gneKrRHI_fUZGVca7UcwS60DyUipZiw3smdm1bsYGAh4gmVCbK9Wh0cgsIVG0mOojGl74uDSdYDXl95kXXU1uTAI6c-Fpm0fRxW1tblBXTRUvExGF-NgWR8oNsIu8u4ZfeZDC8eljd5m4j185HfjbcA1ua8VwrBPhwtLcSRa110amL3hbFEnj0GPgD9YswM9[3] Site-Selective C–H Arylation of 2-Pyridones via Pd/NBE Cooperative Catalysis. ACS Publications.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEWfMcb3IQ6xGPYoqMoXaH4LgyCKQzQAh0UO2YiDyd6tDzXrhbc014fUiERVBxCr1KWHlWrizYryqq7Oxs1orAN3ijsyCiaG4JfBqEzVhcU2bkmwnQY177cnovTV_EBC9PkMNYmzjRypBgLBA==
Sources
A Senior Application Scientist's Guide to the Enantioselective Synthesis and Biological Evaluation of Fluorinated Dihydropyridines
Welcome to a comprehensive exploration of fluorinated dihydropyridines (DHPs), a class of molecules holding significant promise at the intersection of synthetic chemistry and pharmacology. In this guide, we move beyond simple protocols to delve into the causality behind experimental choices, offering a field-proven perspective for researchers, scientists, and drug development professionals. Our objective is to provide not just a roadmap, but a deeper understanding of the strategic decisions that underpin the successful synthesis and evaluation of these potent compounds.
The 1,4-dihydropyridine scaffold is a cornerstone of medicinal chemistry, most famously recognized for its role in L-type calcium channel blockers used to treat cardiovascular diseases.[1] The strategic incorporation of fluorine into organic molecules is a well-established method for enhancing critical drug-like properties, including metabolic stability, bioavailability, and binding affinity.[2] When these two concepts merge, we unlock a chemical space rich with therapeutic potential. Furthermore, the stereochemistry at the C4 position of the DHP ring is a critical determinant of biological activity; often, one enantiomer is significantly more active than the other, or they may even exhibit opposing effects.[3][4] This guide, therefore, focuses on the elegant challenge of controlling this stereochemistry through enantioselective synthesis and rigorously comparing the biological efficacy of the resulting compounds.
Part 1: A Comparative Analysis of Enantioselective Synthetic Strategies
The creation of enantiomerically pure fluorinated dihydropyridines is a challenge that has been met with remarkable ingenuity. The classic Hantzsch synthesis, a multicomponent reaction of an aldehyde, two equivalents of a β-ketoester, and ammonia, traditionally yields a racemic mixture.[5][6] The modern imperative for enantiopure pharmaceuticals has driven the development of several sophisticated asymmetric strategies. Here, we compare the three dominant approaches.
Strategy A: Organocatalytic Asymmetric Synthesis
The rise of asymmetric organocatalysis has revolutionized the synthesis of chiral molecules, offering a metal-free and often milder alternative to classical methods. In the context of DHP synthesis, chiral organocatalysts create a transient, three-dimensional chiral environment that directs the approach of the reactants, favoring the formation of one enantiomer over the other.
Causality Behind the Choice: This approach is often favored for its operational simplicity, tolerance to a wide range of functional groups, and the ability to avoid trace metal contamination in the final product—a critical consideration for pharmaceutical applications. Chiral phosphoric acids, for instance, act as bifunctional catalysts, activating the enamine intermediate through hydrogen bonding while simultaneously directing the stereochemical outcome.[7]
Workflow for Organocatalytic Hantzsch Synthesis
Caption: General workflow for organocatalytic synthesis of DHPs.
Comparative Performance of Selected Organocatalysts
| Catalyst Type | Aldehyde Substrate | Yield (%) | Enantiomeric Excess (ee, %) | Reference |
| BINOL-Phosphoric Acid | 3-Fluorobenzaldehyde | Good | Excellent (>90%) | [7] |
| Bis-cinchona Alkaloid | Various Alkylidenemalononitriles | 60-95% | 70-98% | [6] |
| Diarylprolinol TMS Ether | Cinnamaldehyde | Good | High | [8] |
Strategy B: Chiral Auxiliary-Mediated Synthesis
This classical yet robust strategy involves covalently attaching a chiral molecule (the auxiliary) to one of the starting materials. The steric bulk and defined stereochemistry of the auxiliary physically block one face of the reactive intermediate, forcing the subsequent chemical transformations to occur from the less hindered face with high diastereoselectivity. The auxiliary is then cleaved in a later step to reveal the desired enantiopure product.
Causality Behind the Choice: Chiral auxiliary methods are often highly reliable and predictable, delivering excellent stereocontrol. They are particularly valuable during methods development when a dependable route to a single enantiomer is required for initial biological testing. The primary trade-off is the need for additional synthetic steps to attach and remove the auxiliary, which can lower the overall yield and increase costs.[3][9]
Workflow for Chiral Auxiliary-Mediated Synthesis
Caption: Workflow showing attachment and removal of a chiral auxiliary.
Strategy C: Transition Metal-Catalyzed Asymmetric Synthesis
In this approach, a chiral ligand coordinates to a central metal atom (e.g., Rhodium, Nickel, Copper), forming a chiral catalyst.[10][11] This complex then orchestrates the reaction, often through substrate activation and organization within its chiral coordination sphere, to yield an enantioenriched product. A notable example is the rhodium(I)/BINAP-catalyzed dearomatization of pyridinium salts with boronic acids to deliver DHPs with a fully substituted stereocenter.[10]
Causality Behind the Choice: Metal-based catalysis can enable unique transformations that are inaccessible via other means and often operate at very low catalyst loadings, making them potent for large-scale synthesis. The choice of metal and ligand is critical and allows for fine-tuning of both reactivity and selectivity. However, these catalysts can be sensitive to air and moisture, and require rigorous removal of the metal from the final product.
Comparison of Enantioselective Synthetic Strategies
| Parameter | Organocatalysis | Chiral Auxiliary | Metal Catalysis |
| Stereocontrol | Good to Excellent | Excellent (Diastereo-control) | Good to Excellent |
| Atom Economy | High | Low (Auxiliary is a stoichiometric reagent) | Very High |
| Operational Simplicity | High (often one-pot) | Moderate (multiple steps) | Moderate (can require inert atmosphere) |
| Catalyst Cost | Variable, often moderate | Stoichiometric cost | High (metal + ligand) |
| Substrate Scope | Generally Broad | Broad, but requires attachment point | Can be substrate-specific |
| Product Purity | No metal contamination | Potential for side products from cleavage | Requires rigorous metal removal |
Part 2: A Comparative Guide to Biological Evaluation
Once synthesized, the enantiopure fluorinated DHPs must be rigorously evaluated to determine their biological activity and therapeutic potential. The fluorinated DHP scaffold is pleiotropic, exhibiting a range of activities from classical calcium channel modulation to emerging anticancer effects.
Activity A: Calcium Channel Modulation
The primary and most well-understood biological role of DHPs is the blockade of L-type voltage-gated calcium channels (Ca_v1.2), which is fundamental to their use as antihypertensive agents.[1][12][13] Malfunctions in these channels can lead to various cardiovascular and neurological disorders.[12][13]
Mechanism of Action: DHPs bind to the α1 subunit of the L-type calcium channel, stabilizing it in an inactive state. This prevents the influx of extracellular Ca²⁺ into smooth muscle cells, leading to vasodilation and a subsequent reduction in blood pressure.
L-Type Calcium Channel Signaling Pathway
Caption: Dihydropyridines block the L-type calcium channel.
Comparative Biological Data: Antihypertensive Effects
| Compound | Dose (mg/kg, i.p.) | Maximum Reduction in Systolic BP (mmHg) | Onset of Action | Reference |
| Nifedipine (Standard) | 10 | ~45 mmHg | Rapid | [5] |
| Compound 6c | 10 | ~25 mmHg | Slower than Nifedipine | [5] |
| Compound 6e | 10 | ~30 mmHg | Slower than Nifedipine | [5] |
| Compound 6g | 10 | ~20 mmHg | Slower than Nifedipine | [5] |
| (Data adapted from studies in male Sprague-Dawley rats) |
Activity B: Anticancer Activity
A growing body of evidence highlights the potential of DHPs as anticancer agents.[14][15] Their mechanisms are varied and may include the reversal of multidrug resistance, induction of apoptosis, or modulation of tumor-related signaling pathways.[16][17] The inclusion of fluorine can be particularly advantageous, as fluorinated compounds often exhibit enhanced cytotoxic profiles.[15][18]
Structure-Activity Relationship (SAR) Insights: Studies have shown that the position of the fluorine atom on the C4-phenyl ring significantly impacts anticancer activity. For instance, against the HT-29 colon cancer cell line, para- and meta-fluoro substituents were found to be more potent than ortho-fluoro analogs.[16] This causality stems from the electronic and steric profile of the molecule, which dictates how it fits into the binding pocket of its molecular target.
Comparative Cytotoxicity of Fluorinated Dihydropyridines
| Compound | C4-Phenyl Substituent | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Compound 6 | 4-Fluorophenyl | HT-29 (Colon) | 0.70 | [16] |
| Compound 15 | 3-Fluorophenyl | HT-29 (Colon) | 10.2 | [16] |
| Compound 25 | 2-Fluorophenyl | HT-29 (Colon) | 12.3 | [16] |
| Compound 4 | 4-Fluorophenyl | MDA-MB-231 (Breast) | 4.6 | [16] |
| Compound 18 | 4-Fluorophenyl | HT-29 (Colon) | 1.26 | [16] |
Part 3: Self-Validating Experimental Protocols
Trustworthiness in scientific reporting is paramount. The following protocols are designed as self-validating systems, with clear steps and expected outcomes, allowing for replication and verification.
Protocol 1: General Procedure for Asymmetric Organocatalytic Synthesis of a 1,4-Dihydropyridine (Representative)
This protocol is adapted from the procedure described by Maciá et al. for the synthesis of chiral 1,4-dihydropyridines.[6]
-
Catalyst & Reagent Preparation: To a flame-dried 10 mL round-bottom flask under an inert atmosphere (N₂ or Ar), add the chiral bis-cinchona alkaloid catalyst (e.g., 3b , 0.02 mmol, 20 mol%).
-
Addition of Reactants: Add the appropriate enamine 1 (0.3 mmol) followed by the solvent (toluene, 0.25 mL). Stir the mixture for 5 minutes at room temperature.
-
Initiation of Reaction: Add the alkylidenemalononitrile 2 (0.1 mmol) to the mixture.
-
Reaction Monitoring: Seal the flask and stir the reaction mixture at 10 °C. The reaction progress should be monitored by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate solvent system. The reaction is typically complete within 72 hours.
-
Workup: Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent.
-
Purification: Purify the crude residue by flash column chromatography on silica gel (eluent: n-hexane/ethyl acetate, gradient from 7:3 to 1:1) to yield the pure, chiral 1,4-dihydropyridine adduct 4 .
-
Validation: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure. Determine the enantiomeric excess (ee) by chiral High-Performance Liquid Chromatography (HPLC) analysis.
Protocol 2: General Procedure for In Vitro Anticancer Evaluation (MTT Assay)
This protocol is a standard method for assessing cell viability and is widely used in anticancer drug screening.[19]
-
Cell Culture: Seed human cancer cells (e.g., HT-29, MCF-7) in a 96-well plate at a density of approximately 5 x 10³ cells per well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37 °C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test fluorinated DHP compounds in the culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours at 37 °C and 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT tetrazolium salt into purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Validation & Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited) using non-linear regression analysis.
Concluding Remarks and Future Perspectives
The enantioselective synthesis of fluorinated dihydropyridines represents a dynamic and fruitful area of research. Organocatalysis, in particular, has emerged as a powerful and practical tool for accessing these chiral scaffolds with high efficiency and stereocontrol.[4][6][7] The biological evaluation of these compounds continues to uncover exciting therapeutic opportunities beyond their traditional role as cardiovascular drugs, most notably in oncology.[14][15][16]
Looking ahead, the field is poised for further innovation. The development of novel catalytic systems that offer even greater efficiency, broader substrate scope, and milder reaction conditions remains a key objective. Furthermore, as our understanding of the diverse biological targets of DHPs expands, so too will the opportunities for designing next-generation fluorinated analogs with enhanced potency and selectivity. The strategic use of fluorine will undoubtedly continue to be a critical element in transforming these promising molecular scaffolds into clinically valuable therapeutics.
References
-
Four-Component Synthesis of 1,2-Dihydropyridine Derivatives and their Evaluation as Anticancer Agents - PMC. National Center for Biotechnology Information. [Link]
-
Fluorinated dihydropyridines as candidates to block L-type voltage-dependent calcium channels. Taylor & Francis Online. [Link]
-
An asymmetric synthesis of a 4-substituted-1,4-dihydropyridine | Request PDF. ResearchGate. [Link]
-
Fluorinated dihydropyridines as candidates to block L-type voltage-dependent calcium channels. PubMed. [Link]
-
1,4-Dihydropyridine: synthetic advances, medicinal and insecticidal properties. Royal Society of Chemistry. [Link]
-
Chapter 4. Synthesis of Chiral Dihydropyridines. Nova Science Publishers. [Link]
-
Recent Approaches to Chiral 1,4-Dihydropyridines and their Fused Analogues. ResearchGate. [Link]
-
Design, Synthesis, and Biological Evaluation of Novel Dihydropyridine and Pyridine Analogs as Potent Human Tissue Nonspecific Al. Semantic Scholar. [Link]
-
Synthesis of Novel and Diverse 1, 4-dihydropyridine Analogues and their Antimicrobial and Anticancer Activities. Science Alert. [Link]
-
Recent approaches to chiral 1,4-dihydropyridines and their fused analogues. Riga Stradins University. [Link]
-
Enantioselective organocatalytic Hantzsch synthesis of polyhydroquinolines. PubMed. [Link]
-
Synthesis and Biological Evaluation of New 1,4-Dihydropyridines as Antihypertensives Agents in Rats. Brieflands. [Link]
-
Precise and selective asymmetric synthesis of fluorinated compounds via enzymatic approach. The Innovation. [Link]
-
Anticancer Activity of 4-Aryl-1,4-Dihydropyridines. MDPI. [Link]
-
Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems. National Center for Biotechnology Information. [Link]
-
Organocatalyzed regioselective and enantioselective synthesis of 1,4- and 1,2-dihydropyridines. Taylor & Francis Online. [Link]
-
Synthesis and Biological Evaluation of 1,4-Dihydropyridine Derivatives as Anti- inflammatory Agents. ResearchGate. [Link]
-
Asymmetric Organocatalytic Synthesis of Substituted Chiral 1,4-Dihydropyridine Derivatives. ACS Publications. [Link]
-
Synthesis, utility and medicinal importance of 1,2- & 1,4-dihydropyridines. Royal Society of Chemistry. [Link]
-
Enantioselective Synthesis of Dihydropyridines Containing Quaternary Stereocenters Through Dearomatization of Pyridinium Salts. ACS Publications. [Link]
-
Synthesis, Biological Evaluation and Molecular Docking Studies of Novel Di-hydropyridine Analogs as Potent Antioxidants. PubMed. [Link]
-
Synthesis and biological evaluation of some novel 1,4-dihydropyridines as potential antitubercular agents. PubMed. [Link]
-
Design, Synthesis and Biological Evaluation of Fluorinated Cathepsin D Inhibitors. ResearchGate. [Link]
-
Organocatalytic Enantioselective One-Pot Synthesis and Application of Substituted 1,4-dihydropyridines--Hhantzsch Ester Analogues. PubMed. [Link]
-
Design, synthesis and in silico evaluation of newer 1,4-dihydropyridine based amlodipine bio-isosteres as promising antihypertensive agents. Royal Society of Chemistry. [Link]
-
Enantioselective Catalytic Hantzsch Dihydropyridine Synthesis. ACS Publications. [Link]
-
Enantioselective synthesis of O,O-acetal-fused tetracyclic scaffolds with fluorinated tetrasubstituted centers via fluorine-assisted asymmetric induction. Royal Society of Chemistry. [Link]
-
This work: enantioselective synthesis of 1,4-dihydropyridines. ResearchGate. [Link]
-
Enantioselective fluoride ring opening of aziridines enabled by cooperative Lewis acid catalysis. The Doyle Group, Princeton University. [Link]
-
Advances in Catalytic Enantioselective Fluorination, Mono-, Di-, and Trifluoromethylation, and Trifluoromethylthiolation Reactions. National Center for Biotechnology Information. [Link]
-
Recent Advances on Catalytic Asymmetric Synthesis of Molecules Bearing a Fluorine-Containing Stereogenic Carbon Center (2015–2024). ACS Publications. [Link]
-
Biological Utility of Fluorinated Compounds: from Materials Design to Molecular Imaging, Therapeutics and Environmental Remediation. ACS Publications. [Link]
-
Asymmetric Synthesis of Fluorine-containing Compounds Using Organocatalysts. CHIMIA. [Link]
-
A New Generation of Dihydropyridine Calcium Channel Blockers: Photostabilization of Liquid Formulations Using Nonionic Surfactants. National Center for Biotechnology Information. [Link]
-
1,4-Dihydropyridine derivatives as calcium channel modulators: the role of 3-methoxy-flavone moiety. PubMed. [Link]
-
Dihydropyridine Calcium Channel Blockers Suppress the Transcription of PD-L1 by Inhibiting the Activation of STAT1. Frontiers in Oncology. [Link]
-
Asymmetric synthesis of fluorinated derivatives of aromatic and γ-branched amino acids via a chiral Ni(II) complex. Beilstein Journal of Organic Chemistry. [Link]
-
Sequential desymmetrization-fluorination: enantioselective synthesis of fluorinated cyclitols. HAL Open Science. [Link]
-
Catalytic enantioselective synthesis of 1,4-dihydropyridines via the addition of C(1)-ammonium enolates to pyridinium salts. Royal Society of Chemistry. [Link]
-
Recent Progress in Synthesis of Alkyl Fluorinated Compounds with Multiple Contiguous Stereogenic Centers. MDPI. [Link]
-
Enantioselective Synthesis of Alkyl Fluorides via Biocatalytic Reduction. ChemRxiv. [Link]
Sources
- 1. A New Generation of Dihydropyridine Calcium Channel Blockers: Photostabilization of Liquid Formulations Using Nonionic Surfactants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. science.rsu.lv [science.rsu.lv]
- 5. brieflands.com [brieflands.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Enantioselective organocatalytic Hantzsch synthesis of polyhydroquinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. novapublishers.com [novapublishers.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. tandfonline.com [tandfonline.com]
- 13. Fluorinated dihydropyridines as candidates to block L-type voltage-dependent calcium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. 1,4-Dihydropyridine: synthetic advances, medicinal and insecticidal properties - RSC Advances (RSC Publishing) DOI:10.1039/D2RA04589C [pubs.rsc.org]
- 15. Anticancer Activity of 4-Aryl-1,4-Dihydropyridines [mdpi.com]
- 16. Four-Component Synthesis of 1,2-Dihydropyridine Derivatives and their Evaluation as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Frontiers | Dihydropyridine Calcium Channel Blockers Suppress the Transcription of PD-L1 by Inhibiting the Activation of STAT1 [frontiersin.org]
- 18. Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Bioisosteric replacement studies involving fluorinated pyridinones
Title: Bioisosteric Replacement Strategies: The Mechanistic Superiority of Fluorinated Pyridinones in Lead Optimization
Target Audience: Researchers, medicinal chemists, and drug development professionals.
Introduction: The Rationale for Fluorinated Pyridinones
In modern drug discovery, optimizing a lead compound's pharmacokinetic (PK) and pharmacodynamic (PD) profile often requires surgical alterations to its molecular architecture. Traditional aromatic systems, such as phenyl rings or unsubstituted pyridines, frequently suffer from metabolic liabilities (e.g., CYP450-mediated oxidation), poor aqueous solubility, or off-target toxicities driven by high basicity[1].
As a Senior Application Scientist, I frequently employ fluorinated pyridinones as advanced bioisosteric replacements. The strategic incorporation of a fluorine atom onto a pyridinone scaffold is not merely a steric swap; it is a profound electronic modulation. Fluorine's high electronegativity and relatively small van der Waals radius (1.47 Å) allow it to mimic hydrogen or hydroxyl groups while fundamentally altering the molecule's electron distribution[2]. This modification reliably achieves three critical objectives:
-
pKa Modulation: The strong inductive electron-withdrawing effect of fluorine lowers the basicity of adjacent nitrogen atoms, which is a proven strategy to mitigate hERG channel affinity and subsequent cardiotoxicity[3].
-
Lipophilicity (logD) Tuning: Fluorination can precisely tune membrane permeability, balancing aqueous solubility with the lipophilicity required for target engagement or blood-brain barrier (BBB) penetration[4].
-
Conformational Locking & Hydrogen Bonding: Fluorine can act as a "lipophilic hydrogen bond acceptor," establishing highly specific orthogonal interactions with target protein residues[5].
Comparative Case Studies: Fluorinated Pyridinones vs. Traditional Isosteres
To objectively evaluate the performance of fluorinated pyridinones, we must analyze their impact on validated clinical targets. The following case studies demonstrate the causality between structural modification and enhanced efficacy.
Case Study 1: SARS-CoV-2 Main Protease (Mpro) Inhibitors
During the optimization of peptidomimetic α-ketoamides against SARS-CoV-2 Mpro, researchers faced a plateau in binding affinity with standard pyridone rings. By replacing the unsubstituted pyridone with a 5-fluoropyridone , the inhibitory potency (IC50) improved dramatically[6].
Mechanistic Causality: Crystallographic data revealed that the meta-fluoro substituent was not a passive spectator; it actively formed a novel hydrogen bond with the Nε2 atom of the Gln189 residue in the P3 binding pocket (distance of 3.1 Å)[7]. This interaction anchored the inhibitor, reducing entropic penalty and boosting antiviral efficacy.
| Compound Variant | P3 Ring Structure | Mpro IC50 (nM) | Antiviral EC50 (μM) | Key Interaction |
| 13b (Lead) | Unsubstituted Pyridone | 380 | ~4.0 | Standard pocket filling |
| 9b / 12d | 5-Fluoropyridone | 40 - 61 | 1.6 | F···H-N (Gln189) |
Case Study 2: Mutant-Selective IDH1 Inhibitor (Olutasidenib / FT-2102)
In the development of FT-2102 (Olutasidenib) for hematologic malignancies, achieving brain penetrance while maintaining high aqueous solubility was paramount. The design team replaced a hydrophobic moiety with a fluoropyridinone ring[8].
Mechanistic Causality: The fluoropyridinone served as a potent hydrogen bond acceptor. The carbonyl oxygen of the pyridinone formed a critical hydrogen bond with the backbone NH of Ile128 in the mutant IDH1 allosteric pocket[9]. Concurrently, the fluorine atom modulated the ring's lipophilicity, ensuring excellent oral bioavailability and BBB penetrance without sacrificing solubility[10].
| Property | Non-Fluorinated Precursor | FT-2102 (Fluoropyridinone) |
| Target Affinity (mIDH1) | Moderate | High (Sub-nanomolar) |
| Brain Penetrance | Poor | Excellent |
| Solubility | Low (Hydrophobic driven) | High (H-bond acceptor driven) |
Visualizing the Mechanistic Workflow
To understand how these modifications integrate into a drug discovery pipeline, the following diagrams map the operational workflow and the physicochemical causality of fluorination.
Caption: Workflow for optimizing leads via fluorinated pyridinone bioisosteric replacement.
Caption: Mechanistic pathways showing how fluorination alters physicochemical and binding profiles.
Experimental Methodologies & Self-Validating Protocols
To ensure scientific integrity, the synthesis and physicochemical profiling of fluorinated pyridinones must be rigorously controlled. Below are the field-proven protocols used to generate and validate these bioisosteres.
Protocol A: Synthesis of Fluorinated Pyridinones via SNAr
Nucleophilic aromatic substitution (SNAr) is the most reliable method for constructing these scaffolds, as the highly electronegative fluorine activates the ring for nucleophilic attack[11].
-
Reagent Preparation: Dissolve the chlorofluoropyridine precursor (1.0 eq) in anhydrous N,N-dimethylformamide (DMF) under an inert argon atmosphere.
-
Nucleophilic Addition: Add the desired amine or alkoxide nucleophile (1.2 eq) dropwise at 0°C. The presence of the fluorine atom lowers the activation energy of the rate-determining step (Meisenheimer complex formation).
-
Hydrolysis to Pyridinone: Treat the resulting intermediate with concentrated HCl or acetic acid under reflux (100°C) for 12 hours to hydrolyze the leaving group (e.g., methoxy or chloro) into the pyridinone carbonyl.
-
Validation: Confirm the tautomeric state (pyridinone vs. hydroxypyridine) using 1H-NMR. The presence of a broad N-H peak (~11-12 ppm) and a strong C=O stretch (~1650 cm⁻¹) in FTIR confirms the pyridinone form[11].
Protocol B: Self-Validating pKa Determination via 1H-NMR Titration
Because fluorine's primary benefit is basicity modulation, accurately measuring the pKa shift is critical. NMR titration provides a self-validating system because the chemical shift directly correlates with the protonation state[4].
-
Sample Preparation: Prepare a 5 mM solution of the fluorinated pyridinone in a D2O/H2O (10:90) mixture.
-
Titration Setup: Adjust the pH from 2.0 to 10.0 in 0.5 pH unit increments using 0.1 M DCl and NaOD. Measure the exact pH using a calibrated micro-electrode directly in the NMR tube.
-
Data Acquisition: Acquire a 1H-NMR spectrum at each pH point. Track the chemical shift (δ) of the protons adjacent to the nitrogen center.
-
Data Analysis: Plot the chemical shift (δ) against the pH. The resulting sigmoidal curve is fitted to the Henderson-Hasselbalch equation. The inflection point of the curve represents the exact pKa.
-
Causality Check: Compare the pKa to the non-fluorinated analog. A successful bioisosteric replacement typically yields a ΔpKa of -1.5 to -3.0 units, confirming the inductive withdrawal effect[4].
Conclusion
The transition from traditional aromatic rings to fluorinated pyridinones represents a masterclass in rational drug design. By leveraging the unique electronic properties of fluorine, application scientists can simultaneously solve multiple optimization bottlenecks—ranging from hERG toxicity to target affinity and BBB penetrance. The empirical data from recent SARS-CoV-2 and oncology breakthroughs firmly establish the fluorinated pyridinone as a privileged scaffold in the medicinal chemist's toolkit.
References
-
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880.[Link]
-
Akula, R. K., et al. (2025). Structure-Based Optimization of Pyridone α-Ketoamides as Inhibitors of the SARS-CoV-2 Main Protease. Journal of Medicinal Chemistry, 68(3), 2920-2941.[Link]
-
Caravella, J. A., et al. (2020). Structure-Based Design and Identification of FT-2102 (Olutasidenib), a Potent Mutant-Selective IDH1 Inhibitor. Journal of Medicinal Chemistry, 63(4), 1612-1623.[Link]
-
Pan, Y., et al. (2025). Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2-(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling. Journal of Medicinal Chemistry.[Link]
-
ACS Publications. (2022). Hydrogen-Bond Donors in Drug Design. Journal of Medicinal Chemistry.[Link]
-
ACS Publications. (n.d.). Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery. Journal of Organic Chemistry.[Link]
Sources
- 1. img01.pharmablock.com [img01.pharmablock.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Structure-Based Design and Identification of FT-2102 (Olutasidenib), a Potent Mutant-Selective IDH1 Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 2-Chloro-4(1H)-pyridinone | 17368-12-6 | Benchchem [benchchem.com]
A Head-to-Head Comparison of Synthetic Routes to Fluorinated Dihydropyridines: A Guide for Drug Discovery Professionals
Introduction: The Strategic Value of Fluorine in Dihydropyridine Scaffolds
To the researchers, chemists, and drug development professionals dedicated to advancing therapeutic innovation, the dihydropyridine core is a familiar and highly valued scaffold. Its prominence in medicinal chemistry, particularly as L-type calcium channel blockers, is well-established.[1][2] The strategic incorporation of fluorine into this privileged structure represents a significant leap forward in medicinal chemistry.[3][4] Fluorine's unique electronic properties—high electronegativity, small steric footprint, and the ability to form strong C-F bonds—can profoundly influence a molecule's metabolic stability, lipophilicity, bioavailability, and binding affinity.[4][5] Consequently, the development of robust and efficient synthetic routes to access fluorinated dihydropyridines is a critical endeavor for modern drug discovery programs.
This guide provides an in-depth, head-to-head comparison of the primary synthetic strategies for constructing fluorinated dihydropyridines. We will move beyond a mere recitation of protocols to dissect the causality behind experimental choices, offering field-proven insights to inform your synthetic planning. Each method is presented as a self-validating system, complete with detailed experimental workflows, comparative data, and mechanistic diagrams to ensure both clarity and reproducibility.
The Workhorse: Modified Hantzsch Synthesis
The Hantzsch synthesis, first reported in 1881, remains a cornerstone for dihydropyridine synthesis due to its convergent and multicomponent nature.[2][6] For the creation of fluorinated analogs, this one-pot condensation reaction typically involves a fluorinated aldehyde, two equivalents of a β-ketoester, and an ammonia source.[1][7]
Mechanistic Rationale
The reaction proceeds through a series of interconnected condensations and additions. A Brønsted or Lewis acid catalyst, if used, activates the substrates to facilitate the key steps. The generally accepted mechanism involves the initial formation of an enamine from one equivalent of the β-ketoester and ammonia, and a Knoevenagel condensation between the aldehyde and the second equivalent of the β-ketoester to form an α,β-unsaturated carbonyl intermediate. A subsequent Michael addition between the enamine and the unsaturated intermediate, followed by cyclization and dehydration, yields the final 1,4-dihydropyridine ring.[1]
Caption: Generalized mechanism of the Hantzsch 1,4-dihydropyridine synthesis.
Protocol: Microwave-Assisted Hantzsch Synthesis of a 4-(4-Fluorophenyl)-1,4-Dihydropyridine
This protocol adapts the classical Hantzsch reaction to incorporate a fluorine-containing building block and utilizes microwave irradiation to accelerate the reaction, a common strategy in modern organic synthesis.[7][8]
-
Reagent Preparation: In a 10 mL microwave reactor vessel, combine 4-fluorobenzaldehyde (1.0 mmol), ethyl acetoacetate (2.0 mmol), and ammonium acetate (1.2 mmol).
-
Solvent Addition: Add 3 mL of ethanol as the solvent.
-
Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate the mixture at 100°C for 10-20 minutes. The reaction progress should be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature. The product often precipitates from the solution.
-
Isolation and Purification: Collect the solid product by filtration. Wash the solid with cold ethanol and dry under vacuum to yield the desired diethyl 4-(4-fluorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate.[7]
Performance Analysis: Classical vs. Modern Hantzsch
The classical Hantzsch synthesis often requires prolonged refluxing and can result in moderate yields.[6] Modern modifications, however, offer significant improvements.
| Method | Catalyst | Solvent | Temperature | Time | Yield (%) | Reference |
| Classical | None | Ethanol | Reflux | 8-12 h | ~65% | [9] |
| Ultrasound | MWCNTs@meglumine | Ethanol | Room Temp. | 30-45 min | ~92% | [6] |
| Microwave | None / AlCl₃·6H₂O | Ethanol / Solvent-free | 100-120°C | 10-20 min | 85-95% | [7][8] |
| Catalytic (RT) | Ceric Ammonium Nitrate (CAN) | Solvent-free | Room Temp. | 1-2 h | ~94% | [6][10] |
Expertise & Experience: The choice between these methods often depends on available equipment and desired scale. While catalytic, solvent-free methods are excellent for efficiency and green chemistry principles, microwave-assisted synthesis provides rapid optimization and high throughput, which is invaluable in a drug discovery setting.[2][8] The use of a fluorinated aldehyde is the most straightforward way to incorporate fluorine, but care must be taken as the electron-withdrawing nature of the fluorine can influence the reactivity of the aldehyde.[11]
The Guareschi-Thorpe Route: An Alternative Cyclization
The Guareschi-Thorpe synthesis provides an alternative pathway to substituted pyridones, which can be precursors to dihydropyridines. This method involves the condensation of a β-ketoester (or a 1,3-diketone) with two equivalents of a cyanoacetamide or its derivative in the presence of a base.[12][13] To synthesize fluorinated derivatives, fluorinated 1,3-dicarbonyl compounds are employed.[14]
Mechanistic Rationale
The reaction is initiated by a base-catalyzed Knoevenagel condensation between the fluorinated 1,3-dicarbonyl compound and cyanoacetamide. This is followed by a Michael addition of a second molecule of cyanoacetamide. The resulting adduct then undergoes an intramolecular cyclization (Thorpe-Ziegler reaction) followed by tautomerization and hydrolysis to yield the substituted 2-pyridone.
Caption: Simplified mechanism of the Guareschi-Thorpe pyridine synthesis.
Protocol: Synthesis of 4,6-bis(difluoromethyl)-2-thioxo-1,2-dihydropyridine-3-carbonitrile
This protocol demonstrates the synthesis of a difluoromethyl-substituted dihydropyridine derivative using a fluorinated diketone.[14]
-
Reagent Combination: To a solution of 1,1,5,5-tetrafluoroacetylacetone (22.08 mmol) in ethanol (15 mL), add cyanothioacetamide (22.07 mmol) and morpholine (0.3 mL) under vigorous stirring.
-
Reaction: Stir the reaction mixture at room temperature for 1 hour.
-
Precipitation: A precipitate will form during the reaction.
-
Isolation: Collect the precipitate by filtration, wash it with a small amount of cold ethanol, and then with hexane.
-
Drying: Dry the product in a vacuum desiccator over P₂O₅ to obtain the target compound. The reported yield is 91%.[14]
Performance Analysis: Guareschi-Thorpe vs. Hantzsch
| Feature | Hantzsch Synthesis | Guareschi-Thorpe Synthesis |
| Product | Primarily 1,4-Dihydropyridines | 2-Pyridones / 2-Thioxopyridines |
| Key Reactants | Aldehyde, 2x β-Ketoester, NH₃ | 1,3-Dicarbonyl, 2x Cyanoacetamide |
| Fluorine Source | Fluorinated Aldehyde | Fluorinated 1,3-Dicarbonyl |
| Versatility | Highly versatile for 1,4-DHPs | Good for specific substitution patterns |
| Conditions | Often requires heat or catalyst | Can proceed under mild conditions |
Trustworthiness: The Guareschi-Thorpe reaction is a reliable method for accessing specific substitution patterns not easily obtained through the Hantzsch synthesis.[14] Its main limitation is the availability of the required fluorinated 1,3-dicarbonyl starting materials. However, when these are accessible, the reaction proceeds under mild conditions and often gives high yields of crystalline products that are easily purified by filtration.[14][15]
Direct Electrophilic Fluorination: A Late-Stage Functionalization Approach
Instead of building the ring with fluorinated precursors, this strategy involves the synthesis of a dihydropyridine scaffold followed by direct fluorination. This approach is particularly valuable for late-stage functionalization, allowing for the introduction of fluorine into a complex molecule at a later step in the synthetic sequence.
Mechanistic Rationale
This method utilizes an electrophilic fluorine source, such as Selectfluor® (F-TEDA-BF₄), to fluorinate a pre-formed 1,2-dihydropyridine. The reaction likely proceeds via the attachment of the electrophilic fluorine to the double bond of the dihydropyridine, forming an ammonium salt intermediate. The subsequent decomposition of this salt under mild conditions leads to the formation of the 3-fluoro-3,6-dihydropyridine product.[16]
Caption: Experimental workflow for direct electrophilic fluorination.
Protocol: Electrophilic Fluorination of 1,2-Dihydropyridines with Selectfluor®
This protocol is optimized for the synthesis of 3-fluoro-3,6-dihydropyridines.[16]
-
Setup: In a flame-dried, two-necked flask under an argon atmosphere, dissolve the starting 1,2-dihydropyridine (1.0 mmol) in dry acetonitrile (10 mL).
-
Cooling: Cool the solution to 0°C in an ice bath.
-
Reagent Addition: In a separate flask, dissolve Selectfluor® (1.1 mmol) in dry acetonitrile (15 mL). Add this solution dropwise to the cooled dihydropyridine solution over 15-20 minutes with constant stirring.
-
Reaction Monitoring: Stir the reaction mixture at 0°C and monitor its progress by TLC. The reaction is typically complete within 1-2 hours.
-
Work-up: Upon completion, pour the reaction mixture into water (50 mL) and extract with ethyl acetate (3 x 20 mL).
-
Isolation: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can often be used without further purification.[16]
Performance Analysis and Key Considerations
-
Advantage: This method's primary advantage is its utility in late-stage functionalization. It avoids the need to carry fluorine through a multi-step synthesis.
-
Challenge: The stability of the resulting fluorinated dihydropyridines can be a concern. Some products may eliminate hydrogen fluoride (HF) to form the corresponding pyridine.[16] The choice of solvent is critical; acetonitrile was found to be optimal for minimizing this side reaction.[16]
-
Substrate Scope: The reaction is sensitive to the substituents on the dihydropyridine ring. The yields and stability of the products can vary.
-
Yields: When optimized, yields can be good, but the products are sometimes used immediately in the next step without full purification due to potential instability.[16]
Asymmetric Synthesis: Accessing Chiral Fluorinated Dihydropyridines
Given the stereospecific nature of biological targets, controlling the stereochemistry of drug candidates is paramount. Asymmetric synthesis of fluorinated dihydropyridines allows for the preparation of single enantiomers, which is crucial for developing safer and more effective medicines. Organocatalysis has emerged as a powerful tool for these transformations.[17][18]
Mechanistic Rationale: Organocatalytic Cascade Reaction
One elegant approach involves an organocatalytic asymmetric aza-ene-type cascade reaction. A chiral catalyst, such as an (S)-diarylprolinol TMS ether, co-catalyzed by a weak acid like benzoic acid, can facilitate the reaction between an enal and an enaminone. The chiral catalyst creates a stereochemically defined environment, directing the approach of the reactants to form a highly enantiomerically enriched 1,4-dihydropyridine product.[17]
Protocol: General Procedure for Organocatalytic Asymmetric Synthesis
This represents a general procedure for the synthesis of chiral 1,4-DHPs, which can be adapted for fluorinated substrates.[17]
-
Catalyst Preparation: In a vial, mix the chiral organocatalyst (e.g., (S)-diarylprolinol-TMS ether, 0.02 mmol) and benzoic acid (0.02 mmol) in a suitable solvent like dichloromethane (0.5 mL).
-
Reactant Addition: Add the β-enamino ester (or a fluorinated variant, 0.1 mmol) to the catalyst solution.
-
Initiation: Add the enal (or a fluorinated variant, 0.12 mmol) to the mixture and stir at room temperature.
-
Reaction Monitoring: Monitor the reaction by TLC until the starting materials are consumed.
-
Purification: Concentrate the reaction mixture and purify the residue directly by flash column chromatography on silica gel to isolate the enantiomerically enriched fluorinated 1,4-dihydropyridine.
Performance Analysis
-
Enantioselectivity: This is the key performance metric. Many organocatalytic methods report high enantiomeric excesses (ee), often exceeding 95%.[17]
-
Yields: Yields are typically good to excellent.
-
Conditions: Reactions are often performed under mild, metal-free conditions.
-
Challenge: The development of a specific catalyst system for a new set of fluorinated substrates can require significant optimization.
Head-to-Head Summary and Strategic Outlook
The choice of synthetic route is a strategic decision dictated by the project's goals, the availability of starting materials, and the desired molecular architecture.
| Synthetic Route | Primary Application | Key Advantages | Key Disadvantages |
| Modified Hantzsch | General synthesis, library creation | High convergence, operational simplicity, readily available starting materials. | Classical methods can be slow; requires fluorinated building blocks. |
| Guareschi-Thorpe | Accessing specific substitution patterns | Mild conditions, often high yields of crystalline products. | Limited by the availability of specific fluorinated 1,3-dicarbonyls. |
| Direct Fluorination | Late-stage functionalization | Introduces fluorine late in the synthesis; avoids carrying F through many steps. | Product stability can be an issue (HF elimination); substrate-dependent success. |
| Asymmetric Synthesis | Preparation of single enantiomers | High enantioselectivity, access to chiral drugs, mild conditions. | Requires catalyst optimization; may not be as high-throughput. |
Authoritative Grounding & Future Directions: The field is continuously evolving. The principles of green chemistry are driving the adoption of solvent-free, microwave-assisted, and ultrasound-promoted reactions, which significantly reduce reaction times and environmental impact compared to classical methods.[6][8][19] Furthermore, the development of novel catalytic systems, including metal-organic frameworks and magnetic nanoparticles, promises even greater efficiency and selectivity in the future.[9][10] For drug development professionals, staying abreast of these innovations is key to efficiently accessing novel, high-value fluorinated dihydropyridine candidates.
References
-
Gorbunov, E., et al. (2020). Synthesis of Fluorinated 3,6-Dihydropyridines and 2-(Fluoromethyl)pyridines by Electrophilic Fluorination of 1,2-Dihydropyridines with Selectfluor®. Molecules. [Link]
-
ResearchGate. (n.d.). One-Pot Synthesis of 1,4-Dihydropyridine Derivatives and Their X-Ray Crystal Structures: Role of Fluorine in Weak Interactions. ResearchGate. [Link]
-
ResearchGate. (2025). An asymmetric synthesis of a 4-substituted-1,4-dihydropyridine. ResearchGate. [Link]
-
O'Hagan, D. (2013). Stereoselectively fluorinated N-heterocycles: a brief survey. Beilstein Journal of Organic Chemistry. [Link]
-
Pal, S., & Kumar, G. (2023). Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs. Organic & Biomolecular Chemistry. [Link]
-
Liu, F., & Sameem, B. (n.d.). FLUORINATED N-HETEROCYCLES AS CONFORMATIONALLY DIVERSE BIOACTIVES FOR DRUG DISCOVERY. DOI. [Link]
-
University of Canterbury. (2026). Synthesis of Fluorinated N-Heterocycles: Analogues of Febrifugine. UC Research Repository. [Link]
-
Douglas, J., & Thomson, R. (2015). Facile Rh(III)-Catalyzed Synthesis of Fluorinated Pyridines. NIH Public Access. [Link]
-
Dotsenko, V. V., et al. (n.d.). Synthesis and structure of 4,6-bis(difluoromethyl)-2-thioxo-1,2-dihydropyridine-3-carbonitrile. Chemistry of Heterocyclic Compounds. [Link]
-
Conti, P., et al. (2025). Key developments in fluorinated heterocycles. Taylor & Francis Online. [Link]
-
Kaur, P., et al. (n.d.). Comparative Study of Various Green Chemistry Approaches for the Efficient Synthesis of 1,4-Dihydropyridines. ResearchGate. [Link]
-
Wang, Y., et al. (2010). Asymmetric Synthesis of Fluorine-containing Compounds Using Organocatalysts. CHIMIA. [Link]
-
The Innovation. (2023). Precise and selective asymmetric synthesis of fluorinated compounds via enzymatic approach. The Innovation. [Link]
-
Sharma, A., et al. (2022). 1,4-Dihydropyridine: synthetic advances, medicinal and insecticidal properties. SpringerLink. [Link]
-
Kumar, R., et al. (2023). Design, synthesis and in silico evaluation of newer 1,4-dihydropyridine based amlodipine bio-isosteres as promising antihypertensive agents. RSC Publishing. [Link]
-
Wikipedia. (n.d.). Hantzsch pyridine synthesis. Wikipedia. [Link]
-
ResearchGate. (n.d.). Comparison of previously reported 1,4-dihydropyridine synthesis methods with this work. ResearchGate. [Link]
-
Wang, C., et al. (2015). Preparation of Fluorinated Tetrahydropyrans and Piperidines using a New Nucleophilic Fluorination Reagent DMPU/HF. PMC. [Link]
-
Wang, Y., et al. (2025). Green Synthesis of 1,4-Dihydropyridines through Catalyst-Free Multicomponent Hantzsch Reaction in an Undergraduate Teaching Laboratory. Journal of Chemical Education. [Link]
-
MDPI. (2024). A Decade of Catalytic Progress in 1,4-Dihydropyridines (1,4-DHPs) Synthesis (2016-2024). MDPI. [Link]
-
Smith, G. E., et al. (2021). The Hantzsch reaction for nitrogen-13 PET: preparation of [13N]nifedipine and derivatives. Chemical Communications. [Link]
-
ResearchGate. (n.d.). The Guareschi–Thorpe Cyclization Revisited – An Efficient Synthesis of Substituted 2,6-Dihydroxypyridines and 2,6-Dichloropyridines. ResearchGate. [Link]
-
Angewandte Chemie. (2014). Synthesis of Fluorinated Heteroaromatics through Formal Substitution of a Nitro Group by Fluorine under Transition-Metal-Free Conditions. Angewandte Chemie International Edition. [Link]
-
Koksch Group, Freie Universität Berlin. (2025). Asymmetric synthesis of fluorinated derivatives of aromatic and γ-branched amino acids via a chiral Ni(II) complex. Freie Universität Berlin. [Link]
-
Wiley Online Library. (n.d.). Guareschi-Thorpe Condensation. Wiley Online Library. [Link]
-
ResearchGate. (n.d.). Hantzsch dihydropyridine synthesis. ResearchGate. [Link]
-
Chemical Reviews. (2025). Recent Advances on Catalytic Asymmetric Synthesis of Molecules Bearing a Fluorine-Containing Stereogenic Carbon Center (2015–2024). ACS Publications. [Link]
-
Scott, P. J. H., et al. (2015). Facile Route to 2-Fluoropyridines via 2-Pyridyltrialkylammonium Salts Prepared from Pyridine N-Oxides and Application to 18F-Labeling. Organic Letters. [Link]
-
MDPI. (2025). Catalytic Fluorination with Modern Fluorinating Agents: Recent Developments and Synthetic Scope. MDPI. [Link]
-
University of Groningen. (n.d.). Fluoride-activated Catalysis. University of Groningen Research Portal. [Link]
-
Chem-Station. (n.d.). Guareschi-Thorpe synthesis of pyridine. Chem-Station. [Link]
-
Royal Society of Chemistry. (2016). Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate. RSC Publishing. [Link]
-
Gouverneur, V., et al. (2012). Advances in Catalytic Enantioselective Fluorination, Mono-, Di-, and Trifluoromethylation, and Trifluoromethylthiolation Reactions. Chemical Reviews. [Link]
-
Altmaniacs. (n.d.). Synthetic Fluorination Methodology. Altmaniacs. [Link]
-
ResearchGate. (2026). Advances in the Different Synthetic Routes of Fluorinated Hydrazines. ResearchGate. [Link]
-
Yuan, Z., & Britton, R. (2023). Development and application of decatungstate catalyzed C–H 18 F- and 19 F-fluorination, fluoroalkylation and beyond. Chemical Science. [Link]
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 3. Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. tandfonline.com [tandfonline.com]
- 5. Development and application of decatungstate catalyzed C–H 18 F- and 19 F-fluorination, fluoroalkylation and beyond - Chemical Science (RSC Publishing) DOI:10.1039/D3SC04027E [pubs.rsc.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 11. 1,4-Dihydropyridine: synthetic advances, medicinal and insecticidal properties - RSC Advances (RSC Publishing) DOI:10.1039/D2RA04589C [pubs.rsc.org]
- 12. Guareschi-Thorpe Condensation [drugfuture.com]
- 13. Guareschi-Thorpe synthesis of pyridine [quimicaorganica.org]
- 14. Volume # 4(119), July - August 2018 — "Synthesis and structure of 4,6-bis(difluoromethyl)-2-thioxo-1,2-dihydropyridine-3-carbonitrile" [en.notes.fluorine1.ru]
- 15. Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 16. Synthesis of Fluorinated 3,6-Dihydropyridines and 2-(Fluoromethyl)pyridines by Electrophilic Fluorination of 1,2-Dihydropyridines with Selectfluor® [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. chimia.ch [chimia.ch]
- 19. pubs.acs.org [pubs.acs.org]
A Senior Application Scientist's Guide to the Safe Disposal of Methyl 5-fluoro-2-oxo-1,2-dihydropyridine-4-carboxylate
This guide provides essential safety and logistical information for the proper disposal of Methyl 5-fluoro-2-oxo-1,2-dihydropyridine-4-carboxylate. As a fluorinated pyridinone derivative, this compound belongs to a class of molecules with significant applications in medicinal chemistry and drug development.[1][2] However, its structural characteristics necessitate a rigorous and compliant approach to waste management to ensure personnel safety and environmental protection. This document outlines the core principles, protocols, and regulatory considerations for its disposal.
Hazard Assessment & Core Safety Principles
While comprehensive toxicological data for this specific molecule may not be thoroughly investigated, the precautionary principle dictates that we assess hazards based on its structural motifs: a fluorinated organic compound and a pyridine derivative.[3] This approach ensures a high standard of safety.
Causality Behind Precaution: The presence of a carbon-fluorine bond, one of the strongest single bonds in organic chemistry, suggests high thermal stability.[4] Incomplete combustion could potentially lead to the formation of hazardous by-products.[5] The pyridine backbone is a known structural alert for potential toxicity and environmental hazards.[6][7] Therefore, we must handle this compound and its waste with the assumption of significant hazard.
Hazard Summary Table
| Hazard Category | Description & Potential Risks | Recommended Precautions |
| Acute Toxicity (Oral) | Based on similar structures, may be harmful if swallowed.[3] | Do not ingest. Wash hands thoroughly after handling.[3] In case of ingestion, rinse mouth with water and consult a physician.[3] |
| Skin & Eye Irritation | Causes skin irritation and serious eye irritation.[3] | Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves and safety goggles.[3][8] Avoid contact with skin and eyes.[8] |
| Respiratory Irritation | May cause respiratory irritation, particularly if handled as a dust or aerosol.[3][9] | Handle in a well-ventilated area, preferably within a certified chemical fume hood.[8][10] Avoid formation of dust and aerosols.[3] |
| Aquatic Toxicity | Many fluorinated and pyridine-based compounds are toxic to aquatic life with long-lasting effects. | Do not allow the chemical to enter drains or sewer systems.[8] Prevent release into the environment.[8] |
| Reproductive Toxicity | Some related compounds are suspected of damaging fertility or the unborn child. | Obtain special instructions before use and do not handle until all safety precautions have been read and understood. |
Waste Segregation & Containment Protocol
Proper containment from the point of generation is the most critical step in a self-validating waste management system. The primary objective is to prevent unintentional reactions and ensure the waste stream is correctly identified for the disposal facility.
The Rationale for Segregation: Mixing chemical waste streams without a thorough compatibility assessment is a significant safety risk.[10] Pyridinone derivatives can be reactive, and mixing them with incompatible materials such as strong oxidizing agents could lead to a hazardous reaction. Storing this waste separately ensures safety and compliance.
Step-by-Step Waste Collection Protocol:
-
Select a Compatible Container: Use a clearly marked, sealable, and chemically compatible waste container. A high-density polyethylene (HDPE) or glass container is typically appropriate.[10][11]
-
Affix a Hazardous Waste Label: The container must be labeled as "Hazardous Waste" immediately upon the first addition of waste.[10]
-
Complete the Label Information: The label must include:
-
The full chemical name: "Methyl 5-fluoro-2-oxo-1,2-dihydropyridine-4-carboxylate".
-
The approximate concentration and quantity of the waste.
-
The date of initial waste accumulation.
-
Associated hazard pictograms (e.g., irritant, health hazard, environmentally hazardous).
-
-
Storage of Waste Container:
-
Arrange for Disposal: Contact your institution's Environmental Health and Safety (EHS) office or a licensed professional waste disposal service to schedule a pickup.[3][10] Do not accumulate large quantities of waste.
Approved Disposal Pathway: High-Temperature Incineration
The recommended and most definitive disposal method for fluorinated organic compounds is high-temperature incineration in a licensed hazardous waste facility.[8][10][12]
Why Incineration is Essential: The thermal stability of fluorinated compounds requires the high temperatures and long residence times achievable in specialized incinerators to ensure complete destruction.[4][12] This process breaks the strong C-F bonds and converts the fluorine to hydrogen fluoride (HF). Licensed facilities are equipped with flue gas scrubbers to neutralize the resulting acidic gases like HF, preventing their release into the atmosphere.[5][8]
This process must only be performed by a licensed and permitted hazardous waste disposal company. Under no circumstances should you attempt to incinerate this chemical waste in a laboratory setting.
Emergency Procedures: Spill Management
In the event of a spill, a swift and correct response is critical to mitigate exposure and environmental contamination.
Step-by-Step Spill Cleanup Protocol:
-
Evacuate and Secure the Area: Immediately alert others and evacuate non-essential personnel from the spill area.[8] Remove all sources of ignition.[8]
-
Don Appropriate PPE: Before re-entering the area, at a minimum, wear:
-
Contain the Spill: Prevent the spill from spreading and ensure it does not enter any drains.[8]
-
Collect the Spilled Material:
-
Decontaminate the Area: Clean the spill area thoroughly.
-
Dispose of Cleanup Materials: All contaminated materials (absorbent, PPE, etc.) must be placed in the hazardous waste container along with the spilled chemical and disposed of accordingly.
-
Report the Incident: Report the spill to your EHS department in accordance with your institution's policies.
Disposal Workflow Diagram
The following diagram illustrates the decision-making and procedural flow for the proper disposal of Methyl 5-fluoro-2-oxo-1,2-dihydropyridine-4-carboxylate.
Caption: Disposal workflow for Methyl 5-fluoro-2-oxo-1,2-dihydropyridine-4-carboxylate.
Conclusion
The responsible management of chemical waste is paramount in a research environment. For Methyl 5-fluoro-2-oxo-1,2-dihydropyridine-4-carboxylate, this requires treating it as a hazardous substance due to its fluorinated pyridine structure. The core tenets of its disposal are meticulous containment in a properly labeled container, segregation from other waste streams, and transfer to a licensed professional disposal service for high-temperature incineration. Adherence to these protocols not only ensures regulatory compliance but also embodies the deep commitment to safety and environmental stewardship that defines scientific excellence.
References
-
Safety Data Sheet - Angene Chemical. (2025, February 24). Angene Chemical. Retrieved from [Link]
-
Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Containing Perfluoroalkyl and Polyfluoroalkyl Substances. (2024, April 8). U.S. Environmental Protection Agency. Retrieved from [Link]
-
Safety Data Sheet. (n.d.). KISHIDA CHEMICAL CO., LTD. Retrieved from [Link]
-
Tsang, W. (1998). On the Incinerability of Highly Fluorinated Organic Compounds. Combustion Science and Technology, 139(1-6), 385-402. Retrieved from [Link]
-
Pyridine Safety Data Sheet (SDS). (n.d.). Lab Alley. Retrieved from [Link]
-
Cabezas, V. G., et al. (2021). Waste Management Strategies to Mitigate the Effects of Fluorinated Greenhouse Gases on Climate Change. MDPI. Retrieved from [Link]
-
PRODUCTION, IMPORT, USE, AND DISPOSAL. (n.d.). Agency for Toxic Substances and Disease Registry. Retrieved from [Link]
-
How to dispose of industrial solvents that contain F gas. (2014, December 31). GOV.UK. Retrieved from [Link]
-
Emission of Perfluoroalkyl Acids and Unidentified Organofluorine from Swedish Municipal Waste Incineration Plants. (2024, November 12). Environmental Science & Technology Letters. ACS Publications. Retrieved from [Link]
-
MSDS of 2-fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)Methyl) - Capot Chemical. (2017, August 7). Capot Chemical. Retrieved from [Link]
-
Safety Data Sheet: Pyridine. (2025, March 10). Carl ROTH. Retrieved from [Link]
-
INCOMPATIBILITIES. (n.d.). CUTM Courseware. Retrieved from [Link]
-
Recent Advances of Pyridinone in Medicinal Chemistry. (n.d.). PMC - NIH. Retrieved from [Link]
-
Developments in the Chemistry of 2-Pyridone. (n.d.). ResearchGate. Retrieved from [Link]
-
Discovery of Pyridinone Derivatives as Potent, Selective, and Orally Bioavailable Adenosine A2A Receptor Antagonists for Cancer Immunotherapy. (2023, April 13). PubMed. Retrieved from [Link]
-
Advances in the development of pyridinone derivatives as non-nucleoside reverse transcriptase inhibitors. (n.d.). RSC Publishing. Retrieved from [Link]
Sources
- 1. Recent Advances of Pyridinone in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of Pyridinone Derivatives as Potent, Selective, and Orally Bioavailable Adenosine A2A Receptor Antagonists for Cancer Immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. angenechemical.com [angenechemical.com]
- 4. tandfonline.com [tandfonline.com]
- 5. epa.gov [epa.gov]
- 6. media.laballey.com [media.laballey.com]
- 7. atsdr.cdc.gov [atsdr.cdc.gov]
- 8. targetmol.com [targetmol.com]
- 9. merckmillipore.com [merckmillipore.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. kishida.co.jp [kishida.co.jp]
- 12. mdpi.com [mdpi.com]
- 13. capotchem.com [capotchem.com]
Personal protective equipment for handling Methyl 5-fluoro-2-oxo-1,2-dihydropyridine-4-carboxylate
Comprehensive Guide to Handling Methyl 5-fluoro-2-oxo-1,2-dihydropyridine-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This guide provides essential safety and logistical information for the handling, use, and disposal of Methyl 5-fluoro-2-oxo-1,2-dihydropyridine-4-carboxylate. As a Senior Application Scientist, this document is structured to provide not just procedural steps, but also the scientific rationale behind these recommendations, ensuring a culture of safety and excellence in your laboratory.
Hazard Identification and Risk Assessment
Methyl 5-fluoro-2-oxo-1,2-dihydropyridine-4-carboxylate is a fluorinated pyridinone derivative. While a specific Safety Data Sheet (SDS) for this novel compound may not be readily available, a thorough risk assessment can be conducted by examining the hazards associated with its structural components.
-
Pyridine Core: Pyridine and its derivatives are known to be harmful if swallowed, in contact with skin, or inhaled.[1] They can cause serious eye irritation.[1] Symptoms of exposure can include nausea, vomiting, and abdominal pain.[2]
-
Fluorinated Organic Compound: The presence of a fluorine atom increases the potential for toxicity. Halogenated organic compounds require special handling and disposal considerations.[3][4][5]
-
Carboxylate and Oxo Groups: These functional groups may contribute to the compound's reactivity and potential for irritation.
Based on this analysis, it is prudent to treat Methyl 5-fluoro-2-oxo-1,2-dihydropyridine-4-carboxylate as a hazardous substance with the potential for skin, eye, and respiratory irritation, as well as systemic toxicity upon ingestion or absorption.
Potential Hazards Summary Table
| Hazard Classification | Potential Effects |
| Acute Toxicity (Oral, Dermal, Inhalation) | Harmful if swallowed, in contact with skin, or inhaled.[1][6] |
| Skin Corrosion/Irritation | Causes skin irritation.[6][7][8] |
| Serious Eye Damage/Eye Irritation | Causes serious eye irritation.[1][6][7][8][9] |
| Specific Target Organ Toxicity (Single Exposure) | May cause respiratory irritation.[6][7][9] |
Personal Protective Equipment (PPE): Your First Line of Defense
A comprehensive PPE strategy is mandatory to create a barrier between the handler and the chemical.[10] The following PPE should be worn at all times when handling this compound.
-
Hand Protection: Wear nitrile gloves. Nitrile is generally resistant to a wide range of chemicals, including pyridine derivatives.[11] Always inspect gloves for tears or punctures before use and change them frequently.
-
Eye and Face Protection: Chemical safety goggles are required to protect against splashes.[3] For procedures with a higher risk of splashing, a face shield should be worn in addition to goggles.[1]
-
Skin and Body Protection: A laboratory coat is essential to protect skin and clothing.[3] For larger quantities or when there is a significant risk of exposure, consider additional protective clothing.[2]
-
Respiratory Protection: All handling of solid or solutions of this compound should be conducted within a certified chemical fume hood to minimize inhalation of dust or vapors.[3][11] If a fume hood is not available, a NIOSH-approved respirator with an appropriate organic vapor cartridge is necessary.[12]
PPE Selection Workflow
Caption: Essential PPE workflow for handling the compound.
Operational Plan: Safe Handling Procedures
Adherence to a strict operational plan is critical for minimizing exposure and ensuring a safe working environment.
Step-by-Step Handling Protocol
-
Preparation:
-
Ensure the work area, specifically the chemical fume hood, is clean and uncluttered.[11]
-
Verify that an eyewash station and safety shower are readily accessible and have been recently tested.
-
Assemble all necessary equipment and reagents before starting the procedure.
-
Clearly label all containers with the chemical name and any known hazards.[11]
-
-
Weighing and Transfer:
-
Perform all weighing and transfers of the solid compound within a chemical fume hood to contain any dust.
-
Use a spatula for transfers and avoid creating dust clouds.
-
If preparing a solution, add the solid to the solvent slowly to avoid splashing.
-
-
During the Reaction/Procedure:
-
Post-Procedure:
Emergency Procedures: Be Prepared
In the event of an accidental exposure or spill, immediate and appropriate action is crucial.
| Incident | Immediate Action |
| Skin Contact | Immediately remove contaminated clothing and flush the affected area with copious amounts of water for at least 15 minutes. Seek medical attention if irritation persists.[10] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.[10] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[10] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[13] |
| Spill | Evacuate the immediate area. If the spill is small, contain it with an inert absorbent material (e.g., sand, vermiculite) and place it in a sealed container for disposal.[1] For larger spills, contact your institution's environmental health and safety department. |
Disposal Plan: Responsible Waste Management
Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.
Waste Segregation and Disposal Workflow
Caption: Proper disposal workflow for halogenated waste.
-
Waste Characterization: Methyl 5-fluoro-2-oxo-1,2-dihydropyridine-4-carboxylate is a halogenated organic compound.
-
Segregation: It is crucial to segregate halogenated organic waste from non-halogenated waste streams.[3][4][17] Mixing these waste types can lead to dangerous reactions and significantly increases disposal costs.
-
Containment:
-
Collect all waste containing this compound in a designated, properly labeled, and sealed container.[17] The label should clearly indicate "Halogenated Organic Waste" and list all chemical constituents.[4]
-
Store waste containers in a cool, dry, and well-ventilated area away from incompatible materials.[11]
-
-
Disposal:
By adhering to these detailed protocols, you contribute to a safer research environment and ensure the integrity of your scientific work.
References
- Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine.
- Chemistry LibreTexts. (2025, March 4). Safe Laboratory Practices: Handling and Disposing of Organic Substances.
- University of Coimbra.
- Jubilant Ingrevia Limited. (2024, January 25).
- New Jersey Department of Health. Hazard Summary: Pyridine.
- Benchchem. Personal protective equipment for handling (ngcontent-ng-c2437473516="" class="ng-star-inserted">2H_3)Pyridine-2,3-dicarboxylic acid.
- Temple University.
- Maastricht University.
- Kishida Chemical Co., Ltd. (2023, February 1).
- Bucknell University.
- Sigma-Aldrich. (2025, October 7).
- Merck Millipore. (2023, August 26).
- Fisher Scientific. (2025, December 24). Safety Data Sheet: 2-Hydroxy-6-methylpyridine-4-carboxylic acid.
- SynZeal.
- Kishida Chemical Co., Ltd. Safety Data Sheet: 1-[(3-Fluorophenyl)methyl]-3,5-dimethyl-1H-pyrazole-4-carboxylic acid.
- Pfizer.
- Unspecified. (2021, November 25).
- Kishida Chemical Co., Ltd. (2023, April 24). Safety Data Sheet: tert-Butyl 4-[(4-amino-2-fluorophenoxy)
- Sigma-Aldrich. (2026, March 16).
- Merck Millipore.
Sources
- 1. jubilantingrevia.com [jubilantingrevia.com]
- 2. nj.gov [nj.gov]
- 3. hscprep.com.au [hscprep.com.au]
- 4. campusoperations.temple.edu [campusoperations.temple.edu]
- 5. bucknell.edu [bucknell.edu]
- 6. synzeal.com [synzeal.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. merckmillipore.com [merckmillipore.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. postapplescientific.com [postapplescientific.com]
- 12. asset.conrad.com [asset.conrad.com]
- 13. kishida.co.jp [kishida.co.jp]
- 14. kishida.co.jp [kishida.co.jp]
- 15. kishida.co.jp [kishida.co.jp]
- 16. Documents [merckmillipore.com]
- 17. sweet.ua.pt [sweet.ua.pt]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
